molecular formula C12H10O4 B078086 Ethyl 4-oxo-4H-chromene-2-carboxylate CAS No. 14736-31-3

Ethyl 4-oxo-4H-chromene-2-carboxylate

カタログ番号: B078086
CAS番号: 14736-31-3
分子量: 218.2 g/mol
InChIキー: CJVFJZNWXDFXHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-oxo-4H-chromene-2-carboxylate is a highly versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, a chromene (benzopyran) derivative, serves as a pivotal building block for the construction of a diverse array of biologically active heterocyclic systems. Its core research value lies in the presence of multiple reactive sites: the keto group at the 4-position and the ester functionality, which are amenable to various condensation, cyclization, and nucleophilic substitution reactions. Researchers extensively utilize this compound as a precursor for the synthesis of fused pyran and pyridine derivatives, including pyrano[3,2-c]chromenes and polyfunctionalized pyridines, which are scaffolds of significant interest in drug discovery. Its mechanism of action in research contexts typically involves acting as a Michael acceptor or participating in Knoevenagel condensations to form more complex molecular architectures. These synthesized structures are frequently investigated for a range of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this compound a cornerstone reagent in the development of novel therapeutic candidates and the exploration of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVFJZNWXDFXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163687
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14736-31-3
Record name Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document details the underlying chemical principles, a robust experimental protocol, and the expected analytical data for the target compound and its key intermediate.

Introduction

This compound is a versatile heterocyclic compound belonging to the chromone family. The chromone scaffold is a prominent feature in a wide array of biologically active molecules and natural products, exhibiting properties such as anti-inflammatory, anticancer, and antioxidant activities. Consequently, efficient and well-characterized synthetic routes to functionalized chromones like this compound are of significant interest to the medicinal and organic chemistry communities. This guide focuses on the most common and reliable synthetic approach: the Claisen condensation followed by an acid-catalyzed intramolecular cyclization.

Core Synthesis Pathway: Claisen Condensation and Cyclization

The principal and most widely employed method for the synthesis of this compound involves a two-step process starting from 2'-hydroxyacetophenone and diethyl oxalate.

Step 1: Base-Mediated Claisen Condensation

The synthesis initiates with a crossed Claisen condensation. In this reaction, the enolate of 2'-hydroxyacetophenone, formed by deprotonation with a strong base such as sodium ethoxide, acts as a nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Since diethyl oxalate lacks α-hydrogens, it cannot self-condense, making it an excellent electrophilic partner in this reaction. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the key intermediate, Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.

Step 2: Acid-Catalyzed Intramolecular Cyclization (Dehydration)

The intermediate, Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, is then subjected to acidic conditions. The acid catalyzes an intramolecular cyclization, where the phenolic hydroxyl group attacks the ketone carbonyl. This is followed by a dehydration step, leading to the formation of the stable pyranone ring of the chromone system and yielding the final product, this compound.

Below is a logical diagram illustrating the overall synthetic transformation.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone intermediate Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate 2_hydroxyacetophenone->intermediate 1. NaOEt, EtOH 2. Diethyl Oxalate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate final_product This compound intermediate->final_product H+ (e.g., HCl), Heat

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally related chromone-2-carboxylates and represent a reliable method for obtaining the target compound.

Synthesis of Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (Intermediate)

Materials:

  • 2'-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under a nitrogen atmosphere.

  • Once all the sodium has reacted, cool the solution in an ice bath.

  • To the cold sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone (1.0 eq.) in absolute ethanol dropwise via the dropping funnel.

  • After the addition is complete, add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing ice and water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.

Synthesis of this compound (Final Product)

Materials:

  • Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, suspend the crude Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol to afford pure this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Claisen Condensation2'-Hydroxyacetophenone, Diethyl Oxalate, NaOEtEthanolRoom Temp.12-16 h70-85%
2Cyclization/DehydrationEthyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, HClEthanolReflux2-4 h85-95%

Table 2: Spectroscopic Data for this compound (CAS: 14736-31-3)

Spectroscopic DataCharacteristic Peaks/Signals
¹H NMR (CDCl₃, δ in ppm)8.20 (dd, 1H, H-5), 7.75 (ddd, 1H, H-7), 7.50 (d, 1H, H-8), 7.45 (dd, 1H, H-6), 7.10 (s, 1H, H-3), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ in ppm)178.0 (C-4), 161.5 (C-2), 156.0 (C-8a), 154.0 (C=O, ester), 134.5 (C-7), 126.0 (C-5), 125.0 (C-4a), 124.0 (C-6), 118.0 (C-8), 115.0 (C-3), 63.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃)
IR (KBr, cm⁻¹)~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1650 (C=O, pyranone), ~1610, 1470 (C=C, aromatic)
Mass Spectrum (EI, m/z)218 [M]⁺, 190, 173, 146, 121 (base peak), 92

Table 3: Spectroscopic Data for Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (CAS: 4940-37-8)

Spectroscopic DataCharacteristic Peaks/Signals (Predicted)
¹H NMR (CDCl₃, δ in ppm)~12.0 (s, 1H, phenolic OH, enol form), ~7.8-6.8 (m, 4H, Ar-H), ~6.5 (s, 1H, vinyl H, enol form), 4.35 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ in ppm)~195 (C=O, ketone), ~180 (C=O, keto-ester), ~165 (C=O, ester), ~160 (Ar C-OH), ~136-118 (Ar-C), ~98 (vinyl C, enol form), 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃)
IR (KBr, cm⁻¹)~3400 (br, O-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1610 (C=O, conjugated), ~1580, 1490 (C=C, aromatic)
Mass Spectrum (EI, m/z)236 [M]⁺, 163, 135, 121, 93

Experimental Workflow and Logic

The synthesis workflow is designed for efficiency and high yield, starting from readily available commercial materials. The logic of the process is rooted in fundamental organic reactions.

Workflow Start Start Prepare_NaOEt Prepare Sodium Ethoxide Solution Start->Prepare_NaOEt Add_Reagents Sequential Addition: 1. 2'-Hydroxyacetophenone 2. Diethyl Oxalate Prepare_NaOEt->Add_Reagents Claisen_Condensation Claisen Condensation (Room Temperature) Add_Reagents->Claisen_Condensation Acidic_Workup Acidic Workup (HCl) Claisen_Condensation->Acidic_Workup Isolate_Intermediate Isolate Intermediate via Filtration Acidic_Workup->Isolate_Intermediate Cyclization Acid-Catalyzed Cyclization (Reflux) Isolate_Intermediate->Cyclization Purification Purification by Recrystallization Cyclization->Purification Characterization Spectroscopic Characterization Purification->Characterization End Final Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

Spectroscopic and Structural Elucidation of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are crucial for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.17dd8.0, 1.61H-5
7.78ddd8.8, 7.2, 1.61H-7
7.55d8.41H-8
7.48t7.61H-6
7.11s-1H-3
4.47q7.22-OCH₂CH₃
1.43t7.23-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
177.5C-4
162.0-COO-
156.2C-8a
154.6C-2
134.7C-7
126.1C-5
125.1C-4a
124.2C-6
118.2C-8
114.6C-3
62.9-OCH₂CH₃
14.1-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3081WeakAromatic C-H Stretch
2988WeakAliphatic C-H Stretch
1748StrongEster C=O Stretch
1644StrongKetone C=O Stretch (C-4)
1606, 1572, 1466MediumAromatic C=C Stretch
1345MediumC-O Stretch
1238StrongAsymmetric C-O-C Stretch
1048MediumSymmetric C-O-C Stretch
760StrongAromatic C-H Bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
218.0579100[M]⁺ (Calculated for C₁₂H₁₀O₄: 218.0579)
19025[M - C₂H₄]⁺
17340[M - OEt]⁺
14560[M - COOEt]⁺
12185[C₇H₅O₂]⁺
9230[C₆H₄O]⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Synthesis of this compound

The synthesis of the title compound was achieved through a Claisen-Schmidt condensation followed by an intramolecular cyclization. Briefly, 2'-hydroxyacetophenone is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes acid-catalyzed cyclization to yield this compound. The crude product is then purified by recrystallization or column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound involves synthesis, purification, and subsequent characterization by various spectroscopic techniques. The data obtained from each technique provides complementary information for the unambiguous structural elucidation of the molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (2'-hydroxyacetophenone, diethyl oxalate) Reaction Claisen-Schmidt Condensation & Intramolecular Cyclization Start->Reaction Purification Purification (Recrystallization/ Column Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate, a versatile building block in medicinal chemistry and materials science. This document details its known characteristics, experimental protocols for its synthesis, and its role in relevant biological pathways.

Physical and Chemical Properties

This compound is a yellow solid that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its chromene core is a privileged scaffold in drug discovery, with derivatives showing promise in anti-inflammatory and anticancer research.[1]

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
CAS Number 14736-31-3[1]
Appearance Yellow solid[1]
Melting Point 71-75 °CSupplier Data
Boiling Point 325 °CSupplier Data
Solubility Soluble in DMSO and chloroform.Inferred from experimental protocols
pKa Data not available

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of a chromone derivative typically shows characteristic signals for the aromatic protons of the benzopyrone ring, the vinylic proton of the pyrone ring, and the protons of the ethyl ester group. For a methoxy-substituted analog, the aromatic protons appear in the range of δ 6.99–8.09 ppm, the pyrone proton as a singlet, and the ethyl ester group as a quartet around δ 4.46 ppm and a triplet around δ 1.43 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of chromone derivatives, the carbonyl carbon of the pyrone ring is typically observed downfield. The aromatic carbons and the carbons of the pyrone ring resonate in the range of approximately δ 110–160 ppm. The carbonyl of the ester group appears around δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of the trimethylsilyl (TMS) ester of 4-oxo-4H-chromene-2-carboxylic acid and its analogs show characteristic fragmentation patterns, including the loss of a methyl group from the molecular ion.[2] The fragmentation is influenced by the stability of the resulting ions.[2]

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of chromone derivatives and can be adapted for this compound.

Synthesis via Claisen Condensation

This protocol is adapted from the synthesis of a methoxy-substituted analog and can be modified by using 2'-hydroxyacetophenone as the starting material.

Materials:

  • 2'-hydroxyacetophenone

  • Sodium ethoxide solution (21 wt% in ethanol)

  • Diethyl oxalate

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Water

  • Sodium sulfate

  • n-Hexane

Procedure:

  • In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in sodium ethoxide solution.

  • Add diethyl oxalate to the solution.

  • Reflux the reaction mixture with continuous stirring.

  • After cooling to room temperature, acidify the mixture with concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the organic phase with water, dry over sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization from a dichloromethane/n-hexane mixture.

Purification

Purification of the synthesized compound can be achieved by flash column chromatography on silica gel, followed by recrystallization.

Flash Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of dichloromethane and methanol can be used.

Recrystallization:

  • Dissolve the compound in a minimal amount of hot dichloromethane.

  • Slowly add n-hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration and dry under vacuum.

Biological Activity and Signaling Pathways

Derivatives of the 4-oxo-4H-chromene-2-carboxylate scaffold have been investigated for their potential as therapeutic agents, particularly as anti-inflammatory and anticancer agents.

Inhibition of p38α MAPK Signaling Pathway

N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade.[3] This pathway is a key regulator of inflammatory responses, and its inhibition can mitigate the production of pro-inflammatory cytokines.

Below is a diagram illustrating the general workflow for identifying inhibitors of the p38α MAPK pathway, starting from the synthesis of chromene derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathway Signaling Pathway start 2'-Hydroxyacetophenone + Diethyl Oxalate claisen Claisen Condensation start->claisen chromene Ethyl 4-oxo-4H-chromene- 2-carboxylate claisen->chromene derivatization Derivatization chromene->derivatization inhibitor N-(4-oxo-4H-chromen-2-yl) benzenesulfonamide Derivatives derivatization->inhibitor cell_assay Neutrophil-based Assays (e.g., Superoxide Generation) inhibitor->cell_assay p38_mapk p38α MAPK inhibitor->p38_mapk Inhibition target_id Computational Prediction (Forward Pharmacology) cell_assay->target_id p38_inhibition p38α MAPK Inhibition Assay target_id->p38_inhibition stimulus Inflammatory Stimulus stimulus->p38_mapk inflammation Inflammatory Response p38_mapk->inflammation

Workflow for identification of p38α MAPK inhibitors.

The following diagram illustrates the logical relationship in the synthesis of this compound via Claisen condensation.

G reagents 2'-Hydroxyacetophenone + Diethyl Oxalate intermediate Enolate Intermediate reagents->intermediate Deprotonation base Sodium Ethoxide (Base) cyclization Intramolecular Cyclization (Acid-catalyzed) intermediate->cyclization Nucleophilic Acyl Substitution product Ethyl 4-oxo-4H-chromene- 2-carboxylate cyclization->product

Synthesis of this compound.

References

In-Depth Technical Guide: Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound built upon the chromone scaffold. This core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its prevalence in natural products and its versatile biological activities.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the fields of oncology and inflammatory diseases.[2] Its unique electronic and structural features allow for diverse functionalization, making it an attractive starting point for the development of novel drug candidates.[2]

Table 1: Compound Identification and Properties

PropertyValueReference
CAS Number 14736-31-3[3]
Chemical Name This compound[3]
Synonym 4-Oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester[3]
Molecular Formula C₁₂H₁₀O₄[3]
Molecular Weight 218.21 g/mol [3]
Appearance Yellow solid[3]
Storage 0-8°C[3]

Chemical Structure:

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This method involves the reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from the synthesis of a structurally similar derivative, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[4][5]

Materials:

  • 2'-hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (21% in ethanol)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

  • n-hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in a 21% solution of sodium ethoxide in ethanol.

  • To this solution, add diethyl oxalate and reflux the reaction mixture for 1 hour with continuous stirring.

  • Allow the reaction to cool to room temperature and then carefully add concentrated HCl to acidic pH. This will induce the cyclization and precipitation of the product.

  • Filter the crude product using a Büchner funnel and wash it with dichloromethane.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and perform a liquid-liquid extraction with water (3 x 25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a dichloromethane/n-hexane solvent system.

  • Dry the final product in a vacuum oven.

Yields: The typical yields for this type of reaction are in the range of 70-80%.[2]

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6][7][8][9][10] The following is a general protocol that can be adapted for testing the anticancer effects of this compound and its derivatives on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the cell culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Biological Activity

Table 2: Anticancer Activity of Selected Chromone Derivatives

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
2,4-dichloro substituted 4H-chromeneHepG-21.63[11]
4-chloro substituted 4H-chromeneHepG-21.63[11]
2,4-dichloro substituted 4H-chromeneMCF-71.72[11]
4-chloro substituted 4H-chromeneMCF-71.83[11]
Epiremisporine H (a chromone analog)HT-2921.17[12]
Epiremisporine H (a chromone analog)A54931.43[12]

Table 3: Anti-inflammatory Activity of Selected Chromone Derivatives

Compound DerivativeAssayIC₅₀ (µM)Reference
Epiremisporine G (a chromone analog)Superoxide anion generation in fMLP-induced human neutrophils31.68[12]
Epiremisporine H (a chromone analog)Superoxide anion generation in fMLP-induced human neutrophils33.52[12]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5k)TNF-α inhibition0.047[13]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5l)TNF-α inhibition0.070[13]

Signaling Pathways and Mechanisms of Action

Chromone derivatives exert their anticancer effects through the modulation of various key signaling pathways involved in cell proliferation, survival, and apoptosis.[4]

Anticancer Signaling Pathway

A significant mechanism of action for many chromone derivatives in cancer is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 pathways.[4] The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Similarly, Protein Kinase CK2 is often overexpressed in cancer cells and promotes cell survival and proliferation. By inhibiting these pathways, chromone derivatives can induce apoptosis and inhibit the growth of cancer cells.

anticancer_pathway Chromone Chromone Derivatives MAPK MAPK Pathway Chromone->MAPK Inhibits CK2 Protein Kinase CK2 Pathway Chromone->CK2 Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Inhibits CK2->Proliferation Promotes CK2->Apoptosis Inhibits

Caption: Anticancer mechanism of chromone derivatives.

Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow from chemical synthesis to biological evaluation.

workflow start Start: 2'-hydroxy- acetophenone synthesis Claisen Condensation & Cyclization start->synthesis purification Purification (Recrystallization) synthesis->purification compound Ethyl 4-oxo-4H-chromene- 2-carboxylate purification->compound bioassay Biological Assays (e.g., MTT Assay) compound->bioassay data Data Analysis (IC50 Determination) bioassay->data end Lead Compound Identification data->end

Caption: Synthesis and evaluation workflow.

References

The Chromone-2-Carboxylate Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone-2-carboxylate scaffold, a key heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. Its inherent structural features and amenability to chemical modification have allowed for the development of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of chromone-2-carboxylates, offering a comprehensive resource for researchers in the field. We will delve into the seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways modulated by this versatile chemical entity.

A Historical Perspective: The Discovery and Evolution of Chromone-2-Carboxylates

The journey of chromone-2-carboxylates is intrinsically linked to the broader history of chromone chemistry. One of the earliest and most foundational methods for the synthesis of the chromone nucleus is the Kostanecki-Robinson reaction . Historically, this reaction often involved the formation of a chromone-2-carboxylic acid as a key intermediate, which was subsequently decarboxylated to yield the parent chromone. The formal naming of the "chromone" class is attributed to Bloch and Kostaniecki in 1900 , marking a pivotal moment in the systematic study of these compounds.

The therapeutic potential of chromone-containing structures was recognized early on with natural products like Khellin , extracted from the plant Ammi visnaga. Khellin's use in traditional medicine for various ailments spurred interest in the pharmacological properties of the chromone core.[1] A significant milestone in the history of chromone-2-carboxylates as therapeutic agents was the development of disodium cromoglycate (Cromolyn Sodium) . This drug, a bis-chromone-2-carboxylate, was found to be a mast cell stabilizer and became a cornerstone in the prophylactic treatment of asthma.[2] This discovery solidified the importance of the chromone-2-carboxylate moiety in drug design and catalyzed further research into its derivatives for a wide range of diseases.

The timeline below highlights key milestones in the discovery and development of chromone-2-carboxylates:

  • Late 19th/Early 20th Century: Development of the Kostanecki-Robinson reaction, where chromone-2-carboxylic acids are key intermediates in the synthesis of chromones.[3]

  • 1900: The term "chromone" is first used by Bloch and Kostaniecki.[4]

  • Mid-20th Century: Isolation and study of naturally occurring chromones like Khellin, revealing their pharmacological potential.[1]

  • 1960s: Discovery and development of disodium cromoglycate (Cromolyn Sodium), a bis-chromone-2-carboxylate, as a revolutionary anti-asthmatic agent.[2]

  • Late 20th/Early 21st Century: Emergence of modern synthetic techniques, including microwave-assisted and one-pot syntheses, enabling the rapid and efficient generation of diverse chromone-2-carboxylate libraries.[5][6]

  • Present Day: Chromone-2-carboxylates and their derivatives are actively investigated as potent inhibitors of a wide range of biological targets, including kinases, enzymes involved in inflammation, and proteins implicated in neurodegenerative diseases.[3][7]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the chromone-2-carboxylate scaffold has evolved significantly from the early, often harsh, classical methods to more efficient and versatile modern techniques.

Classical Synthesis: The Kostanecki-Robinson Reaction

One of the foundational methods for constructing the chromone ring system is the Kostanecki-Robinson reaction. While primarily aimed at producing chromones, the synthesis often proceeds through a chromone-2-carboxylate intermediate. The general scheme involves the reaction of an o-hydroxyacetophenone with an acid anhydride and its sodium salt. A variation of this, more specific to the formation of the carboxylate, involves the condensation of an o-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide, followed by acid-catalyzed cyclization.[8]

Microwave-Assisted Synthesis

The advent of microwave-assisted organic synthesis has revolutionized the preparation of chromone-2-carboxylates, offering significant advantages in terms of reaction times, yields, and purity of the final products.[5] This methodology allows for rapid and efficient heating, often leading to cleaner reactions with fewer side products.

One-Pot Synthesis from 2-Fluoroacetophenones

A recent and highly efficient innovation is the one-pot synthesis of chromone-2-carboxylates directly from 2-fluoroacetophenones. This method proceeds via a tandem C-C and C-O bond formation and offers a significant advantage over traditional multi-step procedures that start from 2-hydroxyacetophenones.[3][9] The use of 2-fluoroacetophenone allows for a regioselective cyclization, providing a versatile route to a wide range of substituted chromone-2-carboxylates.[3][9]

Quantitative Biological Data

The chromone-2-carboxylate scaffold has been extensively explored for its therapeutic potential across various disease areas. The following tables summarize key quantitative data for representative derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Chromone-2-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 15 MDA-MB-231 (Triple-Negative Breast Cancer)14.8[3]
Compound 17 MDA-MB-231 (Triple-Negative Breast Cancer)17.1[3]
Derivative Series MCF-7 (Breast), OVCAR & IGROV (Ovarian), HCT-116 (Colon)0.9 - 10[9]
N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide MCF-729.5[9]
N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide Ishikawa25.7[9]

Table 2: Enzyme Inhibitory Activity of Chromone Derivatives

Derivative ClassTarget EnzymeIC50 (µM)Reference
Chromone Carboxamides5-LipoxygenaseVaries (hydrophilicity dependent)[9]
Chromone-3-carboxylic acidMonoamine Oxidase B (MAO-B)Potent and selective inhibition[10]
Chromone-2-carboxylic acidMonoamine Oxidase A & B (MAO-A & B)Inactive[10]
6,8-dibromo-2-pentylchroman-4-oneSirtuin 2 (SIRT2)1.5[11]
8-bromo-6-chloro-2-pentylchroman-4-oneSirtuin 2 (SIRT2)4.5[11]

Table 3: Synthesis Yields of Substituted Chromone-2-Carboxylic Acids

| Substituent | Synthetic Method | Yield (%) | Reference | | :--- | :--- | :--- | | 6-Bromo | Microwave-assisted | 87 |[12] | | Various substituents | Microwave-assisted | 54 - 93 |[12] | | Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | Classical (Step 1) | 70 - 80 |[8] | | 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | Hydrolysis (Step 2) | 80 - 90 |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of chromone-2-carboxylates and their derivatives.

Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid

Reference: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands[12]

Procedure: The synthesis is performed in a microwave reactor. The reaction parameters, including the type and equivalents of base, solvent, temperature, and reaction time, are optimized to achieve the highest yield. An exemplary optimized condition involves the reaction of the corresponding substituted 2-hydroxyacetophenone with diethyl oxalate in a suitable solvent under microwave irradiation. The reaction is followed by an acidic workup to afford the desired 6-bromochromone-2-carboxylic acid. The final product can be purified by recrystallization. The yield for 6-bromochromone-2-carboxylic acid under optimized microwave conditions was reported to be 87%.[12]

One-Pot Synthesis of Chromone-2-carboxylates from 2-Fluoroacetophenone

Reference: One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties[3][9]

General Procedure: To a solution of the appropriately substituted 2-fluoroacetophenone in a suitable solvent such as DMF, a base (e.g., potassium tert-butoxide) and diethyl oxalate are added. The reaction mixture is then heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired chromone-2-carboxylate.

Synthesis of Chromone-2-carboxamides

Reference: Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors[9]

Two-Step Procedure:

  • Acyl Chloride Formation: The starting chromone-2-carboxylic acid is converted to its corresponding acyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride (PCl5) in a dry solvent like cyclohexane.

  • Amidation: The resulting chromone-2-acyl chloride is then condensed with a desired aliphatic or aromatic amine in the presence of a base like triethylamine to yield the final chromone-2-carboxamide derivative.

Signaling Pathways and Mechanisms of Action

Chromone-2-carboxylates and their derivatives exert their biological effects by modulating the activity of various key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegeneration.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Several chromone-2-carboxamide derivatives have demonstrated potent anticancer activity by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF) receptor.[3] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.

EGFR_FGFR3_VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR FGF FGF FGFR3 FGFR3 FGF->FGFR3 VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FGFR3->RAS VEGFR->PI3K PLCg PLCγ VEGFR->PLCg VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC PLCg->Angiogenesis PKC->Proliferation Chromone Chromone-2-carboxylate Derivative Chromone->EGFR Chromone->FGFR3 Chromone->VEGFR

Caption: Inhibition of EGFR, FGFR3, and VEGFR signaling by chromone-2-carboxylates.

Modulation of the Arachidonic Acid Cascade in Inflammation

The anti-inflammatory properties of certain chromone derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Chromone Chromone-2-carboxylate Derivative Chromone->COX Chromone->LOX

Caption: Inhibition of the arachidonic acid cascade by chromone-2-carboxylates.

Inhibition of Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Selective inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Certain chromone derivatives, particularly chromone-3-carboxylic acids, have been identified as potent and selective MAO-B inhibitors, while the corresponding chromone-2-carboxylic acids were found to be inactive.[10]

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB IncreasedDopamine Increased Dopamine Levels (Neuroprotection) Dopamine->IncreasedDopamine Metabolites Inactive Metabolites MAOB->Metabolites MAOB->IncreasedDopamine Chromone3 Chromone-3-carboxylate Derivative Chromone3->MAOB

Caption: Selective inhibition of MAO-B by chromone-3-carboxylate derivatives.

Conclusion and Future Perspectives

The chromone-2-carboxylate scaffold has a rich history rooted in classical organic synthesis and has blossomed into a cornerstone of modern medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of vast and diverse libraries of these compounds, leading to the discovery of potent modulators of a wide array of biological targets. The quantitative data presented herein underscore the significant potential of this chemical class in the development of novel therapeutics for cancer, inflammation, and neurodegenerative diseases.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Further refinement of the chromone-2-carboxylate core and its substituents will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: A deeper understanding of how these compounds interact with their biological targets at a molecular level will guide the rational design of next-generation inhibitors.

  • Drug Delivery and Formulation: Innovative approaches to drug delivery will be essential to maximize the therapeutic efficacy of promising chromone-2-carboxylate candidates.

  • Exploration of New Biological Targets: The versatility of the chromone-2-carboxylate scaffold suggests that its therapeutic potential is far from exhausted, and screening against new and emerging biological targets is a promising avenue for future discovery.

References

The Biological Versatility of Ethyl 4-oxo-4H-chromene-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound featuring the chromone scaffold, a privileged structure in medicinal chemistry. The chromone nucleus, a fusion of a benzene ring and a γ-pyrone ring, is prevalent in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the known biological activities associated with this core structure, focusing on quantitative data, experimental methodologies, and relevant biological pathways. While much of the existing research focuses on its derivatives, this document compiles available data for the parent compound and its closely related analogues to offer a foundational understanding of its therapeutic potential.

Biological Activities

The chromone-2-carboxylate scaffold has been investigated for a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The following sections summarize the available data for this compound and its near derivatives.

Anticancer Activity

While specific cytotoxic data for this compound is not extensively reported in publicly available literature, the broader class of chromone derivatives has demonstrated significant potential as anticancer agents.[2][3][4] Studies on various cancer cell lines have shown that modifications of the chromone ring can lead to potent antiproliferative effects. For instance, derivatives have shown activity against breast cancer (MCF-7, MDA-MB-231), and other cancer cell lines.[2][4] The anticancer mechanisms of chromone derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]

Table 1: Anticancer Activity of Selected Chromone Derivatives

Compound/DerivativeCell LineActivityIC50 ValueReference
Chromone DerivativesA549, HT-29, MCF-7Anticancer>50% inhibition at 10 µM for some derivatives[4]
Isoxazole-functionalized 2H-chromene-3-carboxylateVarious human cancer cellsPromising anticancer activity< 20 µM[4]
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMCF-7Potent antiproliferative activity1.83 µM[2]
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoateMDA-MB-231Potent antiproliferative activity1.90 µM[2]
Epiremisporine HHT-29Potent cytotoxic activity21.17 ± 4.89 μM[5]
Epiremisporine HA549Cytotoxic activity31.43 ± 3.01 μM[5]

Note: The data presented is for derivatives and not the parent this compound, highlighting the need for further investigation of the core compound.

Antimicrobial Activity

The chromone scaffold is a constituent of many natural products with inherent antimicrobial properties.[6] Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[7] These compounds have shown promise, with some exhibiting moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

Table 2: Antimicrobial Activity of Selected Chromone Derivatives

Compound/DerivativeMicroorganismActivityMIC/Zone of InhibitionReference
Chromone Derivatives 4(a-h) & 5(a-h)E. coli, P. aeruginosa, S. aureus, S. albus, K. pneumoniae, Candida sp.Moderate antimicrobial activityNot specified
2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e)E. coliPotent antibacterial activity6.5 µg/mL[7]
2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b)A. niger, A. flavus, P. chrysogenum, F. moneliformeExcellent antifungal activityNot specified[7]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeCandida albicans ATCC 10231Antifungal activity7.8 μg/mL[8]

Note: The data is for derivatives, indicating the potential of the core scaffold. Further studies on this compound are warranted.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the chromone nucleus has been a focus for the development of novel anti-inflammatory agents.[9][10][11] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in cellular models of inflammation.[10][11] For example, 3-formylchromones, which are structurally related to the title compound, have demonstrated promising anti-inflammatory effects.[9] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[12]

Table 3: Anti-inflammatory Activity of Selected Chromone Derivatives

Compound/DerivativeModelKey FindingsEC50/IC50 ValueReference
3-Formylchromone derivativesIn vitro and in vivo assaysPromising anti-inflammatory activitiesNot specified[9]
Chromone-amide derivative (5-9)LPS-induced NO production in RAW264.7 cellsOptimal inhibitory activity5.33 ± 0.57 μM[10]
Natural Chromone (Compound 3)LPS and IFN-γ stimulated macrophagesInhibition of NO and cytokine production5-20 µM (concentration range)[11]
DCO-6LPS-induced inflammation in RAW264.7 cells and miceReduced production of NO, IL-1β, and IL-6Not specified[12]

Note: The presented data is for related chromone structures, suggesting the potential of the core scaffold in modulating inflammatory responses.

Antioxidant Activity

The ability of chromones to scavenge free radicals and mitigate oxidative stress is a well-documented aspect of their biological profile.[13] The antioxidant capacity is often attributed to the hydrogen-donating ability of hydroxyl groups on the chromone ring and the ability of the heterocyclic system to stabilize the resulting radical.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing key biological activities of chromone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis cluster_3 Lead Identification & Optimization start This compound anticancer Anticancer Assays (e.g., MTT on cancer cell lines) start->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, disc diffusion) start->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) start->antiinflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant ic50 Determine IC50 / MIC values anticancer->ic50 antimicrobial->ic50 antiinflammatory->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the biological evaluation of this compound.

Potential Anti-inflammatory Signaling Pathway

Based on studies of related chromone derivatives, a potential mechanism for anti-inflammatory action involves the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a simplified representation of this inhibitory action.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 NFkB NF-κB TLR4->NFkB ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α) p38->Inflammation NFkB->Inflammation Chromone Chromone Derivative (e.g., DCO-6) Chromone->TRAF6 Inhibits

Caption: Potential inhibitory effect of chromone derivatives on the LPS-induced inflammatory pathway.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive biological data for the parent compound is somewhat limited in publicly accessible literature, the extensive research on its derivatives strongly suggests the therapeutic potential of this core structure. The demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of the broader chromone class highlight the importance of this compound as a foundational molecule for the development of novel therapeutic agents. Further focused studies to elucidate the specific biological profile of this parent compound are warranted and would provide a more complete understanding of its potential contributions to drug discovery.

References

An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, particularly Ethyl 4-oxo-4H-chromene-2-carboxylate and its derivatives, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are presented. Quantitative data on their efficacy are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these derivatives, including the NF-κB and p38 MAPK pathways, are elucidated and visualized through detailed diagrams to provide a deeper understanding of their molecular mechanisms of action.

Introduction

This compound serves as a versatile starting material for the synthesis of a diverse library of bioactive molecules.[1] The inherent reactivity of the chromone ring system allows for modifications at various positions, leading to the generation of analogs with a broad spectrum of biological activities. These activities include promising anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide will delve into the synthetic strategies employed to create these derivatives, the quantitative assessment of their biological effects, and the molecular pathways through which they exert their therapeutic potential.

Synthesis of this compound Derivatives and Analogs

The synthesis of the core scaffold and its derivatives can be achieved through several established methods. A common and effective approach involves the Claisen condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate.

General Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis of a chromone-2-carboxamide derivative, starting from a substituted 2'-hydroxyacetophenone.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amidation 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Product_1 This compound derivative 2'-Hydroxyacetophenone->Product_1 Sodium Ethoxide Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Product_1 Product_2 4-Oxo-4H-chromene-2-carboxylic acid derivative Product_1->Product_2 Base/Acid Hydrolysis Product_3 4-Oxo-4H-chromene-2-carboxamide derivative Product_2->Product_3 Coupling Agent (e.g., PyBOP) Amine Amine Amine->Product_3

A typical three-step synthesis of a chromone-2-carboxamide derivative.
Detailed Experimental Protocols

This protocol describes a Claisen condensation reaction to form a methoxy-substituted chromone ester.

  • Materials: 2′-hydroxy-4′-methoxyacetophenone, sodium ethoxide (21% in ethanol), diethyl oxalate.

  • Procedure:

    • In a two-neck round-bottom flask, dissolve 2′-hydroxy-4′-methoxyacetophenone (12 mmol) in sodium ethoxide (10 mL, 21% in ethanol).

    • Add diethyl oxalate (28 mmol) to the solution.

    • Heat the reaction mixture at reflux for 1 hour.

    • After cooling, the resulting precipitate is collected by filtration.

    • The solid is then suspended in water, and the pH is adjusted to 5 with HCl.

    • The precipitate is filtered, washed with water, and dried to yield the final product.

  • Expected Yield: 70-80%.

This protocol details the O-acylation of a chromane derivative.[2]

  • Materials: (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate, acetic anhydride, triethylamine, dry pyridine.[2]

  • Procedure:

    • A mixture of (4R,3R)- and (4S,3S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate (0.0015 mol), acetic anhydride (4 mL, 0.042 mol), and triethylamine (0.22 mL, 0.0016 mol) in dry pyridine (2 mL) is prepared.[2]

    • The mixture is stirred continuously for 48 hours at room temperature.[2]

    • The reaction progress is monitored by TLC.[2]

    • The reaction mixture is poured into 20 mL of 2N ice-cold HCl and extracted with dichloromethane (3 x 20 mL).[2]

    • The organic layers are combined, washed with water (1 x 20 mL), and dried over Na2SO4.[2]

    • The product is purified by column chromatography.[2]

  • Expected Yield: 41%.[2]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A number of chromone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

Compound/DerivativeCell LineIC50 (µM)Reference
Dihydropyrano[3,2-c]chromene derivative 4mHT29 (Colon)45[3]
2-Aminobenzochromene derivative 5kHT29 (Colon)47[3]
2-Aminobenzochromene derivative 5jHT29 (Colon)50[3]
2-Aminobenzochromene derivative 5gHT29 (Colon)52[3]
Dihydropyrano[3,2-c]chromene derivative 4jHT29 (Colon)72[3]
2-Aminobenzochromene derivative 5aHT29 (Colon)82[3]
Dihydropyrano[3,2-c]chromene derivative 4nHT29 (Colon)90[3]
1,4-DHP derivative 6oA549 (Lung)8[4]
1,4-DHP derivative 6uA549 (Lung)9[4]
1,4-DHP derivative 6lA549 (Lung)50[4]
1,4-DHP derivative 6lHep2 (Laryngeal)10[4]
1,4-DHP derivative 6oHep2 (Laryngeal)10[4]
1,4-DHP derivative 6uHep2 (Laryngeal)14[4]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4hMCF-7 (Breast)6.40 ± 0.26[5]
4-chlorophenyl substituted analogueMCF-7 (Breast)6.67 ± 0.39[6]
Indole-tethered chromene derivative 4cVarious7.9 - 9.1[6]
Indole-tethered chromene derivative 4dVarious7.9 - 9.1[6]
4-chlorophenyl substituted analogueHeLa (Cervical)8.44 ± 0.32[6]
4-chlorophenyl substituted analogueDU-145 (Prostate)9.38 ± 0.29[6]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide 4hA-549 (Lung)22.09[5]
Antibacterial Activity

Select chromone derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria. Their potency is often reported as the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeBacterial StrainMIC (µg/mL)
Mono-halogenated nitrochromenesStaphylococcal strains8–32
Tri-halogenated 3-nitro-2H-chromenesStaphylococcal strains1–8
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5sMultidrug-resistant S. aureus4
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5sMultidrug-resistant S. epidermidis1–4

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Materials: Human cancer cell lines (e.g., HT29), culture medium, test compounds, MTT solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 12, 24, or 48 hours).[3]

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Dissolve the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[3]

Apoptosis Assay: Annexin V/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Materials: Human cancer cell lines, test compounds, Annexin V-FITC, Propidium Iodide (PI), binding buffer.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton broth, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some chromone derivatives have been shown to inhibit this pathway.[7]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Induces Chromone Chromone Derivative Chromone->IKK Inhibits

Inhibition of the NF-κB signaling pathway by a chromone derivative.
Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Certain chromone derivatives have been identified as inhibitors of this pathway.[8][9]

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds ROS ROS TLR4->ROS Induces TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 Promotes formation p38 p38 MAPK TRAF6_ASK1->p38 Activates Inflammation Inflammatory Response (e.g., NO, IL-1β, IL-6) p38->Inflammation Mediates DCO_6 Chromone Derivative (DCO-6) DCO_6->ROS Inhibits production DCO_6->TRAF6_ASK1 Disrupts formation

Inhibition of the p38 MAPK pathway by the chromone derivative DCO-6.
Induction of Apoptosis

Several 4-aryl-4H-chromene derivatives have been shown to induce apoptosis in cancer cells.[10] This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases. The activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, has been observed following treatment with these compounds.[10] Furthermore, the downregulation of inhibitor of apoptosis proteins (IAPs) like survivin contributes to the pro-apoptotic effects of these derivatives.[10]

Conclusion

This compound and its derivatives constitute a promising class of compounds with significant therapeutic potential. Their straightforward synthesis allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. The potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their molecular mechanisms of action, position these compounds as valuable leads for future drug discovery and development efforts. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial in translating their preclinical promise into clinical applications.

References

An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core is a recognized privileged structure in medicinal chemistry, imparting favorable pharmacological properties to its derivatives. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological potential of this compound. Detailed experimental protocols for its synthesis, spectroscopic data for characterization, and an overview of the significant anticancer, anti-inflammatory, and antimicrobial activities of its derivatives are presented. Furthermore, this guide visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its chemical utility and biological significance.

Introduction

The 4H-chromen-4-one (chromone) scaffold is a prominent feature in numerous natural products and synthetic compounds of therapeutic interest. This compound, as a key derivative, offers a reactive handle for extensive chemical modifications, making it an invaluable building block in drug discovery and materials science.[1][2] Its derivatives have shown promise in targeting a range of diseases, including cancer and inflammatory conditions, underscoring the importance of this core structure in the development of novel therapeutic agents.[1]

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound is provided below. While comprehensive experimental data for the parent compound is not extensively published, the following tables collate information from chemical suppliers and analogous derivatives.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 14736-31-3[][4]
Molecular Formula C₁₂H₁₀O₄[4]
Molecular Weight 218.21 g/mol [4]
Appearance Yellow solidChem-Impex
Purity ≥ 95%[4]
Melting Point 92-93 °C[5]
Solubility Soluble in DMSO, Chloroform[6]
Table 2: Spectroscopic Data (Predicted and from Analogues)
TechniqueKey Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR Ethyl ester protons: ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -CH₂); Chromone ring protons: ~7.0-8.1 (m, 5H, Ar-H and C3-H). The C3-H proton is expected to be a singlet around δ 7.0.
¹³C NMR Carbonyl carbons (ester and ketone): ~δ 160-180; Aromatic and pyrone ring carbons: ~δ 110-160; Ethyl ester carbons: ~δ 14 (-CH₃), ~δ 62 (-CH₂).
FT-IR (KBr) C=O stretching (ketone): ~1650 cm⁻¹; C=O stretching (ester): ~1740 cm⁻¹; C-O-C stretching: ~1200-1300 cm⁻¹; Aromatic C=C stretching: ~1450-1600 cm⁻¹.
Mass Spec (MS) [M]⁺ expected at m/z = 218.0579.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen condensation between a 2'-hydroxyacetophenone and diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[7]

Experimental Protocol: Claisen Condensation

This protocol is adapted from the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.[7]

Materials:

  • 2'-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide solution (21 wt% in ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2'-hydroxyacetophenone (1 equivalent) in absolute ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (2 equivalents) in ethanol to the flask with stirring.

  • Addition of Diethyl Oxalate: To the resulting solution, add diethyl oxalate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the solution becomes acidic. This will induce the cyclization to form the chromone ring.

  • Work-up: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. Typical yields for this type of reaction are in the range of 70-80%.[6]

Diagram 1: Synthesis Workflow

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvents Reactant1 2'-Hydroxyacetophenone Step1 Claisen Condensation Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Reagent1 Sodium Ethoxide Reagent1->Step1 Reagent2 Ethanol Reagent2->Step1 Reagent3 HCl (conc.) Step2 Acid-catalyzed Cyclization Reagent3->Step2 Step1->Step2 Intermediate Step3 Work-up & Extraction Step2->Step3 Crude Product Step4 Purification (Column Chromatography) Step3->Step4 Product This compound Step4->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activities of 4-oxo-4H-chromene-2-carboxylate Derivatives

While specific quantitative biological data for the parent this compound is limited in the public domain, its derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Derivatives of the 4-oxo-4H-chromene scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Many chromone derivatives have been found to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, for instance, at the S-phase, thereby inhibiting cancer cell proliferation.[8]

Table 3: Anticancer Activity of Selected 4-oxo-4H-chromene Derivatives
Derivative ClassCell LineIC₅₀ (µM)Reference
Furoxan-chromone hybridsK5620.8 - 3.2[8]
Chromone-thiazolidinedione conjugatesA5496.1 ± 0.02[9]
2-Phenyl-4H-chromen-4-one derivativesVarious< 10[10]

Diagram 2: Apoptosis Signaling Pathway

G Simplified Apoptosis Signaling Pathway Targeted by Chromone Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., FAS, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Chromone Chromone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Chromone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chromone->Bax Activates Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chromone derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

  • Inhibition of Pro-inflammatory Cytokines: Derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammation. Chromone derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[6]

Diagram 3: NF-κB Signaling Pathway

G Inhibition of NF-κB Signaling by Chromone Derivatives Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Activates Chromone Chromone Derivatives Chromone->IKK Inhibits

Caption: Chromone derivatives can exert anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected 4-oxo-4H-chromene Derivatives
Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiazole-chromene hybridsVarious bacteria and fungiSignificant activity[9]
Thieno[3,4-c]chromene derivativesBacteria and Yeasts16 - 64[11]

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of diverse libraries of compounds with significant therapeutic potential. While the biological activity of the parent molecule itself is not extensively documented, its derivatives have consistently demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties. Future research focused on the detailed biological evaluation of the core molecule and the continued exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system.

References

In Silico Modeling of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound belonging to the chromone family, a class of compounds known for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the in silico modeling of this compound, intended to serve as a valuable resource for researchers in drug discovery and development. The guide details the synthesis, physicochemical properties, and potential biological activities of this compound, with a strong emphasis on computational methodologies. It includes detailed protocols for in silico techniques such as molecular docking and Density Functional Theory (DFT) calculations, which are instrumental in elucidating the compound's structure-activity relationships and mechanism of action. Furthermore, this guide presents experimental protocols for the assessment of its potential anti-inflammatory and anticancer activities and visualizes key signaling pathways implicated in these effects. All quantitative data is summarized in structured tables for ease of comparison, and complex experimental and logical workflows are illustrated with clear diagrams.

Introduction

Chromones, and their derivatives, are a significant class of oxygen-containing heterocyclic compounds that are widely distributed in nature and have attracted considerable interest in medicinal chemistry.[1] this compound, as a key derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Its derivatives have shown promise in exhibiting anti-inflammatory and anticancer activities.[2] The exploration of this compound through in silico modeling techniques offers a powerful and efficient approach to predict its biological activities, understand its interactions with molecular targets, and guide the design of novel therapeutic agents. This guide will delve into the synthesis, properties, and computational modeling of this compound, providing a solid foundation for further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₄[3]
Molecular Weight 218.21 g/mol [3]
CAS Number 14736-31-3[2]
Appearance Yellow solid[2]
Purity ≥ 97%[2]
Melting Point 92-93 °C[4]
Storage Temperature 0-8 °C[2]

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common and effective method is the Claisen condensation.[5]

General Synthesis Protocol (Adapted from a similar derivative)

This protocol is adapted from the synthesis of a methoxy-substituted derivative and can be modified for the synthesis of the title compound.[5]

Materials:

  • 2'-hydroxyacetophenone (or its appropriately substituted precursor)

  • Diethyl oxalate

  • Sodium ethoxide solution (21 wt% in ethanol)

  • Dichloromethane

  • n-hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in a sodium ethoxide solution.

  • To this solution, add diethyl oxalate and stir the reaction mixture.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to facilitate the cyclization, leading to the formation of the chromone ring.

  • Filter the resulting product using a Büchner funnel and wash it with dichloromethane.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the resulting slurry in dichloromethane and perform a liquid-liquid extraction with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the obtained solid from a mixture of dichloromethane and n-hexane to yield the purified this compound.

  • Dry the final compound in a vacuum oven at 50 °C.

Characterization: The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2'-hydroxyacetophenone + Diethyl oxalate + Sodium ethoxide Reaction Claisen Condensation Reactants->Reaction Acidification Acidification (HCl) Reaction->Acidification Crude_Product Crude Product Acidification->Crude_Product Filtration Filtration Crude_Product->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Figure 1. Synthesis and Purification Workflow.

In Silico Modeling

In silico modeling plays a pivotal role in modern drug discovery by predicting the behavior of molecules and their interactions with biological targets, thus saving significant time and resources.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties.

Protocol for DFT Calculations:

  • Structure Preparation: The 3D structure of this compound is built and optimized using a molecular mechanics force field.

  • DFT Calculation: The optimized geometry is then subjected to DFT calculations using software such as Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is commonly employed for such calculations.

  • Property Analysis: From the DFT output, various electronic properties can be calculated, including:

    • HOMO-LUMO energy gap: To determine the chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): To identify the sites for electrophilic and nucleophilic attack.

    • Mulliken atomic charges: To understand the charge distribution within the molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking:

  • Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Target Protein Preparation: The 3D structure of the target protein (e.g., COX-2 for anti-inflammatory studies, or a specific kinase for anticancer studies) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Docking Simulation: Docking is performed using software like AutoDock or PyRx. A grid box is defined around the active site of the protein. The docking algorithm then explores various conformations of the ligand within the active site and scores them based on a scoring function (e.g., binding energy).

  • Analysis of Results: The docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The logical workflow for a typical in silico modeling study is depicted below.

G Start Start: In Silico Study Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Target_Selection Target Protein Selection (e.g., from PDB) Start->Target_Selection DFT DFT Calculations (e.g., Gaussian, B3LYP/6-311++G(d,p)) Ligand_Prep->DFT Docking Molecular Docking (e.g., AutoDock, PyRx) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Selection->Docking Analysis Analysis of Results (Binding Energy, Interactions, Properties) DFT->Analysis Docking->Analysis ADMET->Analysis Conclusion Conclusion and Further Experimental Design Analysis->Conclusion

Figure 2. In Silico Modeling Workflow.

Biological Activities and Signaling Pathways

While specific quantitative data for the biological activity of this compound is limited in the public domain, the broader class of chromone derivatives has demonstrated significant potential as both anti-inflammatory and anticancer agents.[2]

Anti-inflammatory Activity

Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been reported to exhibit anti-inflammatory properties.[6][7] The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9]

p38 MAPK Signaling Pathway: The p38 MAPK pathway is a crucial signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammatory Response (e.g., Cytokine Production) MK2->Inflammation Compound Chromone Derivative (Potential Inhibitor) Compound->p38

Figure 3. p38 MAPK Signaling Pathway Inhibition.

NF-κB Signaling Pathway: The NF-κB pathway is another central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (in cytoplasm) IKK->NFkB_inactive leads to degradation of IκB IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) (translocates to nucleus) NFkB_inactive->NFkB_active Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Compound Chromone Derivative (Potential Inhibitor) Compound->IKK

Figure 4. NF-κB Signaling Pathway Inhibition.
Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives against various cancer cell lines.[1][10] The cytotoxic effects of these compounds are often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. This technical guide has provided a comprehensive overview of the in silico modeling of this compound, from its synthesis and physicochemical characterization to its potential biological activities and underlying signaling pathways. The detailed protocols for DFT calculations, molecular docking, and experimental assays such as the MTT assay, are intended to equip researchers with the necessary tools to further investigate this and related chromone derivatives. While specific biological activity data for the title compound remains an area for future investigation, the information presented herein, based on the broader class of chromones, provides a strong rationale for its continued exploration in drug discovery programs. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this compound and its analogues.

References

Methodological & Application

Application Notes: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound featuring a chromone core. This scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules.[1] Derivatives of the chromone nucleus have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1] This document provides a detailed protocol for a two-step synthesis of this compound, starting from phenol. The synthesis involves the Fries rearrangement to produce a key intermediate, 2'-hydroxyacetophenone, followed by a Claisen condensation with diethyl oxalate to yield the final product.

Overall Synthetic Pathway

The synthesis proceeds in two primary stages:

  • Fries Rearrangement: Phenol is first acetylated to form phenyl acetate. This ester then undergoes a Lewis acid-catalyzed Fries rearrangement to yield o-hydroxyacetophenone.

  • Claisen Condensation & Cyclization: The o-hydroxyacetophenone is then subjected to a Claisen condensation with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization to form the chromone ring.[2]

Overall_Synthesis_Pathway phenol Phenol phenyl_acetate Phenyl Acetate phenol->phenyl_acetate Acetic Anhydride hydroxyacetophenone o-Hydroxyacetophenone phenyl_acetate->hydroxyacetophenone AlCl₃ (Fries Rearrangement) final_product This compound hydroxyacetophenone->final_product 1. Na, Diethyl Oxalate 2. HCl (Claisen Condensation) Fries_Rearrangement_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis ester Phenyl Acetate + AlCl₃ complex Lewis Acid Complex ester->complex Coordination acylium Acylium Ion + Aluminum Phenoxide complex->acylium Cleavage attack Attack on Aromatic Ring acylium->attack sigma Sigma Complex (Resonance Stabilized) attack->sigma rearo Rearomatization (ortho) sigma->rearo hydrolysis Hydrolysis (H₂O) rearo->hydrolysis product o-Hydroxyacetophenone + Al(OH)₃ + HCl hydrolysis->product Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Cyclization cluster_3 Step 4: Dehydration ketone o-Hydroxyacetophenone enolate Enolate Intermediate ketone->enolate Base (e.g., NaOEt) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic attack oxalate Diethyl Oxalate oxalate->tetrahedral diketone 1,3-Diketone Intermediate tetrahedral->diketone Elimination of EtO⁻ cyclized Cyclized Intermediate diketone->cyclized Acid-catalyzed Intramolecular Attack product This compound cyclized->product Dehydration (-H₂O) G Experimental Workflow cluster_step1 Step 1: 2'-Hydroxyacetophenone Synthesis cluster_step2 Step 2: Chromone Synthesis start Start: Phenol acetylation Acetylation: Phenol + Acetic Anhydride Reflux 2h start->acetylation fries Fries Rearrangement: Phenyl Acetate + AlCl₃ Heat to 160°C acetylation->fries workup1 Workup 1: Acid Hydrolysis Ether Extraction fries->workup1 purify1 Purification 1: Distillation or Chromatography workup1->purify1 na_ethoxide Base Prep: Sodium in Ethanol purify1->na_ethoxide condensation Condensation: Add 2'-Hydroxyacetophenone & Diethyl Oxalate Reflux 2h na_ethoxide->condensation workup2 Workup 2: Acidification with HCl Filtration condensation->workup2 purify2 Purification 2: Recrystallization (Ethanol or DCM/Hexane) workup2->purify2 end_product Final Product: This compound purify2->end_product

References

Protocol for the Claisen Condensation in Chromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromones are a class of heterocyclic compounds widely distributed in nature and possessing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of the chromone scaffold is a key objective in medicinal chemistry. One of the most fundamental and versatile methods for constructing the chromone backbone is the Claisen condensation. This reaction, in both its intermolecular and intramolecular (Baker-Venkataraman rearrangement) variations, facilitates the formation of a crucial 1,3-dicarbonyl intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the final chromone ring system. This document provides detailed protocols and data for the synthesis of chromones via the Claisen condensation.

Core Concepts

The synthesis of chromones via a Claisen-type reaction fundamentally involves two key steps:

  • Formation of a 1,3-Diketone: A 2'-hydroxyacetophenone is reacted with an ester (intermolecular) or an O-acylated 2'-hydroxyacetophenone undergoes an intramolecular rearrangement to form a 1-(2-hydroxyphenyl)butane-1,3-dione derivative. This step is base-catalyzed.

  • Acid-Catalyzed Cyclization: The 1,3-diketone intermediate is then treated with acid to induce an intramolecular condensation and dehydration, forming the chromone ring.

Reaction Pathways

There are two primary pathways for the Claisen condensation-based synthesis of chromones:

  • Intermolecular Claisen Condensation: A 2'-hydroxyacetophenone is directly condensed with an ester in the presence of a strong base.

  • Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement): A 2'-hydroxyacetophenone is first acylated to form an ester, which then undergoes a base-catalyzed intramolecular acyl transfer to form the 1,3-diketone.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of chromones using the Claisen condensation, highlighting the impact of different reaction conditions on product yields.

Table 1: Intermolecular Claisen Condensation for the Synthesis of 2-Substituted Chromones

2'-Hydroxyacetophenone DerivativeEsterBaseSolventReaction ConditionsCyclization ConditionsProductOverall Yield (%)Reference
2',4'-Dihydroxyacetophenone (MOM protected at 4'-OH)Ethyl 3-phenylpropionateNaHTHFReflux, 4 hMeOH, HCl (cat.), reflux, 45 min7-Hydroxy-2-(2-phenylethyl)chromone80
2',6'-Dihydroxyacetophenone (Bn protected at 6'-OH)Ethyl 3-phenylpropionateNaHTHFReflux, 4 hMeOH, HCl (cat.), reflux, 45 min5-Hydroxy-2-(2-phenylethyl)chromone52
2'-HydroxyacetophenoneEthyl acetateNa--Acetic acid, HCl (cat.), reflux2-MethylchromoneNot specified
2'-HydroxyacetophenoneEthyl propionateNa-Ice bath, then steam bathAcetic acid, HCl (cat.), reflux, 30 min2-EthylchromoneNot specified

Table 2: Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement) for Chromone Synthesis

Starting Material (O-Acylated 2'-hydroxyacetophenone)BaseSolventRearrangement ConditionsCyclization ConditionsProductYield (%)Reference
2-BenzoyloxyacetophenoneKOHPyridine50°CH₂SO₄, Acetic acidFlavone (2-Phenylchromone)High
2-AcetoxyacetophenoneKOHPyridineRoom TempH₂SO₄, Acetic acid2-MethylchromoneHigh
2-Acetoxy-4-methoxy-6-hydroxyacetophenoneNot specifiedNot specifiedNot specifiedAcid7-Hydroxy-5-methoxychromoneNot specified

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-2-(2-phenylethyl)chromone via Intermolecular Claisen Condensation

This protocol details the synthesis of a naturally occurring chromone and highlights the importance of protecting groups to improve yields.

Step 1: Protection of 2',4'-Dihydroxyacetophenone (if necessary)

For substrates with multiple hydroxyl groups, selective protection may be required to prevent side reactions. In this example, the more acidic 4'-hydroxyl group is protected as a methoxymethyl (MOM) ether.

Step 2: Claisen Condensation

  • To a stirred suspension of sodium hydride (NaH, 4.0 mmol) in anhydrous tetrahydrofuran (THF) at reflux, add a solution of the 4'-MOM protected 2'-hydroxyacetophenone (1.0 mmol) in 10 mL of anhydrous THF dropwise over 10 minutes.

  • Continue to reflux the mixture for 1 hour to ensure complete formation of the phenoxide.

  • Cool the reaction mixture to room temperature.

  • Add ethyl 3-phenylpropionate (1.5 mmol) dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.

Step 3: Acid-Catalyzed Cyclization and Deprotection

  • Dissolve the crude 1,3-diketone intermediate in 20 mL of methanol.

  • Add 15 drops of concentrated hydrochloric acid (HCl).

  • Heat the solution to reflux (approximately 90°C) for 45 minutes. This step facilitates both the cyclization to the chromone ring and the deprotection of the MOM group.

  • Cool the solution to room temperature and neutralize by the dropwise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Dilute the mixture with 75 mL of dichloromethane.

  • Wash the organic layer once with 25 mL of saturated aqueous NH₄Cl, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-hydroxy-2-(2-phenylethyl)chromone.

Protocol 2: General Procedure for Chromone Synthesis via Baker-Venkataraman Rearrangement

This protocol describes the intramolecular rearrangement of an O-acylated 2'-hydroxyacetophenone to form the 1,3-diketone, followed by cyclization.

Step 1: O-Acylation of 2'-Hydroxyacetophenone

  • Dissolve the 2'-hydroxyacetophenone in a suitable solvent such as pyridine or dichloromethane.

  • Add the desired acyl chloride or anhydride (e.g., benzoyl chloride for flavone synthesis, acetic anhydride for 2-methylchromone synthesis).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting O-acylated 2'-hydroxyacetophenone by recrystallization or column chromatography.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the purified O-acylated 2'-hydroxyacetophenone in anhydrous pyridine.

  • Add powdered potassium hydroxide (KOH).

  • Stir the mixture at room temperature or heat to approximately 50°C. The reaction progress can be monitored by the consumption of the starting material (TLC).

  • Once the rearrangement is complete, pour the reaction mixture into dilute acid (e.g., HCl) and extract the 1,3-diketone product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Heat the mixture to reflux for a short period (e.g., 30 minutes to 1 hour).

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the chromone product.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chromone.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of a chromone via the intermolecular Claisen condensation followed by acid-catalyzed cyclization.

Claisen_Condensation_Mechanism General Mechanism of Chromone Synthesis via Intermolecular Claisen Condensation cluster_step1 Step 1: 1,3-Diketone Formation (Base-Catalyzed) cluster_step2 Step 2: Cyclization (Acid-Catalyzed) Acetophenone 2'-Hydroxyacetophenone Enolate Phenoxide-Enolate Intermediate Acetophenone->Enolate Deprotonation Ester Ester (R'-COOR'') Tetrahedral Tetrahedral Intermediate Base Base (e.g., NaH) Enolate->Tetrahedral Nucleophilic Attack Diketone 1,3-Diketone Intermediate Tetrahedral->Diketone Elimination of -OR'' Diketone2 1,3-Diketone Intermediate Protonated_Diketone Protonated Diketone Diketone2->Protonated_Diketone Protonation Cyclized_Intermediate Cyclized Intermediate Protonated_Diketone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Chromone Chromone Cyclized_Intermediate->Chromone Dehydration Acid H+

Caption: Mechanism of chromone synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of chromones using the Claisen condensation.

Experimental_Workflow General Experimental Workflow for Chromone Synthesis Start Start: 2'-Hydroxyacetophenone & Ester / Acylating Agent Claisen Claisen Condensation (Intermolecular or Baker-Venkataraman) Start->Claisen Workup1 Aqueous Work-up & Extraction Claisen->Workup1 Crude_Diketone Crude 1,3-Diketone Workup1->Crude_Diketone Cyclization Acid-Catalyzed Cyclization Crude_Diketone->Cyclization Workup2 Aqueous Work-up & Extraction/Precipitation Cyclization->Workup2 Crude_Chromone Crude Chromone Workup2->Crude_Chromone Purification Purification (Column Chromatography or Recrystallization) Crude_Chromone->Purification Final_Product Pure Chromone Purification->Final_Product

Caption: Experimental workflow for chromone synthesis.

Safety Precautions

  • Strong bases such as sodium hydride (NaH) are highly flammable and react violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.

  • Anhydrous solvents are required for the Claisen condensation to prevent quenching of the base.

  • Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving heating should be conducted with appropriate care to avoid burns.

Application Notes and Protocols: Ethyl 4-oxo-4H-chromene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1] Its unique chromone core structure is a key pharmacophore found in numerous natural products and synthetic molecules with a wide spectrum of biological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives as anticancer and anti-inflammatory agents.

I. Synthesis of this compound

The synthesis of the title compound is typically achieved through a Claisen condensation reaction between a substituted 2'-hydroxyacetophenone and diethyl oxalate. This method provides a straightforward route to the core chromone structure, which can then be further modified to generate a library of derivatives.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from 2'-hydroxyacetophenone and diethyl oxalate.

Materials:

  • 2'-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (21% solution in ethanol)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxyacetophenone (1 equivalent) in absolute ethanol.

  • Addition of Base and Reagent: To the stirred solution, add sodium ethoxide solution (21% in ethanol, 2 equivalents) dropwise at room temperature. After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

G cluster_start Starting Materials 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Claisen_Condensation Claisen Condensation 2_Hydroxyacetophenone->Claisen_Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Claisen_Condensation Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Claisen_Condensation Acidification Acidification (HCl) Claisen_Condensation->Acidification Reaction Mixture Purification Purification (Column Chromatography) Acidification->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

II. Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

Quantitative Data: Anticancer Activity of Chromone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected chromone derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 TA3 (Mouse Carcinoma)~15[2]
Derivative 2 TA3-MTX-R (Resistant)~20[2]
Compound 1 HTB-26 (Breast Cancer)10-50[3]
Compound 2 PC-3 (Pancreatic Cancer)10-50[3]
Compound 2 HepG2 (Hepatocellular Carcinoma)10-50[3]
Compound 2 HCT116 (Colon Cancer)0.34[3]
15a K562 (Leukemia)>8[4]
6a HCT-116 (Colon Cancer)35.1 (µg/ml)[5]
6b HCT-116 (Colon Cancer)18.6 (µg/ml)[5]
11 HCT-116 (Colon Cancer)29.2 (µg/ml)[5]
VIi MDA-MB 231 (Breast Cancer)43.7[6]
8l A549 (Lung Cancer)6.1 ± 0.02[7]
Methyl ester derivative MDA-MB-231 (Breast Cancer)1.90[8]
Methyl ester derivative MCF-7 (Breast Cancer)1.83[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Chromone derivatives (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromone derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis

Many chromone derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Diagram: Apoptosis Signaling Pathway

G Chromone_Derivative Chromone Derivative Bcl2 Anti-apoptotic Bcl-2 family Chromone_Derivative->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax/Bak Chromone_Derivative->Bax_Bak activates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chromone derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bax/Bak.

III. Applications in Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Quantitative Data: COX-2 Inhibitory Activity of Chromone Derivatives

The following table presents the in vitro COX-2 inhibitory activity (IC₅₀ values) of various chromone derivatives.

Compound IDCOX-2 IC₅₀ (µM)Reference
Q7-9 0.121 ± 0.010[9]
Q7-25 0.228 ± 0.021[9]
Q7-26 0.137 ± 0.004[9]
Celecoxib (Reference) ~0.882[9]
VIIa 0.29[10]
Celecoxib (Reference) 0.42[10]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for COX-2 inhibitors. The assay measures the production of Prostaglandin G2, an intermediate product of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Sodium Hydroxide (NaOH)

  • Celecoxib (positive control inhibitor)

  • Test chromone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's instructions.

  • Plate Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add a known concentration of Celecoxib.

    • Sample Screen (S): Add 10 µL of the diluted test chromone derivative.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the blank.

  • Initiation: Start the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each test compound relative to the enzyme control. Determine the IC₅₀ value for active compounds.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of some chromone derivatives are also attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Diagram: NF-κB Signaling Pathway Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Degradation Ubiquitination & Proteasomal Degradation IkB->Degradation NFkB NF-κB Translocation Nuclear Translocation NFkB->Translocation IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasm) Phosphorylation Phosphorylation IkB_NFkB->Phosphorylation Phosphorylation->Degradation Degradation->NFkB releases Nucleus Nucleus Translocation->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Chromone_Derivative Chromone Derivative Chromone_Derivative->IKK_Complex inhibits

References

Application Notes and Protocols: Ethyl 4-oxo-4H-chromene-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxo-4H-chromene-2-carboxylate is a highly versatile and valuable building block in organic synthesis. Its unique chromone scaffold serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents and other functional molecules.

Synthesis of Bioactive Chromone Derivatives

This compound is a cornerstone for the synthesis of various biologically active molecules, particularly those with anticancer and anti-inflammatory properties. The ester functionality at the 2-position and the reactive pyrone ring allow for diverse chemical modifications.

Anticancer Agents

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The general strategy involves the modification of the chromone core to enhance its interaction with biological targets.

Compound ClassCancer Cell LineIC50 (µM)Reference
4H-Chromene DerivativesMCF-7 (Breast)6.72 - 6.99[1]
HCT-116 (Colon)4.98 - 5.44[1]
HepG-2 (Liver)2.41 - 2.59[1]
Chromene-based SulfonamidesMCF-7 (Breast)0.32 - 2.7[2]
HCT-116 (Colon)0.2 - 3.1[2]
HepG-2 (Liver)0.4 - 2.2[2]

Chromene derivatives often induce apoptosis and cell cycle arrest in cancer cells. One of the key mechanisms involves the disruption of microtubule polymerization, leading to mitotic arrest.[3] Additionally, some derivatives have been shown to inhibit Src kinases, which are often overexpressed in cancer.[3]

anticancer_pathway Chromene Chromene Derivative Microtubules Microtubule Polymerization Chromene->Microtubules Inhibition SrcKinase Src Kinase Chromene->SrcKinase Inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellProliferation Cell Proliferation SrcKinase->CellProliferation CellProliferation->Apoptosis Suppression of

Caption: Anticancer mechanism of chromene derivatives.

Anti-inflammatory Agents

Chromone-based compounds have shown potent anti-inflammatory activities. The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Compound ClassTargetInhibitionReference
DCO-6 (Chromone Derivative)TNF-αSignificant reduction[4]
IL-6Significant reduction[4]
NO ProductionEC50 = 5.33 ± 0.57 µM[5]

A novel chromone derivative, DCO-6, has been shown to exhibit its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[4] This blockade of upstream signaling events prevents the production of pro-inflammatory cytokines.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6_ASK1 TRAF6-ASK1 Complex ROS->TRAF6_ASK1 DCO6 Chromone Derivative (DCO-6) DCO6->ROS Inhibition p38_MAPK p38 MAPK Activation TRAF6_ASK1->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Cytokines

Caption: Anti-inflammatory mechanism of a chromone derivative.

Synthesis of Heterocyclic Scaffolds

This compound is an excellent precursor for the synthesis of various fused and substituted heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of 3-formylchromones (derived from this compound) with hydrazine derivatives is a common method for synthesizing pyrazole-substituted chromones.

This protocol describes a general procedure for the synthesis of pyrazole derivatives from 3-formylchromones.

  • Synthesis of 3-formylchromone: This intermediate can be synthesized from this compound through a series of standard transformations including reduction and oxidation, or via a Vilsmeier-Haack reaction on a suitable precursor.

  • Reaction with Hydrazine: To a solution of 3-formylchromone (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

pyrazole_synthesis_workflow start This compound step1 Reduction/Oxidation or Vilsmeier-Haack start->step1 intermediate 3-Formylchromone step1->intermediate step2 Reaction with Hydrazine Hydrate in Ethanol (Reflux) intermediate->step2 product Pyrazole-Substituted Chromone step2->product

Caption: Synthesis of pyrazole-substituted chromones.

Synthesis of Chromone-2-carboxamides

The ethyl ester can be readily converted to a variety of carboxamides, which are important pharmacophores.

This three-step procedure starts from a substituted acetophenone to first synthesize a substituted this compound, followed by hydrolysis and amidation.

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

  • Yields for this step are typically in the range of 70-80%.

Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • This hydrolysis reaction is generally high yielding, around 80-90%.

Step 3: Amidation to 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide

  • The amidation step typically provides moderate yields of 60-75%.

carboxamide_synthesis_workflow start 2'-hydroxy-4'-methoxyacetophenone step1 Claisen Condensation with Diethyl Oxalate start->step1 intermediate1 Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate step1->intermediate1 step2 Base-catalyzed Hydrolysis intermediate1->step2 intermediate2 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid step2->intermediate2 step3 Amidation with Aniline (PyBOP, DIPEA) intermediate2->step3 product 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide step3->product

Caption: Synthesis of a chromone-2-carboxamide derivative.

Synthesis of Fluorescent Dyes

The chromone scaffold is a known fluorophore. This compound can be utilized as a starting material for the synthesis of novel fluorescent dyes for imaging and sensing applications.

Proposed Synthetic Route

A plausible route to a fluorescent dye involves the introduction of a donor-acceptor system to enhance the fluorescence properties. This can be achieved by introducing an electron-donating group on the benzene ring and modifying the pyrone ring system.

fluorescent_dye_synthesis start This compound step1 Introduction of Electron-Donating Group (e.g., -NMe2) start->step1 intermediate Substituted Chromone step1->intermediate step2 Condensation with an Active Methylene Compound intermediate->step2 product Fluorescent Chromone Dye step2->product

Caption: Proposed synthesis of a fluorescent chromone dye.

Conclusion

This compound is a readily available and highly adaptable starting material for the synthesis of a diverse range of functional organic molecules. Its utility in the construction of potent anticancer and anti-inflammatory agents, as well as other heterocyclic systems and functional materials, makes it an indispensable tool for researchers in medicinal chemistry and materials science. The provided protocols and data serve as a foundation for the further exploration and application of this versatile building block.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 4-oxo-4H-chromene-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, characterized by the 4H-chromen-4-one backbone, represent a privileged scaffold in medicinal chemistry due to their diverse and significant pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including potent anticancer, anti-inflammatory, and antioxidant properties. Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a key intermediate in the synthesis of these bioactive molecules.[1] The chromone framework is a structural component of several natural flavonoids and its derivatives have been shown to modulate key signaling pathways implicated in various diseases.[2][3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[4][5][6][7] This document provides detailed application notes and protocols for two primary HTS assays relevant to the known biological activities of chromone derivatives: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These protocols are designed to be adaptable for screening this compound and its synthesized analogs to discover novel therapeutic leads.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various chromone derivatives against several human cancer cell lines, as reported in the literature. This data provides a benchmark for the expected potency of this class of compounds.

Table 1: Cytotoxicity of Chromone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Chromone Congener 6b HCT-116 (Colon)Not Specified18.6 (µg/mL)[8]
Chromone Congener 11 HCT-116 (Colon)Not Specified29.2 (µg/mL)[8]
Chromone Congener 6a HCT-116 (Colon)Not Specified35.1 (µg/mL)[8]
Chromone Congener 14b MCF-7 (Breast)Not Specified43.1 (µg/mL)[8]
Substituted Chroman-4-one (-)-1a SIRT2 (Enzyme)Not Specified1.5[9][10]
Substituted Chroman-4-one (+)-1a SIRT2 (Enzyme)Not Specified4.5[9][10]
Substituted Chromone 3a SIRT2 (Enzyme)Not Specified5.5[9][10]
Phenethyl-substituted derivative 1m SIRT2 (Enzyme)Not Specified6.8[9][10]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[12][13] Chromone derivatives have been investigated for their potential to modulate this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Chromone Chromone Derivative Chromone->PI3K Inhibition Chromone->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by chromone derivatives.

General High-Throughput Screening (HTS) Workflow

The process of identifying bioactive compounds through HTS follows a structured workflow, from initial assay development to hit confirmation and further studies.[7][14][15]

HTS_Workflow AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Small Library) AssayDev->PilotScreen PrimaryHTS Primary HTS (Large Library) PilotScreen->PrimaryHTS DataAnalysis Data Analysis & Hit Identification PrimaryHTS->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A general workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition HTS Assay (Luminescence-Based)

This protocol describes a luminescence-based assay to screen for inhibitors of a specific protein kinase, a common target for chromone derivatives. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[16]

Principle: The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that quantifies kinase activity by measuring the amount of ADP formed during a kinase reaction. A potent inhibitor will result in low ADP production and consequently a low luminescent signal.[16]

Materials:

  • Purified Protein Kinase (e.g., PI3K, Akt, or another kinase of interest)

  • Kinase-specific substrate peptide

  • Ultra-pure ATP

  • This compound derivatives library (dissolved in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque, low-volume 384-well plates

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the chromone derivative library in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • Include positive controls (known inhibitor for the target kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal concentrations should be determined empirically.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the compound plate.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Cytotoxicity HTS Assay (MTT Assay)

This protocol outlines the use of the MTT assay to screen for cytotoxic effects of chromone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, clear, flat-bottomed 96-well plates

  • Multichannel pipettes

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells per well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chromone derivatives in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with a known cytotoxic agent as a positive control and medium with DMSO vehicle as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[19]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[20]

    • Calculate the percentage of cell viability for each treatment relative to the negative control.

    • Determine the IC50 value (the concentration of compound that inhibits cell viability by 50%) for active compounds by plotting the percent viability against the logarithm of the compound concentration.[20]

References

Application Note: Quantitative Analysis of Ethyl 4-oxo-4H-chromene-2-carboxylate using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Ethyl 4-oxo-4H-chromene-2-carboxylate. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, making it suitable for applications in drug discovery, metabolic studies, and quality control. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, ensuring high selectivity and sensitivity.

Introduction

This compound is a key heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, in vitro assays, and chemical synthesis monitoring. This document provides a detailed protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) based method, which offers superior sensitivity and specificity compared to other analytical techniques.[2] The coupling of liquid chromatography with mass spectrometry allows for the effective separation of the analyte from complex matrices and its precise measurement.[3]

Experimental Protocols

Sample Preparation

A clean sample is paramount for obtaining high-quality LC-MS data and preventing instrument contamination.[4][5] The following protocol outlines a general procedure for preparing samples.[6]

Reagents and Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials[6]

Protocol for Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of 50:50 methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocol for Test Samples (e.g., from a reaction mixture):

  • Dissolve the sample in a suitable organic solvent like methanol or acetonitrile.[6]

  • Dilute the sample solution with 50:50 methanol:water to an estimated final concentration of approximately 10 µg/mL.[6]

  • If precipitation occurs, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.[6]

  • Transfer the final diluted and filtered sample into a 2 mL LC-MS vial.

LC-MS Analysis

The following parameters are based on methods developed for similar chromone derivatives and provide a strong starting point for analysis.[7]

Instrumentation:

  • Liquid Chromatograph: UHPLC or HPLC system (e.g., Agilent 1290 Infinity II LC)[8]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) equipped with an Electrospray Ionization (ESI) source.[8]

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL[8]
Column Temp. 40 °C
Gradient See Table 2

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison.

Table 1: Molecular Information for this compound

Compound Name Molecular Formula Molecular Weight Predicted [M+H]⁺

| this compound | C₁₂H₁₀O₄ | 218.21 | 219.06 |

Table 2: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Table 3: MRM Transitions for Quantification Note: These are predicted transitions. The fragmentor voltage and collision energy should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (eV)
This compound 219.06 191.05 (Proposed) 100 130 15

| this compound | 219.06 | 147.04 (Proposed) | 100 | 130 | 25 |

Table 4: Example Calibration Curve Data

Concentration (ng/mL) Peak Area (Counts)
1 5,250
5 26,100
10 51,500
50 255,000
100 512,000
500 2,580,000
1000 5,210,000

| R² Value | >0.99 |

Visualizations

Workflow for LC-MS Analysis```dot

LCMS_Workflow cal cal inject inject cal->inject lc lc inject->lc sample sample sample->inject ms ms lc->ms integrate integrate ms->integrate curve curve integrate->curve quant quant curve->quant

Caption: Relationship between the analytical components of the LC-MS system.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic techniques for the structural elucidation and characterization of Ethyl 4-oxo-4H-chromene-2-carboxylate. The protocols outlined below are intended to facilitate the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and to confirm the molecular structure through one-dimensional and two-dimensional NMR experiments.

Introduction

This compound is a key heterocyclic scaffold found in many biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals. Accurate structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy is the most powerful tool for the non-destructive analysis of this molecule in solution. This document details the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC for the complete spectral assignment of this compound.

Predicted NMR Data Presentation

Due to the limited availability of experimentally derived and published NMR data for the specific, unsubstituted this compound, the following tables present predicted chemical shifts and assignments based on established NMR principles and data from closely related analogs, such as ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate[1]. These values serve as a guide for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.10 - 8.20ddJ = 8.0, 1.5
H-7~7.70 - 7.80dddJ = 8.5, 7.0, 1.5
H-8~7.50 - 7.60dJ = 8.5
H-6~7.40 - 7.50dddJ = 8.0, 7.0, 1.0
H-3~7.00 - 7.10s-
-OCH₂CH₃~4.45qJ = 7.1
-OCH₂CH₃~1.40tJ = 7.1

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155.0
C-3~113.0
C-4~178.0
C-4a~124.0
C-5~126.0
C-6~125.0
C-7~134.0
C-8~118.0
C-8a~156.0
-C=O (ester)~162.0
-OCH₂CH₃~62.0
-OCH₂CH₃~14.0

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C{¹H} NMR Spectroscopy
  • Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0-2.0 s

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Programs: Standard pulse sequences for COSY, HSQC, and HMBC.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • General Parameters:

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Adjust the number of scans and increments to achieve adequate signal-to-noise.

    • For HMBC, set the long-range coupling constant delay to optimize for 2-3 bond correlations (typically around 8 Hz).

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction in both dimensions.

Visualization of NMR Characterization Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the NMR characterization and the key through-bond correlations used for structural elucidation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, J-coupling) H1_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Proton_Proton_Correlations Correlate Coupled Protons COSY->Proton_Proton_Correlations Direct_CH_Correlations Correlate Protons to Directly Attached Carbons HSQC->Direct_CH_Correlations Long_Range_CH_Correlations Correlate Protons to Carbons over 2-3 Bonds HMBC->Long_Range_CH_Correlations Structure_Confirmation Confirm Molecular Structure Assign_Protons->Structure_Confirmation Assign_Carbons->Structure_Confirmation Proton_Proton_Correlations->Structure_Confirmation Direct_CH_Correlations->Structure_Confirmation Long_Range_CH_Correlations->Structure_Confirmation

NMR Characterization Workflow

Molecular_Structure_Correlations COSY correlations are shown in red. HMBC correlations are shown in blue. cluster_structure This compound mol H5_H6 H-5 ↔ H-6 H6_H7 H-6 ↔ H-7 H7_H8 H-7 ↔ H-8 OCH2_CH3 -OCH2- ↔ -CH3 H3_C2 H-3 ↔ C-2 H3_C4 H-3 ↔ C-4 H3_C4a H-3 ↔ C-4a H5_C4 H-5 ↔ C-4 H5_C7 H-5 ↔ C-7 H5_C8a H-5 ↔ C-8a

Key Predicted 2D NMR Correlations

Data Interpretation and Structure Elucidation

  • ¹H NMR Spectrum: The aromatic region will show four distinct signals corresponding to H-5, H-6, H-7, and H-8. The downfield shift of H-5 is due to the anisotropic effect of the C-4 carbonyl group. The ethyl ester will be evident from the quartet of the methylene protons and the triplet of the methyl protons. The singlet for H-3 will appear in the aromatic region.

  • ¹³C NMR Spectrum: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the chromone (C-4) will be the most downfield signal. The ester carbonyl will also appear at a low field. The quaternary carbons (C-2, C-4a, C-8a) can be identified by their lower intensity and absence in a DEPT-135 spectrum.

  • COSY Spectrum: This experiment will reveal the proton-proton coupling network. Key correlations are expected between the adjacent aromatic protons (H-5/H-6, H-6/H-7, H-7/H-8) and between the methylene and methyl protons of the ethyl group.

  • HSQC Spectrum: This spectrum correlates each proton to its directly attached carbon. This is crucial for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC Spectrum: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the overall structure. Key expected correlations include:

    • H-3 to C-2, C-4, and C-4a.

    • H-5 to C-4, C-7, and C-8a.

    • The methylene protons of the ethyl group to the ester carbonyl carbon.

By systematically analyzing the data from these NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved.

References

Crystallization Protocol for Ethyl 4-oxo-4H-chromene-2-carboxylate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a standard protocol for the crystallization of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The protocols outlined below are designed to yield high-purity crystals suitable for analytical characterization and further synthetic applications.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science, with its derivatives showing promise in anti-inflammatory and anticancer activities.[1] Achieving a high degree of purity is critical for its use in drug development and other sensitive applications. Crystallization is a robust and efficient method for the purification of this compound. This protocol is based on established methods for structurally similar chromone derivatives.

Data Presentation

The following table summarizes the key parameters for the crystallization of this compound and its analogs, derived from available literature.

ParameterValue/Solvent SystemCompoundCrystal HabitReference
Primary Solvent Ethyl AcetateEthyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylateColorless prisms[2]
Primary Solvent Ethyl AcetateEthyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylateColorless needles[2]
Alternative Solvent Methanol (via slow evaporation)Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylateWhite crystals
Appearance of Target Cmpd. Yellow solidThis compoundNot specified[1]
Purity (Typical) ≥ 96% (HPLC)This compoundNot applicable[1]
Storage Temperature 0-8°CThis compoundNot applicable[1]

Experimental Protocols

This section details the recommended procedures for the crystallization of this compound. The primary method utilizes a single solvent system with ethyl acetate, which has been shown to be effective for similar chromone derivatives.[2] An alternative method using a solvent/anti-solvent system is also provided for cases where the primary method does not yield satisfactory results.

Materials and Equipment
  • This compound (crude or semi-purified)

  • Ethyl acetate (reagent grade or higher)

  • Hexane (reagent grade or higher, for alternative method)

  • Methanol (reagent grade or higher, for alternative method)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass beakers

  • Watch glass

  • Ice bath

Protocol 1: Single Solvent Crystallization (Ethyl Acetate)

This is the recommended primary method for obtaining high-purity crystals.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethyl acetate until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure the solution is saturated at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization (Methanol/Hexane)

This method is useful if the compound is too soluble in the primary solvent even at low temperatures, or if Protocol 1 results in oiling out.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add an anti-solvent in which the compound is poorly soluble (e.g., hexane or water) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The gradual decrease in solubility will induce crystallization. The flask can be subsequently cooled in an ice bath to improve the yield.

  • Isolation and Drying: Isolate, wash (with a cold mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 1.

Visualized Workflow

The following diagram illustrates the general workflow for the single solvent crystallization method.

CrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in minimal hot Ethyl Acetate start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_rt Slowly cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold Ethyl Acetate filter->wash dry Dry under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the crystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or slowing down the cooling rate. The solvent/anti-solvent method may also be more effective in this case.

  • Poor Crystal Yield: If the yield is low, it could be due to using too much solvent during dissolution or incomplete precipitation. Ensure the solution is saturated at the higher temperature and allow sufficient time for crystallization at low temperatures.

  • Colored Crystals: Since the pure compound is a yellow solid, the persistence of other colors may indicate impurities. A second recrystallization may be necessary. The use of activated charcoal during the hot filtration step can sometimes help to remove colored impurities, but should be used with caution as it can also adsorb the product.

References

Application Notes: The Chromone-2-Carboxylate Scaffold as a Platform for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a foundational scaffold for a versatile class of fluorescent molecules. While this core structure is recognized for its potential in creating fluorescent materials, it is its derivatives that have been more extensively developed into functional probes for imaging and sensing applications.[1] This document outlines the fundamental properties of the parent compound, this compound, and provides a framework for its use and modification in developing targeted fluorescent probes. The chromone core's rigid, planar structure is conducive to fluorescence, and the carboxylate group at the 2-position offers a convenient site for synthetic modification to modulate photophysical properties and introduce specific functionalities.

Physicochemical and Photophysical Properties

The core properties of the parent scaffold are summarized below. It is important to note that while the physicochemical data is established, detailed experimental photophysical data for the unsubstituted this compound is not extensively reported in the literature. The provided photophysical values are representative estimates based on the chromone class of fluorophores and should be considered as a baseline for comparison when developing derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
CAS Number 14736-31-3[1]
Appearance Yellow Solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Store at 0-8°C[1]

Table 2: Representative Photophysical Properties

ParameterRepresentative ValueNotes
λ_abs (max) ~310 nmIn common organic solvents (e.g., Ethanol, Acetonitrile).
λ_em (max) ~420 nmEmission is typically weak for the unsubstituted scaffold.
Stokes Shift ~110 nmA reasonably large shift, beneficial for reducing self-quenching.
Quantum Yield (Φ) < 0.05The parent scaffold is weakly fluorescent.[2][3]

Note: The photophysical data are estimated values for illustrative purposes. Actual values should be determined experimentally for the specific solvent and conditions used.

General Synthesis Protocol

The this compound scaffold can be synthesized via a Claisen-type condensation followed by an acid-catalyzed cyclization. The following is a general protocol adapted from procedures for similar chromone derivatives.

Protocol 2.1: Synthesis of this compound

  • Reagent Preparation:

    • Prepare a solution of sodium ethoxide in absolute ethanol (e.g., 21 wt%). Handle sodium metal with extreme care.

    • Ensure 2'-hydroxyacetophenone and diethyl oxalate are pure and dry.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-hydroxyacetophenone in absolute ethanol.

    • To this solution, add diethyl oxalate in a 1:1.2 molar ratio (relative to the acetophenone).

  • Condensation:

    • Slowly add the sodium ethoxide solution to the flask at room temperature with vigorous stirring. An enolate intermediate will form.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Work-up:

    • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and catalyze the intramolecular cyclization.

    • A precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified this compound.

    • Dry the final product under vacuum. The expected yield is typically in the range of 70-80%.

Applications in Fluorescent Probe Development

The true utility of the chromone-2-carboxylate scaffold lies in its capacity for chemical modification. By introducing functional groups, the core structure can be transformed into highly specific and sensitive fluorescent probes. The design strategy often involves coupling the chromone fluorophore to a receptor unit that selectively interacts with an analyte, leading to a measurable change in the fluorescence output.

G cluster_0 Probe Design Principle cluster_1 Sensing Mechanism Scaffold Chromone-2-Carboxylate (Fluorophore) Linker Linker Scaffold->Linker Receptor Receptor Unit (e.g., Chelator, Reaction Site) Initial Initial State (Low Fluorescence) Receptor->Initial Binds Linker->Receptor Analyte Target Analyte Analyte->Receptor Final Final State (High Fluorescence) Initial->Final + Analyte

Caption: Probe design from the chromone scaffold.

Application Example: Metal Ion Sensing

By functionalizing the chromone scaffold with a metal-chelating moiety (e.g., a Schiff base or a polyamine), it can be converted into a selective sensor for metal ions such as Al³⁺ or Zn²⁺. The binding of the metal ion to the chelator restricts intramolecular rotations or alters electronic pathways (e.g., Photoinduced Electron Transfer - PET), leading to a significant enhancement in fluorescence intensity ("turn-on" sensing).

Table 3: Representative Performance of a Chromone-Based Metal Ion Probe

ParameterRepresentative ValueNotes
Target Analyte Aluminum (Al³⁺)High selectivity against other common cations is often achievable.
Mechanism Chelation-Enhanced Fluorescence (CHEF)Binding rigidifies the structure, enhancing emission.
Excitation (λ_exc) ~365 nmShifted due to extended conjugation from the receptor moiety.
Emission (λ_em) ~480 nmSignificant fluorescence enhancement upon ion binding.
Detection Limit 10 - 100 nMVaries based on the specific receptor and conditions.
Response Time < 5 minutesRapid complexation allows for real-time measurements.

Protocol 3.1: General Procedure for Metal Ion Detection

This protocol provides a general workflow for quantifying a target metal ion using a hypothetical chromone-based "turn-on" fluorescent probe.

G A Prepare Probe Stock (e.g., 1 mM in DMSO) B Prepare Working Solution (e.g., 10 µM in Buffer) A->B D Aliquot Probe into Cuvettes or 96-well plate B->D C Prepare Analyte Standards & Test Samples E Add Analyte Standard or Sample C->E D->E F Incubate (e.g., 5 min at RT) E->F G Measure Fluorescence (λ_exc / λ_em) F->G H Plot Calibration Curve & Calculate Concentration G->H

Caption: Experimental workflow for fluorescence sensing.

  • Materials and Reagents:

    • Chromone-based fluorescent probe stock solution (1 mM in DMSO).

    • Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • Stock solution of the target metal ion (e.g., 10 mM AlCl₃ in deionized water).

    • Test samples (e.g., environmental water, diluted biological fluid).

    • Fluorescence spectrophotometer or plate reader.

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of the fluorescent probe by diluting the DMSO stock solution in the aqueous buffer.

    • Prepare a series of metal ion standards (e.g., 0, 1, 2, 5, 10, 20, 50 µM) by serial dilution of the metal ion stock solution in the buffer.

  • Measurement Procedure:

    • To a series of fluorescence cuvettes or wells of a microplate, add 1 mL of the 10 µM probe working solution.

    • Record the baseline fluorescence of the probe solution (the "0" standard).

    • Add a small aliquot (e.g., 10 µL) of each metal ion standard to the corresponding cuvettes/wells. Add the same volume of the test sample to other cuvettes/wells.

    • Mix gently and incubate at room temperature for 5 minutes to allow for complete complexation.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths (e.g., λ_exc = 365 nm, λ_em = 480 nm).

  • Data Analysis:

    • Subtract the blank reading (buffer only) from all measurements.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • Determine the concentration of the metal ion in the test samples by interpolating their fluorescence intensity values on the calibration curve.

Disclaimer: This document provides a general guideline. All protocols, especially synthesis, should be performed with appropriate safety precautions by trained personnel. Specific parameters for probe performance and experimental conditions must be optimized for each unique derivative and application.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The protocols described are intended for producing multi-kilogram quantities of the target compound, focusing on efficiency, safety, and scalability.

Introduction

This compound and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The chromone ring system is considered a "privileged structure" in drug discovery.[2] As drug candidates progress through development pipelines, the need for robust and scalable synthetic routes becomes critical. The synthesis of this compound is typically achieved via a Claisen-type condensation reaction followed by an acid-catalyzed intramolecular cyclization. This document outlines a scalable protocol adapted from established laboratory procedures, incorporating optimizations for large-scale production.

Reaction Scheme

The overall two-step, one-pot synthesis transforms 2'-hydroxyacetophenone and diethyl oxalate into the target chromone.

G cluster_reactants Starting Materials cluster_intermediates Key Steps cluster_product Final Product R1 2'-Hydroxyacetophenone I1 Enolate Formation (Base) R1->I1 1. Sodium Ethoxide or Sodium Hydride R2 Diethyl Oxalate I2 Claisen Condensation R2->I2 I1->I2 I3 Acid-Catalyzed Cyclization I2->I3 2. Acid (e.g., HCl) P1 This compound I3->P1

Caption: General reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize key quantitative data for both a standard laboratory-scale synthesis and a projected scaled-up process. The scale-up data is based on optimizations such as using a stronger base and higher temperatures to improve reaction kinetics.

Table 1: Reagent Quantities and Ratios

ParameterLaboratory Scale (10g Product)Pilot Scale-up (10kg Product)Molar Ratio (Rel. to Acetophenone)
2'-Hydroxyacetophenone 6.2 g6.2 kg1.0
Diethyl Oxalate 16.0 g16.0 kg2.5
Base (Sodium Ethoxide, 21% soln.) 35 mL35 L~2.0
Solvent (Ethanol) 100 mL100 L-
Acid (Conc. HCl) ~15 mL~15 L-

Table 2: Reaction Parameters and Yields

ParameterLaboratory ScalePilot Scale-up
Reaction Temperature Reflux (~78°C)Reflux (~78°C)
Reaction Time 4-6 hours2-4 hours
Purification Method Column ChromatographyRecrystallization
Typical Yield 70-80%85-95%
Product Purity >98% (Post-chromatography)>99% (Post-recrystallization)

Experimental Protocols

The following sections provide detailed methodologies for both laboratory and scale-up synthesis.

Laboratory-Scale Synthesis Protocol (Exemplary)

This protocol is adapted from the synthesis of a structurally similar derivative and is suitable for producing gram-scale quantities.

  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.2 g (45.5 mmol) of 2'-hydroxyacetophenone in 35 mL of sodium ethoxide solution (21% in ethanol).

  • Claisen Condensation: To the stirred solution, add 16.0 g (110 mmol) of diethyl oxalate. Heat the reaction mixture to reflux and maintain for 4 hours.[3]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (90:10 v/v).[3]

  • Cyclization: After completion, cool the reaction to room temperature. Carefully add concentrated HCl dropwise until the solution is acidic (pH ~2-3), which will cause the precipitation of sodium chloride and the cyclized product.[3]

  • Work-up: Add 100 mL of dichloromethane and extract the mixture with water (3 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Scale-up Synthesis Protocol (Pilot Plant)

This protocol is designed for multi-kilogram production and incorporates process optimizations for safety, efficiency, and purity.

G A Charge Reactor with Ethanol and NaH B Add 2'-Hydroxyacetophenone (Controlled Rate) A->B Maintain Inert Atmosphere (N2) C Heat to 50-60°C (Enolate Formation) B->C D Add Diethyl Oxalate (Controlled Rate) C->D Exothermic Control E Heat to Reflux (2-4 hours) D->E F Cool to 20-25°C E->F G Quench with Acidic Water (pH 2-3) F->G Exothermic Control H Filter Crude Product G->H I Recrystallize from Ethanol/Water H->I J Dry Product (Vacuum Oven) I->J

Caption: Workflow for the scale-up synthesis of this compound.

  • Reactor Preparation: Charge a suitable glass-lined reactor with 100 L of absolute ethanol. Under a nitrogen atmosphere, carefully add 3.1 kg (129 mol) of sodium hydride (NaH) in portions. Note: Using NaH as the base can improve reaction times and yields compared to sodium ethoxide.[4]

  • Enolate Formation: To the stirred slurry, add a solution of 6.2 kg (45.5 mol) of 2'-hydroxyacetophenone in 20 L of ethanol at a controlled rate to manage the exotherm. After the addition is complete, heat the mixture to 50-60°C for 1 hour to ensure complete enolate formation.

  • Claisen Condensation: Add 16.0 kg (110 mol) of diethyl oxalate to the reactor, again controlling the addition rate to manage the reaction temperature. Once the addition is complete, heat the mixture to reflux (~78°C) and maintain for 2-4 hours until the reaction is complete (monitored by HPLC).

  • Quench and Cyclization: Cool the reactor contents to 20-25°C. In a separate vessel, prepare a solution of 15 L of concentrated HCl in 100 L of water. Slowly transfer the reaction mixture into the acidic water with vigorous stirring, maintaining the temperature below 30°C. The product will precipitate upon neutralization and cyclization.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the crude product by filtration using a centrifuge or filter press. Wash the filter cake with cold water until the filtrate is neutral.

  • Purification: Transfer the wet cake to a clean reactor and add a suitable amount of ethanol. Heat the mixture to reflux to dissolve the solid. Slowly add water until the solution becomes turbid, then clarify with a small amount of ethanol. Allow the solution to cool slowly to 0-5°C to induce crystallization.

  • Drying: Filter the purified product and wash the cake with a cold ethanol/water mixture. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 9.5 - 10.5 kg (90-99% purity).

Safety and Process Considerations

  • Sodium Hydride: NaH is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen) by trained personnel. The addition of protic solvents like ethanol is highly exothermic and generates hydrogen gas, requiring adequate ventilation and pressure relief systems.

  • Exotherm Control: Both the enolate formation and the acid quench are exothermic steps. The rate of addition and efficient reactor cooling are critical to maintain temperature control and prevent runaway reactions.

  • Solvent Selection: While ethanol is a common solvent, transferring the reaction to a solvent like tetrahydrofuran (THF) in a continuous flow setup has been shown to dramatically reduce reaction times from hours to minutes, significantly improving productivity for Claisen condensations.[5]

  • Purification: Shifting from chromatography to recrystallization is a crucial step for scale-up. It is more cost-effective, uses fewer solvents, and is more amenable to large-scale equipment. Solvent selection for recrystallization is key to achieving high purity and yield.

By following these detailed protocols and considering the associated safety and process optimizations, researchers and drug development professionals can achieve a robust and scalable synthesis of this compound to meet the demands of pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the development of pharmaceuticals and bioactive molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent methods for synthesizing this compound and its derivatives involve the Claisen condensation and the Baker-Venkataraman rearrangement.

  • Claisen Condensation: This is a widely used method where a substituted 2'-hydroxyacetophenone reacts with diethyl oxalate in the presence of a strong base like sodium ethoxide. The reaction proceeds through an enolate intermediate, followed by cyclization under acidic conditions to form the chromone ring.[2] This method is often favored for its directness.

  • Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone.[3][4] This diketone intermediate then undergoes acid-catalyzed cyclization to yield the chromone core.[3][5] This rearrangement is a key step in the synthesis of various chromones and flavones.[6][7]

Q2: What is the expected yield for the synthesis of this compound?

Yields can vary significantly based on the chosen synthetic route, purity of reagents, and reaction conditions. For the Claisen condensation route starting from a substituted 2'-hydroxyacetophenone, yields are typically reported in the range of 70-80%.[8] Subsequent hydrolysis to the carboxylic acid can be nearly quantitative (80-90%).[8]

Q3: How can I purify the final product?

Purification of this compound is commonly achieved through the following methods:

  • Flash Column Chromatography: This is a standard method for removing by-products and unreacted starting materials. A common eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[2][8]

  • Recrystallization: This technique is highly recommended to obtain a product of high purity. A solvent system such as dichloromethane/n-hexane is often effective.[2][8]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low product yield is a frequent challenge in organic synthesis. The following troubleshooting steps can help identify and resolve the underlying issues.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the reaction temperature.[9]

    • Optimization: Ensure the base used (e.g., sodium ethoxide) is fresh and active. The use of stronger bases like sodium amide or sodium hydride in Claisen condensations can sometimes improve yields.[10]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting: The choice of solvent and temperature can significantly impact the reaction outcome. For substrates with electron-withdrawing groups, a more polar solvent might be beneficial. For sterically hindered substrates, increasing the reaction time could be necessary.[9]

    • Optimization: Refer to the detailed experimental protocols and data tables below to compare and select the most suitable conditions for your specific starting materials.

  • Side Product Formation:

    • Troubleshooting: The formation of side products can consume starting materials and reduce the yield of the desired product. Lowering the reaction temperature can sometimes enhance selectivity towards the desired product.[9]

    • Optimization: Identify the side products using techniques like NMR or LC-MS to understand the competing reaction pathways and adjust conditions accordingly.

  • Losses During Work-up and Purification:

    • Troubleshooting: Significant product loss can occur during extraction, washing, and chromatography.[9]

    • Optimization: Ensure proper phase separation during extractions. When performing column chromatography, carefully select the silica gel and eluent system to achieve good separation without excessive product loss on the column.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Monitor Reaction Progress (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time_Temp Extend Reaction Time / Increase Temperature Incomplete->Extend_Time_Temp Yes Check_Conditions Review Reaction Conditions (Base, Solvent) Incomplete->Check_Conditions No End Improved Yield Extend_Time_Temp->End Suboptimal Sub-optimal Conditions Check_Conditions->Suboptimal Adjust_Conditions Adjust Base/Solvent/Temperature Suboptimal->Adjust_Conditions Yes Check_Side_Products Analyze for Side Products (NMR/LC-MS) Suboptimal->Check_Side_Products No Adjust_Conditions->End Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Modify_Conditions_Selectivity Modify Conditions for Selectivity (e.g., lower temp.) Side_Products_Present->Modify_Conditions_Selectivity Yes Review_Purification Review Work-up & Purification Protocol Side_Products_Present->Review_Purification No Modify_Conditions_Selectivity->End Purification_Loss Significant Purification Loss Review_Purification->Purification_Loss Optimize_Purification Optimize Extraction & Chromatography Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in chromone synthesis.

Problem 2: Significant Formation of Side Products

The presence of impurities and side products complicates purification and reduces the overall yield.

Identification and Mitigation:

  • Isolate and Identify: The first step is to isolate the major side product using column chromatography or preparative TLC/HPLC.[9] Characterize its structure using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

  • Common Side Products and Causes:

    • Uncyclized 1,3-diketone (in Baker-Venkataraman): Insufficiently acidic or short reaction time during the cyclization step can lead to the isolation of the intermediate diketone.

      • Solution: Ensure acidic conditions (e.g., using HCl) for a sufficient duration to promote complete cyclization.[2]

    • Products from Self-Condensation of Starting Materials (in Claisen): If the starting ketone can undergo self-condensation, this can be a competing pathway.

      • Solution: Carefully control the addition of reagents and maintain an appropriate reaction temperature. Using one ester partner that cannot enolize can prevent self-condensation in crossed Claisen reactions.[10]

    • Hydrolysis of the Ester Group: Premature hydrolysis of the ethyl ester can occur if water is present in the reaction mixture, especially under basic or acidic conditions.

      • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Starting Material (Exemplary)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2'-hydroxy-4'-methoxyacetophenoneSodium Ethoxide (21% in ethanol)Ethanol/Diethyl OxalateReflux470-80[2][8]
2-AcetoxyacetophenonePotassium CarbonatePyridine502~60-70 (of 1,3-diketone)[5]
2-HydroxyacetophenoneSodium HydrideToluene/Diethyl OxalateRoom Temp to 806~75General Claisen

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate via Claisen Condensation

This protocol is adapted from a procedure for a substituted analogue and illustrates the general Claisen condensation approach.[2][8]

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Sodium ethoxide (21% in ethanol)

  • Diethyl oxalate

  • Dichloromethane

  • Hydrochloric acid (e.g., 2M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane/methanol (9:1 v/v) for eluent

  • Dichloromethane/n-hexane for recrystallization

Procedure:

  • In a two-neck round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (12 mmol) in sodium ethoxide solution (10 mL).

  • Add diethyl oxalate (28 mmol) to the solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring by TLC.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to facilitate the cyclization step.

  • Add dichloromethane (50 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol (9:1) eluent system.

  • Further purify the product by recrystallization from dichloromethane/n-hexane.

  • Dry the final product in a vacuum oven.

Claisen_Workflow Start Start: Reagents Dissolve Dissolve 2'-hydroxyacetophenone in NaOEt/EtOH Start->Dissolve Add_Oxalate Add Diethyl Oxalate Dissolve->Add_Oxalate React Stir at Room Temperature (Monitor by TLC) Add_Oxalate->React Acidify Acidify with HCl (Cyclization) React->Acidify Extract Work-up: Extraction with Dichloromethane Acidify->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Purification: Flash Column Chromatography Evaporate->Chromatography Recrystallize Recrystallization (DCM/Hexane) Chromatography->Recrystallize Final_Product Final Product: this compound Recrystallize->Final_Product

Caption: Step-by-step workflow for the Claisen condensation synthesis.

Protocol 2: Synthesis of a Chromone via Baker-Venkataraman Rearrangement

This protocol describes the general steps involved in a Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate, which is then cyclized.[3][5]

Materials:

  • A 2-acetoxyacetophenone derivative

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., pyridine, toluene)

  • Acid for work-up and cyclization (e.g., hydrochloric acid)

  • Solvents for extraction and purification

Procedure:

  • Rearrangement: Dissolve the 2-acetoxyacetophenone in a suitable solvent (e.g., pyridine).

  • Add the base (e.g., potassium carbonate) and stir the mixture, possibly with gentle heating (e.g., 50 °C), until the rearrangement to the 1,3-diketone is complete (monitor by TLC).

  • Work-up: After cooling, pour the reaction mixture into cold acid to neutralize the base and precipitate the diketone.

  • Collect the 1,3-diketone by filtration.

  • Cyclization: Heat the isolated 1,3-diketone in an acidic medium (e.g., ethanolic HCl) to effect cyclization to the chromone.

  • Purification: Purify the resulting chromone product by recrystallization or column chromatography as described in Protocol 1.

Baker_Venkataraman Start_Material 2-Acetoxyacetophenone Enolate Enolate Intermediate Start_Material->Enolate Deprotonation Base Base (e.g., K2CO3) Base->Enolate Acyl_Transfer Intramolecular Acyl Transfer Enolate->Acyl_Transfer Cyclic_Intermediate Cyclic Alkoxide Acyl_Transfer->Cyclic_Intermediate Ring_Opening Ring Opening Cyclic_Intermediate->Ring_Opening Phenolate Phenolate (stable) Ring_Opening->Phenolate Diketone 1,3-Diketone Product Phenolate->Diketone Protonation Acid_Workup Acidic Work-up Acid_Workup->Diketone Chromone Chromone Diketone->Chromone Acid_Cyclization Acid-Catalyzed Cyclization Acid_Cyclization->Chromone

Caption: Mechanism of the Baker-Venkataraman rearrangement to form a 1,3-diketone.

References

Technical Support Center: Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route is the Claisen condensation of an appropriately substituted o-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This is followed by an acid-catalyzed intramolecular cyclization to yield the final chromone product.[1][2]

Q2: Why is it crucial to use anhydrous conditions during the synthesis?

A2: Diethyl oxalate and the ethyl ester product are susceptible to hydrolysis, especially under the basic conditions of the Claisen condensation.[3] Moisture can consume the base and lead to the formation of oxalic acid or the corresponding 4-oxo-4H-chromene-2-carboxylic acid, which can complicate purification and lower the yield of the desired ethyl ester.[3]

Q3: What are the typical yields for this synthesis?

A3: For the Claisen condensation and subsequent cyclization to form the chromone ester, yields are generally reported in the range of 70-80% under optimized conditions.[4] However, yields can be significantly lower if side reactions occur or if the reaction conditions are not ideal.

Q4: Can other bases be used instead of sodium ethoxide?

A4: While sodium ethoxide is commonly used, other strong bases like sodium hydride can also be employed to facilitate the Claisen condensation.[5] The choice of base can influence the reaction rate and the profile of byproducts. Using a stoichiometric amount of a strong, non-nucleophilic base is generally preferred to drive the reaction to completion.[2]

Q5: What is the mechanism of the acid-catalyzed cyclization step?

A5: After the initial Claisen condensation forms an intermediate β-diketone, the addition of acid protonates the carbonyl oxygen, facilitating a nucleophilic attack from the phenolic hydroxyl group. Subsequent dehydration leads to the formation of the stable pyrone ring of the chromone scaffold.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of moisture in reagents or solvent.[3] 3. Low reaction temperature leading to a slow reaction rate.1. Use freshly prepared or properly stored sodium ethoxide or sodium hydride. Ensure a stoichiometric amount is used. 2. Use anhydrous solvents and dry all glassware thoroughly before use.[3] Handle hygroscopic reagents in an inert atmosphere. 3. While room temperature can be sufficient, gentle heating or refluxing may be necessary to drive the reaction to completion, depending on the specific substrate.[3]
Presence of Unreacted o-Hydroxyacetophenone in the Final Product 1. Incomplete reaction due to insufficient reaction time or base. 2. Inefficient purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Purify the crude product by performing an alkaline extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous NaOH solution. The acidic phenol of the o-hydroxyacetophenone will be deprotonated and move into the aqueous layer, separating it from the desired product.[6]
Formation of 4-Oxo-4H-chromene-2-carboxylic Acid as a Major Byproduct 1. Hydrolysis of the ethyl ester product during acidic workup or purification.[1] 2. Hydrolysis of diethyl oxalate during the reaction, followed by reaction with the acetophenone.[3]1. Minimize the time the reaction mixture is in contact with strong acid during workup. Use dilute acid and perform the workup at a low temperature. 2. Ensure strictly anhydrous conditions during the initial condensation step to prevent hydrolysis of diethyl oxalate.[3]
Product is a Dark Oil or Contains Colored Impurities 1. Oxidation of the phenolic starting material or intermediates.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] 2. Purify the crude product using column chromatography or recrystallization. Activated charcoal can sometimes be used to remove colored impurities during recrystallization.
Difficulty in Product Crystallization/Purification 1. Presence of multiple byproducts or unreacted starting materials. 2. The product may be an oil at room temperature depending on the substituents.1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.[4] 2. If the product is an oil, confirm its purity via NMR and/or mass spectrometry.

Data Presentation

Effect of Reaction Parameters on Synthesis Outcome
Parameter Condition Effect on Yield Rationale
Base Stoichiometric Sodium EthoxideOptimalDrives the reaction to completion by deprotonating the intermediate, shifting the equilibrium.[2]
Catalytic BaseLowThe reaction equilibrium is not sufficiently shifted towards the products.[3]
Sodium HydroxideLowCan promote the hydrolysis of both the starting esters and the final product.[3]
Solvent Anhydrous Ethanol/THFHighAprotic (THF) or corresponding protic (ethanol for ethoxide base) anhydrous solvents prevent unwanted hydrolysis.[3]
Protic Solvents (with moisture)LowLeads to hydrolysis of diethyl oxalate and quenches the strong base.[3]
Temperature Room Temperature to RefluxVariableHigher temperatures can increase the reaction rate but may also promote the formation of side products or decomposition.[3] Optimization is often required.
Atmosphere Inert (Nitrogen/Argon)Good PracticeMinimizes oxidation of phenolic compounds, which can lead to colored impurities.[3]
AirCan lead to impuritiesPhenols can be sensitive to oxidation, especially under basic conditions.

Experimental Protocol

Synthesis of this compound

This protocol is adapted from the synthesis of a substituted analogue and provides a general procedure.[1]

Materials:

  • o-Hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (solid or a solution in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (e.g., 2M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve o-hydroxyacetophenone (1.0 eq.) in anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide (1.1 eq.) to the solution. If using a solution of sodium ethoxide in ethanol, adjust the solvent volume accordingly.

  • Addition of Diethyl Oxalate: To the resulting solution, add diethyl oxalate (2.0-2.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC until the o-hydroxyacetophenone is consumed.

  • Workup - Cyclization: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice and acidify with hydrochloric acid to a pH of ~2. This will induce the cyclization and precipitation of the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure this compound.[4]

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions & Issues SM1 o-Hydroxyacetophenone Intermediate β-Diketone Intermediate SM1->Intermediate Claisen Condensation SM2 Diethyl Oxalate SM2->Intermediate Claisen Condensation SideProduct3 Oxalic Acid SM2->SideProduct3 Hydrolysis Base NaOEt Base->Intermediate Claisen Condensation Acid H+ Water H₂O (Trace) Product Ethyl 4-oxo-4H-chromene- 2-carboxylate (Desired) Intermediate->Product Acid-catalyzed Cyclization  + H⁺  - H₂O SideProduct1 4-Oxo-4H-chromene- 2-carboxylic Acid Product->SideProduct1 Ester Hydrolysis  + H₂O/H⁺ or OH⁻ SideProduct2 Unreacted o-Hydroxyacetophenone

Caption: Main synthesis pathway and common side reactions.

References

Technical Support Center: Ethyl 4-oxo-4H-chromene-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-oxo-4H-chromene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often stem from the starting materials or side reactions during the synthesis, which is typically a Claisen condensation.[1] Potential impurities include unreacted 2'-hydroxyacetophenone derivatives, diethyl oxalate, and by-products from side reactions. Hydrolysis of the final ester product to the corresponding carboxylic acid can also occur, particularly during workup or purification if conditions are not anhydrous.[1][2]

Q2: What is the recommended method for purifying crude this compound?

A2: A two-step purification process is generally recommended for achieving high purity. The initial purification of the crude product is typically performed using flash column chromatography, followed by recrystallization to obtain the final, highly pure compound.[1][2]

Q3: What are suitable storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a dry environment at temperatures between 0-8°C.[3]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] ¹H NMR is particularly useful for identifying the characteristic peaks of the ethyl ester group and the chromone core.[2]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • The yield of the purified product is significantly lower than expected (typical yields for the synthesis step are 70-80%).[2]

  • A significant amount of product appears to be lost on the silica gel column.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Product is highly polar and adsorbs strongly to silica gel. Consider using a more polar eluent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[1] You can gradually increase the proportion of methanol to improve elution.
Product is degrading on the silica gel. Some chromone derivatives can be sensitive to acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column. Alternatively, use neutral alumina for chromatography.
Improper loading of the crude product. Ensure the crude product is dissolved in a minimal amount of the initial eluent or a suitable solvent and loaded onto the column in a concentrated band. Dry loading the crude product adsorbed onto a small amount of silica gel can also improve resolution and yield.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The purified product oils out instead of forming crystals.

  • No crystals form even after cooling the solution.

  • The resulting crystals are of low purity.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate solvent system. A commonly used and effective solvent system for recrystallization is a mixture of dichloromethane and n-hexane.[1][2] Dissolve the compound in a minimum amount of hot dichloromethane and slowly add n-hexane until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Presence of impurities. If the product oils out, it may be due to the presence of impurities that inhibit crystal lattice formation. In this case, re-purifying the product by column chromatography may be necessary. Ensure that the product from the column is sufficiently pure before attempting recrystallization.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
Solution is too dilute or too concentrated. If no crystals form, the solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. If the product crashes out of solution as a powder, the solution may be too concentrated. Add a small amount of the more soluble solvent (e.g., dichloromethane) to the hot mixture to redissolve the solid, and then allow it to cool slowly.

Experimental Protocols

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane/methanol 9:1 v/v).[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization
  • Dissolution: In a flask, dissolve the product obtained from column chromatography in a minimum amount of hot dichloromethane.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add n-hexane until a slight turbidity persists.[1][2]

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should begin during this process.

  • Further Cooling: To maximize the yield, place the flask in a refrigerator or an ice bath for a few hours.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[1]

Data Presentation

Table 1: Typical Purification Parameters and Expected Outcomes

Purification StepSolvent SystemTypical YieldExpected Purity (by HPLC)
Synthesis N/A70-80%Variable
Flash Chromatography Dichloromethane/Methanol (9:1 v/v)>80%>95%
Recrystallization Dichloromethane/n-hexane>90%≥96%

Yields for purification steps are based on the input material for that step.[2]

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product column_chrom Flash Column Chromatography Eluent: DCM/MeOH start->column_chrom check_purity1 Check Purity & Yield column_chrom->check_purity1 low_yield Low Yield? check_purity1->low_yield Purity OK check_silica Consider Silica Acidity (Use Neutral Alumina or NEt3-treated Silica) check_purity1->check_silica Persistent Low Yield recrystallization Recrystallization Solvents: DCM/n-hexane check_purity1->recrystallization Purity & Yield OK adjust_polarity Adjust Eluent Polarity (Increase MeOH) low_yield->adjust_polarity Yes low_yield->recrystallization No adjust_polarity->column_chrom check_silica->column_chrom check_purity2 Check Purity recrystallization->check_purity2 oiling_out Oiling Out? check_purity2->oiling_out Purity Not Met final_product Pure Crystalline Product check_purity2->final_product Purity OK re_purify_column Re-purify by Column Chromatography oiling_out->re_purify_column Yes slow_cool Ensure Slow Cooling & Scratch Flask oiling_out->slow_cool No re_purify_column->column_chrom slow_cool->recrystallization

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chromones. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chromones?

A1: Several classical and modern methods are employed for chromone synthesis, with the choice depending on the desired substitution pattern and available starting materials. The most common methods include:

  • Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[1][2] It is a reliable route for the synthesis of flavones and other chromone derivatives.[1][2]

  • Simonis Reaction: This reaction condenses a phenol with a β-ketoester in the presence of a condensing agent, typically phosphorus pentoxide, to form a chromone.[3] A notable challenge is the potential formation of coumarin as a side product.[3]

  • Pechmann Condensation: While primarily used for coumarin synthesis, under certain conditions, the Pechmann condensation of phenols with β-ketoesters can yield chromones.[3] The choice of acid catalyst is crucial in directing the reaction towards chromone formation.[3]

  • Kostanecki–Robinson Reaction: This method is used to synthesize chromones and flavones by acylating o-hydroxyaryl ketones with aliphatic or aromatic acid anhydrides, followed by cyclization.[4][5]

  • Microwave-Assisted Synthesis: This modern approach often leads to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods.[6]

Q2: My reaction yield is consistently low. What are the general troubleshooting steps?

A2: Low yields are a common issue in chromone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your reactants, particularly the substituted phenols and ketones. Impurities can lead to side reactions and lower the yield of the desired product. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Conditions: Suboptimal conditions are a frequent cause of low yields. Systematically optimize the following parameters:

    • Catalyst/Reagent: The choice and amount of acid or base catalyst are critical. For instance, in the Simonis reaction, phosphorus pentoxide is often preferred to minimize coumarin formation.[3] In the Baker-Venkataraman rearrangement, strong bases like potassium hydroxide or sodium hydride are commonly used.[2]

    • Solvent: The polarity of the solvent can influence reaction rates and selectivity. Anhydrous solvents are often crucial, especially in base-catalyzed reactions, to prevent hydrolysis.[2]

    • Temperature: Reaction temperature can affect both the rate of reaction and the formation of side products. In some cases, lowering the temperature may increase selectivity.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction may require extended reaction times.

  • Moisture and Atmosphere: Many of the reagents used in chromone synthesis are sensitive to moisture. Ensure that all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: The work-up process can also impact the final yield. Ensure that the pH is adjusted correctly to precipitate the product and that the extraction and purification steps are optimized to minimize product loss.

Q3: How can I minimize the formation of coumarin as a side product in the Simonis reaction?

A3: The formation of isomeric coumarins is a well-known challenge in the Simonis reaction. The choice of condensing agent plays a crucial role in directing the regioselectivity. Using phosphorus pentoxide (P₂O₅) as the condensing agent is reported to favor the formation of chromones over coumarins.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or reagents.Use fresh, high-purity catalysts and reagents. Ensure reagents have been stored under appropriate conditions.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may require cooling to prevent side reactions.
Presence of moisture in the reaction.Use anhydrous solvents and dry glassware. Consider running the reaction under an inert atmosphere.[2]
Significant Side Product Formation Non-optimal catalyst or condensing agent.In the Simonis reaction, use phosphorus pentoxide to favor chromone formation over coumarin.[3]
Incorrect reaction temperature or time.Vary the reaction temperature and time to find the optimal conditions that favor the desired product. Monitor the reaction by TLC to track the formation of products and byproducts.
Difficulty in Product Isolation/Purification Product is soluble in the work-up solvent.Adjust the pH of the aqueous layer to ensure complete precipitation of the product. Use an appropriate solvent for extraction based on the product's polarity.
Formation of emulsions during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product co-elutes with impurities during chromatography.Experiment with different solvent systems for column chromatography to achieve better separation.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield in Chromone Synthesis (Selected Examples)

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Baker-Venkataraman2'-Hydroxyacetophenone, Benzoyl chlorideKOH, PyridinePyridine5015 min (rearrangement)High (not specified)[5]
Simonis ReactionPhenol, Ethyl acetoacetateP₂O₅-VariableVariableGood (favors chromone)[3]
Pechmann CondensationResorcinol, Ethyl acetoacetateConc. H₂SO₄-<10-20 (initial), then RTNot specified49[7][8]
Pechmann CondensationResorcinol, Ethyl acetoacetateAmberlyst-15Solvent-free110Not specifiedHigh (not specified)[9]
Kostanecki-Robinsono-Hydroxyacetophenone, Acetic anhydrideSodium acetate-180-1908 hGood (not specified)[5]
Microwave-Assisted2'-Hydroxyacetophenone, AldehydeDiisopropylamineEthanol1701 hHigh (not specified)[6]
Wells-Dawson Catalyst1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedioneH₆P₂W₁₈O₆₂·24H₂OToluene1101 h91[10]
Wells-Dawson Catalyst1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedioneH₆P₂W₁₈O₆₂·24H₂OSolvent-free1100.5 h90[10]

Experimental Protocols

Protocol 1: Synthesis of Flavone via Baker-Venkataraman Rearrangement[5]

This three-step protocol details the synthesis of flavone from 2'-hydroxyacetophenone.

Step 1: Preparation of o-Benzoyloxyacetophenone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride tube, add 2'-hydroxyacetophenone (10 g, 9.0 mL, 0.073 mol), benzoyl chloride (14.4 g, 12 mL, 0.102 mol), and dry pyridine (15 mL).

  • An exothermic reaction will occur. After the initial heat subsides (approximately 20 minutes), pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

  • Collect the solid product by vacuum filtration, wash it with cool methanol (15 mL), and then with water (15 mL).

  • Recrystallize the crude product from methanol to obtain pure o-benzoyloxyacetophenone.

Step 2: Preparation of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)

  • In a suitable flask, dissolve the o-benzoyloxyacetophenone from the previous step in pyridine.

  • Heat the mixture to 50 °C with constant stirring.

  • Quickly pulverize potassium hydroxide (2.5 g, 0.045 mol) in a pre-heated mortar and add it to the reaction mixture.

  • Stir for 15 minutes until a yellow precipitate of the potassium salt forms.

  • Cool the mixture to room temperature and add 10% acetic acid solution (38 mL) with stirring.

  • Collect the light-yellow product by vacuum filtration. This crude product can be used directly in the next step.

Step 3: Cyclization to Flavone

  • In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • With stirring, add concentrated sulfuric acid (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.

  • Pour the hot reaction mixture onto crushed ice (130 g) with stirring.

  • Once the ice has melted, collect the crude flavone by vacuum filtration and wash it with water until the filtrate is neutral.

  • Recrystallize the product from petroleum ether (60–80 °C).

Protocol 2: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation[7][8]

This protocol describes the synthesis of a coumarin, which can be adapted for chromone synthesis with appropriate starting materials and catalysts.

  • In a 100 mL conical flask, place resorcinol (5.5 g, 0.05 mol) and ethyl acetoacetate (6.4 mL).

  • Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Shake the mixture to ensure homogeneity and allow it to stand at room temperature for 18-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Mandatory Visualization

Caption: A logical workflow for troubleshooting low yields in chromone synthesis.

Chromone_Synthesis_Workflow start_materials Starting Materials (e.g., o-hydroxyaryl ketone, acyl chloride/anhydride/ester) reaction_setup Reaction Setup (Solvent, Catalyst/Reagent, Inert Atmosphere) start_materials->reaction_setup reaction_progress Reaction in Progress (Heating/Stirring) reaction_setup->reaction_progress monitoring Reaction Monitoring (TLC, LC-MS) reaction_progress->monitoring monitoring->reaction_progress Incomplete workup Reaction Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, mp) purification->characterization final_product Pure Chromone Product characterization->final_product

References

Troubleshooting Ethyl 4-oxo-4H-chromene-2-carboxylate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4H-chromene-2-carboxylate, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 14736-31-3) is a yellow solid organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] It is a versatile intermediate used in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have shown potential as anti-inflammatory and anticancer agents.[1] It is also used in the synthesis of natural products and fluorescent dyes for biological imaging.[1]

Q2: I am having trouble dissolving this compound. What are some recommended solvents?

This compound is generally considered to have low aqueous solubility. For stock solutions, organic solvents are recommended. The following table summarizes the estimated solubility in common laboratory solvents. Please note that these are estimated values and should be experimentally verified.

SolventEstimated Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)50 - 100A good initial choice for creating high-concentration stock solutions.
Ethanol10 - 25Soluble, but may require warming to achieve higher concentrations.
Methanol5 - 15Lower solubility compared to ethanol.
Water< 0.1Considered practically insoluble in aqueous solutions.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a water-miscible organic solvent like DMSO is rapidly introduced into an aqueous buffer where it is poorly soluble. The drastic change in solvent polarity causes the compound to precipitate out of the solution.

To prevent this, you can try the following:

  • Lower the concentration of your stock solution.

  • Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and dispersion.

  • Perform a serial dilution, first into a mixture of the organic solvent and your buffer, and then into the final buffer.

  • Include a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final aqueous buffer, if your experimental system allows.

Q4: My compound dissolves initially in my aqueous buffer but then precipitates over time. Why is this occurring?

This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility. It is also possible that the compound is degrading into less soluble byproducts. To address this, it is crucial to determine the thermodynamic solubility of the compound in your specific buffer system.

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.

Inconsistent results can arise from variations in experimental conditions or materials.

  • Standardize your procedure: Ensure consistent buffer preparation, including the source and purity of reagents and precise pH measurements.

  • Verify compound integrity: Use a consistent source and batch of this compound. Purity can affect solubility.

  • Control temperature: Solubility is temperature-dependent. Ensure all solutions and equipment are at a consistent temperature during your experiments.

Issue 2: Difficulty preparing a stock solution of a specific concentration.

If the compound is not dissolving to the desired concentration in your chosen solvent, consider the following:

  • Gentle heating: Warming the solution in a water bath can help increase the dissolution rate and solubility. Always check the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.

  • Trying a different solvent: If solubility is still an issue, consider a stronger organic solvent if compatible with your downstream application.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., your experimental buffer) in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.

  • Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

Methodology:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.

  • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming can also be applied if needed, but ensure the compound is stable at the applied temperature.

  • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered check_solvent Is the correct solvent being used? start->check_solvent prepare_stock Prepare stock in recommended organic solvent (e.g., DMSO) check_solvent->prepare_stock No dilution_issue Precipitation upon dilution into aqueous buffer? check_solvent->dilution_issue Yes prepare_stock->dilution_issue optimize_dilution Optimize dilution method: - Dropwise addition - Vigorous stirring - Serial dilution dilution_issue->optimize_dilution Yes inconsistent_results Inconsistent solubility results? dilution_issue->inconsistent_results No use_cosolvent Consider adding a co-solvent to the aqueous buffer optimize_dilution->use_cosolvent success Solubility Issue Resolved use_cosolvent->success standardize_protocol Standardize protocol: - Consistent buffer prep - Verify compound purity - Control temperature inconsistent_results->standardize_protocol Yes dissolution_problem Difficulty dissolving in organic solvent? inconsistent_results->dissolution_problem No standardize_protocol->success enhance_dissolution Enhance dissolution: - Gentle heating - Sonication dissolution_problem->enhance_dissolution Yes dissolution_problem->success No enhance_dissolution->success

Caption: A troubleshooting workflow for addressing common solubility issues with this compound.

SolubilityEnhancement cluster_strategies compound Poorly Soluble Compound (this compound) strategies Solubility Enhancement Strategies compound->strategies ph_adjustment pH Adjustment strategies->ph_adjustment cosolvents Co-solvents strategies->cosolvents particle_reduction Particle Size Reduction (Micronization) strategies->particle_reduction complexation Complexation (e.g., with cyclodextrins) strategies->complexation

Caption: Key strategies for enhancing the solubility of poorly soluble compounds like this compound.

References

Stability issues of Ethyl 4-oxo-4H-chromene-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-oxo-4H-chromene-2-carboxylate in solution.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

Answer: A decrease in concentration is likely due to chemical degradation. The primary suspects are hydrolysis, photodegradation, or reaction with components in your solvent.

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or water in the solvent.[1][2] This reaction converts the ethyl ester to the corresponding carboxylic acid (4-oxo-4H-chromene-2-carboxylic acid).[3][4]

  • Solvent Reactivity: Protic solvents (like methanol or ethanol) can potentially transesterify the ethyl ester, though this is less common without a catalyst. Highly nucleophilic solvents or impurities could also react with the molecule.

  • Photodegradation: If your solution is exposed to light, particularly UV light, the chromone core may undergo photodegradation. Chromone itself is known to photodimerize.[5]

  • Temperature: Elevated temperatures can accelerate all degradation processes. The recommended storage temperature for the solid compound is between 0-8°C or room temperature, suggesting that prolonged exposure to higher temperatures in solution should be avoided.[6][7][8]

Recommended Actions:

  • pH Control: If using aqueous solutions, ensure they are buffered to a neutral pH (around 6-7.5). Avoid highly acidic or basic buffers.

  • Solvent Choice: For long-term storage, use a dry, aprotic solvent such as DMSO or acetonitrile. If you must use an alcohol, ensure it is of high purity and dry.

  • Light Protection: Store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at the recommended temperature of 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify solubility upon thawing.

  • Purity Check: Use a stability-indicating method like HPLC to check for the appearance of degradation products. The primary hydrolysis product, 4-oxo-4H-chromene-2-carboxylic acid, will have a different retention time.

Question 2: My solution of this compound has turned a deeper yellow or brownish color. What does this indicate?

Answer: A color change often signifies the formation of degradation products that absorb light in the visible spectrum.

  • Potential Cause: This could be due to oxidative degradation or the formation of complex photodegradation products. The photodegradation of similar aromatic structures in lignin is known to produce colored quinone-type compounds.[9]

  • Recommended Actions:

    • Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT may be possible, but this should be tested for interference with your experiment.

    • Analysis: Analyze the colored solution by HPLC-UV/Vis, paying attention to new peaks and their UV-Vis spectra, which may give clues about the nature of the chromophoric degradation products.

Question 3: I am using the compound in a cell-based assay with aqueous media and am seeing inconsistent results. Could this be a stability issue?

Answer: Yes, instability in aqueous media is a common cause of inconsistent results in biological assays.

  • Potential Cause: The compound is likely hydrolyzing in the aqueous, buffered cell culture medium, which is typically at a pH of ~7.4 and a temperature of 37°C. This hydrolysis would reduce the concentration of the active compound over the course of the experiment.

  • Recommended Actions:

    • Time-Course Analysis: Prepare a solution of the compound in your assay medium and incubate it under the same conditions as your experiment (37°C). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of the parent compound.

    • Fresh Preparations: Prepare fresh dilutions of your stock solution in the assay medium immediately before each experiment.

    • Dose-Response Curve: If degradation is significant, be aware that the effective concentration of your compound is decreasing over time. This should be taken into account when interpreting dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent like anhydrous DMSO or acetonitrile. They should be stored at 2-8°C for short-term use (days to weeks) or at -20°C to -80°C for long-term storage (months). Always store solutions protected from light in amber vials or foil-wrapped tubes.

Q2: How can I monitor the stability of my compound in solution?

A2: The best method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).[11]

Q3: What are the main degradation pathways for this compound?

A3: Based on its chemical structure, the main degradation pathways are:

  • Hydrolysis: Cleavage of the ethyl ester to form 4-oxo-4H-chromene-2-carboxylic acid and ethanol. This is accelerated by acidic or basic conditions.

  • Photodegradation: Reactions initiated by light, which could include dimerization or rearrangement of the chromone ring.[5]

  • Oxidation: Reaction with atmospheric oxygen or other oxidizing agents, potentially affecting the chromone ring system.

Q4: Is the compound stable in DMSO?

A4: DMSO is generally a good solvent for preparing stock solutions as it is aprotic and can be obtained in a highly pure, anhydrous form. However, ensure you use a high-quality, dry grade of DMSO, as water content can still lead to slow hydrolysis over time.

Data on Forced Degradation

Stress ConditionReagent/ConditionTimeExpected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 h15 - 25%4-oxo-4H-chromene-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH2 h> 50%4-oxo-4H-chromene-2-carboxylic acid
Oxidation 3% H₂O₂24 h10 - 20%Oxidized chromone derivatives
Thermal 60°C in solution72 h5 - 15%Hydrolysis and other minor products
Photolytic ICH Q1B light exposure24 h10 - 20%Photodimers, ring-opened products

Note: These are hypothetical values for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions (solvent, concentration, temperature, etc.).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Start with a gradient of 5% B to 95% B over 20 minutes to ensure separation of the parent peak from any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 254 nm) or use a PDA detector to scan a range (e.g., 200-400 nm).

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in acetonitrile or DMSO. Dilute to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Method Validation: Once degradation products are generated (see Protocol 2), confirm that their peaks are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study

This protocol describes how to generate degraded samples to test the stability-indicating nature of the analytical method.[2][14]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Sample at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. Sample at 24, 48, and 72 hours.

  • Photostability: Place a clear vial of the stock solution in a photostability chamber. Expose to light as per ICH Q1B guidelines. Keep a control sample wrapped in foil at the same temperature. Sample at 8, 12, and 24 hours.

  • Analysis: Analyze all samples by the stability-indicating HPLC method to determine the percentage of the remaining parent compound and the relative amounts of degradation products.

Visualizations

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of this compound.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis_prod 4-oxo-4H-chromene-2-carboxylic acid parent->hydrolysis_prod  H+ or OH- photo_prod Photodegradation Products (e.g., Dimers) parent->photo_prod  Light (hν) ox_prod Oxidative Products (e.g., Ring-opened, Hydroxylated) parent->ox_prod  [O]

Caption: Key degradation pathways for this compound.

G cluster_workflow Stability Testing Workflow start Prepare Solution of Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Assess Stability Profile data->report

Caption: General workflow for conducting a forced degradation stability study.

References

How to avoid dimerization in chromone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromones, with a specific focus on avoiding dimerization. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of chromone synthesis, and why is it a problem?

A1: Dimerization is a side reaction where two molecules of a chromone precursor or the chromone product itself react to form a larger molecule, a dimer. This is problematic as it reduces the yield of the desired monomeric chromone, complicates the purification process due to the presence of closely related byproducts, and consumes valuable starting materials. Dimerization can occur through various mechanisms, including photodimerization and Michael addition reactions.

Q2: Which chromone synthesis methods are most susceptible to dimerization?

A2: While dimerization can potentially occur in any synthesis, methods that involve reactive intermediates under conditions that favor intermolecular reactions are more susceptible. For instance, syntheses conducted under photochemical conditions can lead to photodimerization[1]. Reactions that proceed via Michael acceptors in the presence of nucleophiles can also be prone to dimerization if a chromone-containing species acts as both the Michael acceptor and the nucleophile.

Q3: What are the general strategies to minimize dimerization?

A3: Key strategies include:

  • Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time can favor the intramolecular cyclization to form the chromone over intermolecular dimerization.

  • Use of High Dilution: Performing the reaction at a lower concentration can physically separate the reactive molecules, thus reducing the likelihood of them reacting with each other.

  • Steric Hindrance: Introducing bulky substituent groups on the chromone precursors can sterically hinder the approach of two molecules, thereby preventing dimerization.

  • Control of Stoichiometry and Reagent Addition: Slow, controlled addition of a key reagent can maintain its low concentration in the reaction mixture, disfavoring side reactions.

  • Selection of Appropriate Catalysts: The choice of acid or base catalyst can significantly influence the reaction pathway, and some catalysts may promote the desired cyclization while minimizing side reactions.[2]

Q4: Can microwave-assisted synthesis help in avoiding dimerization?

A4: Yes, microwave-assisted synthesis can be an effective method to reduce dimerization and other side reactions. The rapid and uniform heating provided by microwaves can significantly shorten reaction times. This reduces the overall time the reactants and products are exposed to high temperatures, which can minimize the formation of thermally induced byproducts, including dimers. Several studies have reported improved yields and purity of chromones using microwave irradiation.[3]

Troubleshooting Guide: Dimerization Issues

This guide provides a structured approach to troubleshoot and mitigate dimerization during chromone synthesis.

Issue 1: Significant formation of a high molecular weight byproduct, suspected to be a dimer.

DOT Script:

start High MW Byproduct Detected char Characterize Byproduct (MS, NMR) start->char confirm_dimer Confirm Dimer Structure char->confirm_dimer no_dimer Not a Dimer (Troubleshoot other side reactions) confirm_dimer->no_dimer No is_dimer Dimer Confirmed confirm_dimer->is_dimer Yes dilution Implement High Dilution Conditions is_dimer->dilution Decrease Reactant Concentration temp Lower Reaction Temperature is_dimer->temp Modify Temperature reagent_add Slow, Dropwise Addition of Key Reagent is_dimer->reagent_add Change Reagent Addition steric Introduce Sterically Hindering Groups is_dimer->steric Consider Substrate Modification result result dilution->result Improved Yield temp->result reagent_add->result steric->result

Caption: Troubleshooting workflow for suspected dimerization.

Possible Causes & Solutions:

  • High Reactant Concentration: At high concentrations, the probability of intermolecular reactions leading to dimerization increases.

    • Solution: Employ high-dilution techniques. Conduct the reaction at a significantly lower molar concentration. This can be achieved by using a larger volume of solvent for the same amount of reactants.

  • Elevated Reaction Temperature: Higher temperatures can provide the activation energy for unwanted side reactions, including dimerization.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the undesired dimerization, thus improving selectivity.

  • Rapid Reagent Addition: A high local concentration of a reactive intermediate can be generated by the rapid addition of a reagent.

    • Solution: Add one of the key reactants slowly and in a controlled manner (e.g., using a syringe pump). This maintains a low steady-state concentration of the reactive species, favoring the intramolecular cyclization.

  • Lack of Steric Hindrance: Molecules without bulky groups can more easily approach each other to form a dimer.

    • Solution: If synthetically feasible, consider modifying the starting materials to include sterically bulky groups near the reactive sites. This can physically block the intermolecular reaction.

Issue 2: Dimer formation is observed specifically in light-exposed reactions.

DOT Script:

start Dimerization in Light-Exposed Reactions photochem Hypothesize Photodimerization start->photochem protect Protect Reaction from Light photochem->protect protect_action Wrap flask in foil Work in a dark hood protect->protect_action result Dimerization Prevented protect_action->result

Caption: Logic for addressing photodimerization.

Possible Cause & Solution:

  • Photodimerization: The chromone ring system can be susceptible to [2+2] cycloaddition reactions upon exposure to UV or visible light, leading to the formation of cyclobutane-containing dimers.[1]

    • Solution: Protect the reaction from light. Conduct the synthesis in a flask wrapped in aluminum foil or in amber glassware. Working in a darkened fume hood can also be beneficial.

Data Presentation

The following tables summarize the effect of reaction conditions on the yield of the desired chromone product. A higher yield of the monomeric chromone generally indicates a reduction in side reactions, including dimerization.

Table 1: Effect of Base and Reaction Time in Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid

EntryBase (eq.)SolventTemperature (°C)Time (min)Yield (%)
1EtONa (1)Dioxane1201014
2NaOMe (1)Dioxane1201015
3NaOMe (2)Dioxane1202034
4NaOMe (2)Dioxane1204087
5NaOMe (2)Dioxane1205087

Data adapted from a study on microwave-assisted synthesis. A clear trend of improved yield is observed with increased equivalents of base and optimized reaction time, suggesting more efficient conversion to the desired product and less opportunity for side reactions.[3]

Table 2: Influence of Substituents on Chromone Synthesis Yield

EntrySubstituent on 2'-hydroxyacetophenoneProductYield (%)
1HChromone-2-carboxylic acid54
26-Br6-Bromochromone-2-carboxylic acid87
36-Cl6-Chlorochromone-2-carboxylic acid71
46-CH₃6-Methylchromone-2-carboxylic acid64

This table illustrates that the electronic nature of the substituent on the starting material can significantly impact the yield of the chromone product under otherwise identical reaction conditions.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid (High Yield, Low Byproducts)

This protocol is optimized for high yield, which implicitly minimizes byproduct formation, including potential dimers.[3]

Materials:

  • 6-Bromo-2'-hydroxyacetophenone

  • Dioxane

  • Diethyl oxalate

  • Sodium methoxide (25% w/w in methanol)

  • Hydrochloric acid (6 M)

  • Water

Procedure:

  • Dissolve 6-bromo-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL) in a microwave vial.

  • Add diethyl oxalate (3.49 mmol) and a solution of sodium methoxide in methanol (2.32 mmol).

  • Seal the vial and heat the resulting solution in a microwave reactor to 120 °C for 20 minutes.

  • Cool the reaction mixture, then add a solution of HCl (6 M, 3 mL).

  • Heat the reaction again in the microwave reactor to 120 °C for 40 minutes.

  • After cooling, decant the reaction mixture over water (50 mL).

  • Filter the resulting solid and wash thoroughly with water to obtain the crude product.

  • Further purification can be achieved by recrystallization if necessary.

DOT Script for Experimental Workflow:

start Dissolve Starting Material in Dioxane add_reagents Add Diethyl Oxalate and NaOMe start->add_reagents mw1 Microwave Irradiation (120°C, 20 min) add_reagents->mw1 add_hcl Add HCl Solution mw1->add_hcl mw2 Microwave Irradiation (120°C, 40 min) add_hcl->mw2 precipitate Precipitate in Water mw2->precipitate filter Filter and Wash Solid precipitate->filter product Chromone Product filter->product

Caption: Workflow for microwave-assisted chromone synthesis.

Protocol 2: General Strategy for Minimizing Dimerization via High Dilution

This protocol outlines a general modification to a standard chromone synthesis procedure to incorporate the principle of high dilution.

Modification to a Standard Protocol:

  • Solvent Volume: Increase the volume of the reaction solvent by a factor of 10 to 100 compared to the standard protocol, while keeping the absolute amount of reactants the same. The optimal dilution factor may need to be determined empirically.

  • Reagent Addition:

    • Prepare two separate solutions. Solution A contains one of the key reactants (e.g., the o-hydroxyacetophenone derivative) in half of the total solvent volume.

    • Solution B contains the other key reactant(s) and catalyst in the remaining half of the solvent.

    • Using a syringe pump, add Solution B to Solution A dropwise over an extended period (e.g., 4-8 hours) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the high dilution, the reaction may require a longer time to reach completion.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure to concentrate the product before proceeding with the standard workup and purification.

This high-dilution, slow-addition technique is a powerful method to favor intramolecular reactions (cyclization to form the chromone) over intermolecular reactions (dimerization).

References

Technical Support Center: Ethyl 4-oxo-4H-chromene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4H-chromene-2-carboxylate. Our aim is to help you refine your work-up procedure and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and work-up of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, extend the reflux time.
Improper pH during work-up.Carefully adjust the pH with acid (e.g., HCl) after pouring the reaction mixture into ice water. The final product is typically isolated under acidic conditions.[1]
Product loss during extraction.Ensure thorough extraction by using an adequate volume of organic solvent (e.g., dichloromethane) and performing multiple extractions (e.g., 3 times).[1]
Product is an Oil or Gummy Solid Presence of impurities or residual solvent.Purify the crude product using column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[2] Recrystallization from a suitable solvent system like dichloromethane/n-hexane can also yield a crystalline solid.[1]
Incomplete cyclization.Ensure acidic conditions are sufficient to promote the cyclization step after the initial condensation.[1]
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.Monitor the reaction progress via TLC to ensure full consumption of the starting 2'-hydroxyacetophenone. Optimize column chromatography conditions to improve separation.
Hydrolysis of the Ethyl Ester Exposure to strong basic conditions for a prolonged period or during work-up.Minimize the time the reaction mixture spends under basic conditions at elevated temperatures. During work-up, neutralize the basic reaction mixture promptly with acid. Basic hydrolysis can be intentionally performed to yield the corresponding carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of this compound?

A1: The synthesis typically involves a one-pot reaction where a substituted 2'-hydroxyacetophenone reacts with diethyl oxalate in the presence of a base like sodium ethoxide. This is followed by an acid-catalyzed intramolecular cyclization to form the chromone ring.[1]

Q2: How should the reaction be properly quenched and worked up?

A2: A standard work-up procedure involves pouring the reaction mixture into a vigorously stirred mixture of ice and water. This helps to hydrolyze any intermediates and precipitate the crude product. The pH should then be carefully adjusted with an acid, such as HCl, to ensure the product is in its neutral form for efficient extraction.[1][2]

Q3: What are the best solvents for recrystallizing this compound?

A3: A common and effective solvent system for recrystallization is a mixture of dichloromethane and n-hexane.[1] Ethanol can also be used.[3] The choice of solvent may depend on the specific impurities present.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Q5: My final product shows a broad melting point. What could be the reason?

A5: A broad melting point typically indicates the presence of impurities. To obtain a sharp melting point, further purification is necessary. This can be achieved through recrystallization or column chromatography.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.[1]

  • Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-hydroxyacetophenone in a solution of sodium ethoxide in ethanol.

  • Addition of Reagent: To this solution, add diethyl oxalate.

  • Reaction: Heat the mixture to reflux and maintain for the duration determined by TLC monitoring (typically several hours).

  • Work-Up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.

    • Acidify the mixture with concentrated HCl to a pH of approximately 3.

    • Filter the resulting precipitate using a Büchner funnel and wash with cold water.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a mixture of dichloromethane and n-hexane.

    • Column Chromatography (if necessary): If the product is still impure, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow for Synthesis and Work-up

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 2'-hydroxyacetophenone, sodium ethoxide, and diethyl oxalate reflux Reflux reaction mixture start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete quench Pour into ice water tlc->quench Complete acidify Acidify with HCl quench->acidify filter Filter crude product acidify->filter recrystallize Recrystallize from Dichloromethane/Hexane filter->recrystallize column Column Chromatography (if needed) recrystallize->column Still impure dry Dry under vacuum recrystallize->dry Pure column->dry end_product end_product dry->end_product Final Product: this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_reaction_issue Reaction Issues cluster_workup_issue Work-up Issues cluster_extraction_issue Extraction Issues start Low Product Yield check_reaction Check Reaction Completion (TLC of crude mixture) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_ph Check Work-up pH improper_ph Improper pH? check_ph->improper_ph check_extraction Review Extraction Procedure product_loss Product Loss During Extraction? check_extraction->product_loss incomplete_reaction->check_ph No extend_reflux Solution: Extend Reflux Time incomplete_reaction->extend_reflux Yes end_node Improved Yield extend_reflux->end_node improper_ph->check_extraction No adjust_ph Solution: Ensure Acidification to pH ~3 improper_ph->adjust_ph Yes adjust_ph->end_node improve_extraction Solution: Use adequate solvent volume and multiple extractions product_loss->improve_extraction Yes improve_extraction->end_node

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Catalyst selection for efficient Ethyl 4-oxo-4H-chromene-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on catalyst selection.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the Claisen condensation and Baker-Venkataraman rearrangement pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods are the Claisen condensation of 2'-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed cyclization, and the Baker-Venkataraman rearrangement of a suitably substituted o-acyloxyacetophenone, also followed by cyclization.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.

  • Suboptimal catalyst/base: The choice and concentration of the base in the Claisen condensation or Baker-Venkataraman rearrangement are critical. Stronger bases like sodium ethoxide or sodium hydride are often used, but their concentration needs to be optimized.[3][4]

  • Side reactions: Formation of byproducts, such as coumarins, can reduce the yield of the desired chromone.[1] The choice of condensing agent and reaction conditions can influence the product distribution.

  • Purification losses: Significant product loss can occur during workup and purification. Optimize extraction and chromatography procedures to minimize these losses.

Q3: I am observing the formation of a significant amount of a side product. How can I identify and suppress it?

A3: Side product formation is a common issue.

  • Identification: Isolate the side product using column chromatography and characterize it using spectroscopic methods (NMR, MS).

  • Suppression:

    • Temperature control: Lowering the reaction temperature can sometimes improve selectivity.

    • Catalyst choice: In some cases, switching the catalyst or condensing agent can favor the desired reaction pathway. For example, in certain chromone syntheses, using phosphorus pentoxide instead of sulfuric acid can favor chromone formation over coumarin formation.[1]

    • Solvent polarity: Experiment with solvents of different polarities as this can influence the reaction pathway.

Q4: The final acid-catalyzed cyclization step is not proceeding efficiently. What can I do?

A4: Several acids can be used for the cyclization step, and their effectiveness can vary depending on the substrate. Common choices include hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid.[1] If one acid is not effective, trying a different one is a reasonable troubleshooting step. Ensure the reaction medium is anhydrous for catalysts that are sensitive to water.

Catalyst Selection and Performance

The choice of catalyst is pivotal for achieving high efficiency in the synthesis of this compound. The following tables summarize quantitative data for different catalysts used in the key reaction steps.

Table 1: Base Catalysts for Claisen Condensation

Catalyst/BaseStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Ethoxide2'-hydroxyacetophenone, Diethyl oxalateEthanolReflux4-670-80[5]
Sodium Hydride2'-hydroxyacetophenone, Diethyl oxalateTHFRoom Temp to Reflux2-4Reported as effective[4]
Potassium tert-butoxide2'-hydroxyacetophenone, Diethyl oxalateDMSORoom Temp1-3High yields reported[4]

Table 2: Acid Catalysts for Cyclodehydration

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrochloric AcidEthanolReflux2-4Good[1]
Sulfuric AcidAcetic Acid1001-2High[1]
Polyphosphoric AcidNeat80-1000.5-1Very Good[1]
p-Toluenesulfonic AcidTolueneReflux3-5Good[1]

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation and Acid-Catalyzed Cyclization

This two-step procedure is a widely used method for the synthesis of the target molecule.

Step 1: Claisen Condensation

  • To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate β-diketone.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude β-diketone from Step 1 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 1-2 hours.

  • Pour the cooled reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis via Baker-Venkataraman Rearrangement

This method involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization.

Step 1: Acylation of 2'-hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1 equivalent) and pyridine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add ethyl oxalyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the o-acyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the o-acyloxyacetophenone from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (3 equivalents) and stir the mixture at 50°C for 3-5 hours.

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the 1,3-diketone.

  • Filter, wash with water, and dry the solid.

Step 3: Acid-Catalyzed Cyclization

  • Follow the procedure described in Step 2 of Protocol 1.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Claisen_Condensation_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization start1 2'-hydroxyacetophenone + Diethyl oxalate base Sodium Ethoxide in Ethanol start1->base reflux Reflux (4-6h) base->reflux workup1 Acidic Workup & Extraction reflux->workup1 intermediate Intermediate β-diketone workup1->intermediate acid Conc. H2SO4 in Acetic Acid intermediate->acid heat Heat (100°C, 1-2h) acid->heat workup2 Precipitation & Recrystallization heat->workup2 product This compound workup2->product

Caption: Workflow for the synthesis via Claisen Condensation.

Baker_Venkataraman_Workflow cluster_step1_bv Step 1: Acylation cluster_step2_bv Step 2: Rearrangement cluster_step3_bv Step 3: Cyclization start_bv 2'-hydroxyacetophenone + Ethyl oxalyl chloride pyridine Pyridine start_bv->pyridine acylation Stir (2-4h) pyridine->acylation workup_bv1 Aqueous Workup acylation->workup_bv1 o_acyloxy o-acyloxyacetophenone workup_bv1->o_acyloxy base_bv KOH in Pyridine o_acyloxy->base_bv rearrange Heat (50°C, 3-5h) base_bv->rearrange workup_bv2 Acidic Workup rearrange->workup_bv2 diketone_bv 1,3-diketone workup_bv2->diketone_bv acid_bv Conc. H2SO4 in Acetic Acid diketone_bv->acid_bv heat_bv Heat (100°C, 1-2h) acid_bv->heat_bv workup_bv3 Precipitation & Recrystallization heat_bv->workup_bv3 product_bv This compound workup_bv3->product_bv

Caption: Workflow for the synthesis via Baker-Venkataraman Rearrangement.

Troubleshooting_Logic start Low Yield or Side Products check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes side_product Significant Side Product? incomplete->side_product No extend_time->check_reaction isolate_char Isolate and Characterize Side Product side_product->isolate_char Yes check_workup Review Workup and Purification Procedure side_product->check_workup No optimize_cond Optimize Conditions: - Catalyst/Base - Temperature - Solvent isolate_char->optimize_cond optimize_cond->check_reaction purification_loss High Purification Loss? check_workup->purification_loss optimize_purification Optimize Extraction and Chromatography purification_loss->optimize_purification Yes final_product Improved Yield of Pure Product purification_loss->final_product No optimize_purification->final_product

References

Common impurities in Ethyl 4-oxo-4H-chromene-2-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding common impurities in Ethyl 4-oxo-4H-chromene-2-carboxylate and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my synthesis of this compound?

A1: Based on the typical Claisen condensation synthesis route, the most common impurities include:

  • Unreacted Starting Materials:

    • 2'-Hydroxyacetophenone

    • Diethyl oxalate

  • Byproducts from Side Reactions:

    • Products from the self-condensation of diethyl oxalate.

    • Byproducts from the self-condensation of 2'-hydroxyacetophenone under basic conditions.

  • Residual Reagents and Solvents:

    • Base used in the reaction (e.g., sodium ethoxide).

    • Acid used during workup (e.g., hydrochloric acid).

    • Solvents used in the reaction and purification steps.

Q2: My reaction mixture is a complex spot on the TLC plate. How can I identify the main product and impurities?

A2: To effectively analyze your reaction mixture using Thin Layer Chromatography (TLC), consider the following:

  • Co-spotting: Spot your crude reaction mixture alongside the starting materials (2'-hydroxyacetophenone and diethyl oxalate) on the same TLC plate. This will help you identify if any starting materials remain.

  • Solvent System Optimization: Use a solvent system of varying polarity to achieve good separation of spots. A common starting point is a mixture of hexane and ethyl acetate. By gradually increasing the polarity (increasing the proportion of ethyl acetate), you can resolve the different components.

  • Visualization: Use a UV lamp to visualize the spots, as chromones are typically UV-active. Additionally, staining with potassium permanganate can help visualize non-UV active impurities.

Q3: I have a low yield after purification. What are the potential causes?

A3: Low yields can result from several factors during the synthesis and purification process:

  • Incomplete Reaction: The Claisen condensation may not have gone to completion. Monitor the reaction by TLC to ensure the disappearance of the limiting starting material.

  • Side Reactions: Suboptimal reaction conditions (e.g., temperature, reaction time, base concentration) can favor the formation of byproducts, consuming your starting materials.

  • Loss during Workup: Significant amounts of the product may be lost during the aqueous workup (extraction) phase if the pH is not carefully controlled or if emulsions form.

  • Inefficient Purification:

    • Recrystallization: Choosing an inappropriate solvent system can lead to poor recovery of the purified product. The product may be too soluble in the chosen solvent even at low temperatures, or it may "oil out" instead of crystallizing.

    • Column Chromatography: Improper selection of the stationary phase (silica gel) or eluent system can result in poor separation and loss of product. Co-elution of the product with impurities is a common issue.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2'-Hydroxyacetophenone

Symptoms:

  • A spot on the TLC plate corresponding to the 2'-hydroxyacetophenone standard.

  • Characteristic peaks of 2'-hydroxyacetophenone in the 1H NMR spectrum of the crude or purified product.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Unreacted 2'-Hydroxyacetophenone start Impurity Detected: Unreacted 2'-Hydroxyacetophenone action1 Perform Column Chromatography start->action1 Post-synthesis action2 Optimize Reaction Conditions: - Ensure 1:1 stoichiometry - Check base quality and quantity start->action2 For future syntheses end Pure Product action1->end

Caption: Workflow for addressing unreacted 2'-hydroxyacetophenone.

Removal Protocol: Flash Column Chromatography

This method is effective for separating the more polar 2'-hydroxyacetophenone from the less polar product.

Experimental Protocol:

  • Prepare the Column:

    • Dry pack a glass column with silica gel (230-400 mesh).

    • Wet the column with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., hexane:ethyl acetate 95:5).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product. The unreacted 2'-hydroxyacetophenone will typically elute later due to its higher polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization

Symptoms:

  • The product separates as an oil rather than forming solid crystals upon cooling the recrystallization solvent.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Oiling Out During Recrystallization start Product Oils Out check1 Is the solution saturated? start->check1 action1 Add more of the 'poor' solvent and reheat to dissolve check1->action1 No check2 Is the cooling rate too fast? check1->check2 Yes action1->check2 action2 Allow to cool slowly to room temperature, then place in an ice bath check2->action2 Yes check3 Is the solvent system appropriate? check2->check3 No end Crystalline Product action2->end action3 Try a different solvent pair check3->action3 No check3->end Yes action3->start

Caption: Troubleshooting guide for when the product oils out.

Removal Protocol: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system is identified. For a related compound, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, a solvent system of dichloromethane/n-hexane has been shown to be effective.[1]

Experimental Protocol:

  • Solvent Selection: The ideal solvent (or solvent pair) should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to try include ethanol, or mixtures like dichloromethane/hexane and ethyl acetate/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (the one in which the compound is more soluble) until the solid just dissolves.

  • Crystallization:

    • If using a single solvent, allow the flask to cool slowly to room temperature.

    • If using a solvent pair, slowly add the "poor" solvent (the one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation: Once crystallization is complete (it is often beneficial to cool the flask in an ice bath to maximize yield), collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Data

Purification StagePurity (by HPLC)
Crude Product~80-90%
After Recrystallization>95%
After Column Chromatography>98%

Note: These are typical values and can vary depending on the initial reaction conditions and the execution of the purification protocols.

Purification Workflow Overview

The following diagram outlines the general workflow for the purification of this compound.

cluster_2 General Purification Workflow start Crude Product tlc TLC Analysis start->tlc decision Purity Assessment tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column Column Chromatography decision->column Major Impurities or Complex Mixture further_purification Further Purification Needed decision->further_purification Very Impure pure_product Pure Product (>95%) recrystallization->pure_product column->pure_product further_purification->column

Caption: General workflow for the purification of the target compound.

Chemical Structures of Common Molecules

Caption: Structures of the target compound and common starting material impurities.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Chromone Derivatives, Featuring Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an objective comparison of the bioactivity of various chromone derivatives, with a special focus on Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of many of these potent molecules.[3][4] While direct quantitative bioactivity data for this compound is limited in publicly available literature, its derivatives have demonstrated significant promise in anticancer, anti-inflammatory, and antimicrobial applications.[3] This guide synthesizes experimental data for a range of chromone derivatives to offer a comparative overview of their performance.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity of various chromone derivatives, providing a framework for understanding their therapeutic potential.

Table 1: Anticancer Activity of Chromone Derivatives

The anticancer potential of chromone derivatives is often evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-FormylchromoneHeLa (Cervical Cancer)34.9[5]
2-(4-Chlorophenyl)-4H-chromeneHepG-2 (Liver Cancer)1.63[6]
2-(2,4-Dichlorophenyl)-4H-chromeneMCF-7 (Breast Cancer)1.72[6]
Chromone-2-carboxylic acidA549 (Lung Cancer)73.32[7]
Chromone-2-carboxamideA549 (Lung Cancer)36.79[7]
Epiremisporine HHT-29 (Colon Carcinoma)21.17 ± 4.89[8]
Epiremisporine HA549 (Non-small cell lung cancer)31.43 ± 3.01[8]
Table 2: Anti-inflammatory Activity of Chromone Derivatives

The anti-inflammatory activity of chromones is frequently assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeCell LineAssayIC50/EC50 (µM)Reference
2-(2-Phenylethyl)chromone derivativesRAW 264.7Nitric Oxide Production7.0 - 12.0[7]
2-(3-Fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneHuman NeutrophilsSuperoxide Anion Generation5.0 ± 1.4[9]
5,8-di-tert-butyl-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamideRAW264.7Nitric Oxide Production5.33 ± 0.57[10]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate derivative (5k)-TNF-α inhibition0.047 ± 0.001[11]
Table 3: Antimicrobial Activity of Chromone Derivatives

The antimicrobial efficacy of chromone derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Aryl-3-nitro-2H-chromene derivativeS. aureus (MDR)4[12]
2-Aryl-3-nitro-2H-chromene derivativeS. epidermidis (MDR)1-4[12]
Chromone-isoxazoline conjugate (5c)E. coli5000[13]
Chromone-isoxazoline conjugate (5c)B. subtilis5000[13]
Indolyl-4H-chromene derivativeS. pyogenes10 - 25[14]
Indolyl-4H-chromene derivativeE. coli10 - 25[14]

Signaling Pathways and Experimental Workflows

The biological activities of chromone derivatives are mediated through their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

anticancer_pathway cluster_0 Chromone Derivative cluster_1 Cellular Targets cluster_2 Cellular Response Chromone Chromone Derivative MAPK MAPK Pathway Chromone->MAPK Inhibition CK2 CK2 Pathway Chromone->CK2 Inhibition Bcl2 Bcl-2 Family Proteins Chromone->Bcl2 Modulation Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest CK2->Apoptosis Bcl2->Apoptosis

Anticancer mechanism of chromone derivatives.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Further Studies Compound Synthesize/Obtain Chromone Derivatives Anticancer Anticancer Assay (e.g., MTT) Compound->Anticancer AntiInflammatory Anti-inflammatory Assay (e.g., Griess Assay) Compound->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Data Determine IC50/MIC and Analyze Results Anticancer->Data AntiInflammatory->Data Antimicrobial->Data Mechanism Mechanism of Action Studies Data->Mechanism InVivo In Vivo Studies Data->InVivo

General workflow for bioactivity screening.

Detailed Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of chromone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][15] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][16]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chromone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of chromone derivatives against various microorganisms.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][17] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[1]

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the chromone derivative and create a series of two-fold dilutions in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[17]

  • Result Interpretation: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the chromone derivative at which no visible growth is observed.[1]

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Production)

This assay is used to quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration and is measured spectrophotometrically.

Procedure:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate. Pre-treat the cells with various concentrations of the chromone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant in a 96-well plate.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration. The IC50 value can then be determined.

References

Unveiling the Anti-Inflammatory Potential of Chromones: A Comparative Analysis of Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel scaffolds for the development of potent and safe anti-inflammatory agents. The chromone core, specifically the 4-oxo-4H-chromene structure, has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anti-inflammatory activity of derivatives of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[1] While direct experimental data on the anti-inflammatory properties of this compound itself is limited in the public domain, a substantial body of evidence for its derivatives highlights the therapeutic potential of this chemical class.

This guide will objectively compare the performance of various 4-oxo-4H-chromene derivatives against established inflammatory models and benchmark drugs, supported by experimental data from recent studies.

Comparative Anti-Inflammatory Activity of 4-Oxo-4H-chromene Derivatives

The anti-inflammatory efficacy of several series of chromone derivatives has been evaluated using in vitro and in vivo models. The primary mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] These pathways are critical in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

A summary of the quantitative data for representative chromone derivatives is presented below:

Compound ClassRepresentative CompoundIn Vitro ModelKey TargetPotency (IC50) / EfficacyReference
2-Phenyl-4H-chromen-4-one DerivativesCompound 8LPS-stimulated RAW 264.7 cellsNO, IL-6, TNF-αSignificant inhibition of NO, IL-6, and TNF-α at 2.5-10 µM[2]
4-Ferrocenylchroman-2-one DerivativesCompound 3hLPS-stimulated RAW 264.7 cellsNO, IL-6, TNF-αPotent inhibition of NO production; significant reduction of IL-6 and TNF-α[3]
2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylatesCompound 5kLPS-stimulated THP-1 cellsTNF-αIC50 = 0.047 ± 0.001 µM (compared to Prednisolone IC50 = 0.033 ± 0.002 µM)[4]
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide DerivativesCompound 15bfMLF-activated human neutrophilsSuperoxide anion, Elastase releaseIC50 values in the single-digit micromolar range[5]

Key Signaling Pathways in Inflammation Modulated by Chromone Derivatives

The anti-inflammatory effects of 4-oxo-4H-chromene derivatives are largely attributed to their ability to interfere with intracellular signaling cascades that lead to the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this process.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK_pathway TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NFkB_p65_p50_nuc NF-κB (p65/p50) Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_p65_p50_nuc->Inflammatory_Genes promotes transcription MAPK_pathway->NFkB_p65_p50_nuc activates IkB IkB IKK->IkB phosphorylates NFkB_p65_p50 NFkB_p65_p50 IkB->NFkB_p65_p50 releases NFkB_p65_p50->NFkB_p65_p50_nuc translocates Chromone_Derivatives Chromone_Derivatives Chromone_Derivatives->MAPK_pathway inhibits Chromone_Derivatives->IKK inhibits

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the comparative analysis.

In Vitro Anti-Inflammatory Activity Assay

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in 96-well plates. Cells are pre-incubated with various concentrations of the test compounds (e.g., 2.5, 5, 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours.[2]

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.[2][3] Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][3]

In Vivo Anti-Inflammatory Activity Assay (LPS-induced model)

Animal Model: Male C57BL/6 mice are used for the in vivo studies. The animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure: Mice are treated with the test compound (e.g., 15 and 30 mg/kg) via intraperitoneal injection. After 30 minutes, inflammation is induced by tracheal instillation of LPS (5 mg/kg).[2] After a specified time, blood samples are collected, and the serum levels of TNF-α and IL-6 are measured by ELISA.[2]

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture RAW 264.7 Cell Culture Pre_incubation Pre-incubation with Chromone Derivative LPS_Stimulation LPS Stimulation (0.5 µg/mL) Supernatant_Collection Supernatant Collection NO_Assay Griess Assay (NO) ELISA_Cytokine ELISA (TNF-α, IL-6) Animal_Model C57BL/6 Mice Compound_Admin Compound Administration (i.p.) LPS_Induction LPS Induction (tracheal) Blood_Collection Blood Sample Collection Serum_Separation Serum Separation ELISA_invivo ELISA (TNF-α, IL-6)

Logical Relationship of Anti-Inflammatory Action

The validation of a potential anti-inflammatory agent follows a logical progression from identifying its effect on cellular models to understanding its mechanism of action and finally confirming its efficacy in a living organism.

Logical_Relationship Compound This compound and its Derivatives In_Vitro_Screening In Vitro Screening (e.g., RAW 264.7 cells) Compound->In_Vitro_Screening Tested in Mechanism_Study Mechanism of Action Study (e.g., Western Blot for p-p38, NF-κB) In_Vitro_Screening->Mechanism_Study Leads to In_Vivo_Validation In Vivo Validation (e.g., LPS-induced mouse model) Mechanism_Study->In_Vivo_Validation Informs Therapeutic_Potential Therapeutic Potential as Anti-inflammatory Agent In_Vivo_Validation->Therapeutic_Potential Demonstrates

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds for the development of novel anti-inflammatory drugs. The presented data indicates that various modifications to the core chromone structure can lead to potent inhibition of key inflammatory mediators and pathways. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives are warranted to translate their preclinical efficacy into clinical applications. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

A Comparative Pharmacological Guide: Khellin vs. Ethyl 4-oxo-4H-chromene-2-carboxylate as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the naturally occurring furochromone, Khellin, and the synthetic scaffold, Ethyl 4-oxo-4H-chromene-2-carboxylate. The comparison is based on available experimental data to inform researchers on their potential as foundational structures in drug discovery and development.

Introduction to the Scaffolds

Khellin , a natural product extracted from the Ammi visnaga plant, has a long history in traditional medicine for treating ailments such as renal colic, asthma, and angina pectoris.[1][2] It is a furochromone with a range of documented pharmacological activities, primarily acting as a smooth muscle relaxant.[3] Its established biological effects have made it a starting point for the development of synthetic drugs, most notably sodium cromoglycate.

This compound is a synthetic compound belonging to the chromone class of heterocyclic compounds. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[4] This particular derivative serves as a versatile intermediate in the synthesis of novel compounds with a wide array of potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[5][6] While direct pharmacological data on the parent compound is limited, its derivatives have shown significant promise in preclinical studies.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for Khellin and derivatives of this compound to facilitate a direct comparison of their pharmacological profiles.

Table 1: Comparative Biological Activities and Potency

ParameterKhellinThis compound DerivativesReference Compound/AssaySource(s)
Primary Mechanism Calcium channel blocker, Phosphodiesterase inhibitorVaries by derivative (e.g., Enzyme inhibition, Apoptosis induction)-[3][7]
Therapeutic Areas Asthma, Angina, Vitiligo, Psoriasis, Kidney StonesCancer, Inflammation, Microbial Infections, Diabetes-[1][2][8][9]
Anticancer Activity (IC50) 12.54 - 17.53 µg/mL (MCF-7, HepG2)Varies significantly with substitution. e.g., certain 4H-chromene derivatives show IC50 < 20 μM against various cancer cell lines.Doxorubicin[10][11]
Anti-inflammatory Activity Modulates release of inflammatory mediatorsDerivatives show promising activity-[3][5]
Antioxidant Activity (IC50) IC50 of 8.77 ± 0.2 µg/mL (for A. visnaga extract)Certain 4H-chromene-3-carboxamides show IC50 values of 1.10 - 1.39 μg/mL.Ascorbic acid, Rutin[1][4]
α-Glucosidase Inhibition (IC50) Not a primary activityA lead 2-aryl-4H-chromene derivative showed an IC50 of 62.26 µM.-[12]

Table 2: Comparative Pharmacokinetic and Physicochemical Properties

ParameterKhellinThis compound & DerivativesSource(s)
Water Solubility Low (~120 µg/mL)Generally low, can be modified by derivatization.[5][13]
Bioavailability Low oral bioavailabilityDependent on the specific derivative.[13]
Metabolism Information on specific metabolites is not extensively detailed in the provided results.Dependent on the specific derivative.[7]
Key Structural Features Furochromone coreChromone core with an ethyl carboxylate group at position 2.-

Signaling Pathways and Mechanisms of Action

Khellin

Khellin exerts its pharmacological effects through multiple mechanisms. Its primary action is the relaxation of smooth muscles, which is achieved through the modulation of calcium ion channels and the inhibition of phosphodiesterase (PDE) enzymes.[3][7] By blocking calcium influx into smooth muscle cells, Khellin leads to vasodilation and bronchodilation.[7] Its inhibition of PDE increases intracellular levels of cyclic AMP (cAMP), further contributing to smooth muscle relaxation and also producing anti-inflammatory effects.[3][7]

Khellin_Mechanism Khellin Khellin Ca_channel L-type Ca²⁺ Channel Khellin->Ca_channel Inhibits PDE Phosphodiesterase (PDE) Khellin->PDE Inhibits Ca_influx Ca²⁺ Influx cAMP_degradation cAMP Degradation PDE->cAMP_degradation Contraction Muscle Contraction Ca_influx->Contraction Relaxation Muscle Relaxation cAMP_degradation->Relaxation Reduces cAMP ↑ cAMP cAMP->Relaxation Chromene_Scaffold cluster_1 Diverse Biological Targets Scaffold This compound (Scaffold) Derivatization Chemical Derivatization (R₁, R₂, R₃...) Scaffold->Derivatization Library Library of Chromone Derivatives Derivatization->Library Enzymes Enzymes (e.g., Kinases, MAO) Library->Enzymes Interact with Receptors Receptors Library->Receptors Interact with DNA DNA/Apoptotic Pathways Library->DNA Interact with DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample mix Mix Sample and DPPH in 96-well Plate prep_dpph->mix prep_sample->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

References

Comparative analysis of different synthetic routes to Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxo-4H-chromene-2-carboxylate is a valuable scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide range of biological activities. The efficient synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes: the classical Claisen condensation, the Baker-Venkataraman rearrangement, and modern microwave-assisted synthesis. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents & ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Claisen Condensation 2'-Hydroxyacetophenone, Diethyl oxalateSodium ethoxide, Ethanol, HCl (acidification)Several hours70-80%Well-established, reliable, good yieldsRelatively long reaction times, use of strong base
Baker-Venkataraman Rearrangement 2-Hydroxyacetophenone, Oxalyl chloride, EthanolPyridine, KOHSeveral hoursModerate to HighVersatile for various chromones, good yields reported for related compoundsMulti-step process, requires isolation of intermediates
Microwave-Assisted Synthesis 2'-Hydroxyacetophenone, Diethyl oxalateBase (e.g., piperidine), Solvent-free or minimal solventMinutesHighDramatically reduced reaction times, often higher yields, environmentally friendlyRequires specialized microwave reactor, optimization may be needed

Synthetic Pathways and Methodologies

This section provides a detailed overview of the reaction mechanisms and experimental protocols for each synthetic route.

Claisen Condensation

The Claisen condensation is a classical and widely used method for the formation of β-keto esters. In this synthesis, the enolate of 2'-hydroxyacetophenone undergoes a condensation reaction with diethyl oxalate, followed by an intramolecular cyclization to form the chromone ring.

Reaction Pathway:

Claisen_Condensation 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Intermediate β-Diketone Intermediate 2'-Hydroxyacetophenone->Intermediate 1. NaOEt, EtOH Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate Product This compound Intermediate->Product 2. H+ (cyclization)

Figure 1. Claisen condensation pathway for this compound.

Experimental Protocol:

  • Enolate Formation: To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous ethanol, add a solution of sodium ethoxide (2 equivalents) in ethanol.

  • Condensation: To the resulting mixture, add diethyl oxalate (1.1 equivalents) dropwise at room temperature. The reaction mixture is then stirred for 4-6 hours.

  • Cyclization and Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol to afford this compound. A typical yield for analogous reactions is in the range of 70-80%.[1]

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process that transforms a 2-acyloxyacetophenone into a 1,3-diketone, which then undergoes cyclization to form the chromone ring. This method is versatile for the synthesis of various substituted chromones and flavones.[2]

Reaction Pathway:

Baker_Venkataraman 2-Hydroxyacetophenone 2-Hydroxyacetophenone Ester_Intermediate 2-Ethoxycarbonyloxy- acetophenone 2-Hydroxyacetophenone->Ester_Intermediate Ethyl chloroformate, Pyridine Diketone_Intermediate 1-(2-Hydroxyphenyl)-3-ethoxy- 1,3-propanedione Ester_Intermediate->Diketone_Intermediate KOH, Pyridine Product Ethyl 4-oxo-4H-chromene- 2-carboxylate Diketone_Intermediate->Product H2SO4, Acetic Acid

Figure 2. Baker-Venkataraman rearrangement pathway.

Experimental Protocol:

  • Esterification: Dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine and add ethyl chloroformate (1.1 equivalents) dropwise while cooling in an ice bath. Stir the mixture at room temperature for 2-3 hours. The reaction mixture is then poured into ice-cold dilute HCl to precipitate the 2-(ethoxycarbonyloxy)acetophenone intermediate.

  • Rearrangement: Dissolve the dried intermediate in pyridine and add powdered potassium hydroxide (3 equivalents). Heat the mixture at 50-60°C for 1-2 hours. After cooling, the mixture is acidified with acetic acid to precipitate the 1-(2-hydroxyphenyl)-3-ethoxy-1,3-propanedione.

  • Cyclization: Dissolve the diketone intermediate in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1-2 hours.

  • Work-up and Purification: Pour the cooled reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[3] It often leads to dramatic reductions in reaction times, increased yields, and cleaner reactions. For the synthesis of this compound, a one-pot microwave-assisted Claisen condensation can be employed.

Workflow:

Microwave_Synthesis Reactants 2'-Hydroxyacetophenone + Diethyl oxalate + Base (e.g., Piperidine) Microwave_Irradiation Microwave Irradiation (e.g., 120°C, 5-15 min) Reactants->Microwave_Irradiation Product This compound Microwave_Irradiation->Product

Figure 3. Microwave-assisted one-pot synthesis workflow.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, mix 2'-hydroxyacetophenone (1 equivalent), diethyl oxalate (1.2 equivalents), and a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine). The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent like DMF or DMSO.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a pre-set temperature (e.g., 120-150°C) for a short duration (typically 5-15 minutes). The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with dilute HCl. The resulting solid is filtered, washed with water, and then purified by recrystallization from ethanol or by column chromatography. This method often results in high yields and purity, minimizing the need for extensive purification.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. The Claisen condensation offers a reliable and well-documented procedure with good yields, making it suitable for standard laboratory settings. The Baker-Venkataraman rearrangement provides a versatile, albeit more stepwise, approach that can be adapted for the synthesis of a variety of chromone derivatives. For rapid synthesis, high throughput screening, and adherence to green chemistry principles, microwave-assisted synthesis is the superior choice, offering significantly reduced reaction times and often improved yields. The detailed protocols and comparative data in this guide are intended to facilitate an informed decision for the efficient synthesis of this important heterocyclic compound.

References

A Comparative Guide to the Efficacy of Ethyl 4-oxo-4H-chromene-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethyl 4-oxo-4H-chromene-2-carboxylate and its naturally occurring structural analogs, Khellin and Visnagin. While direct biological efficacy data for this compound is limited in publicly available research, this document summarizes the extensive data on related chromone derivatives to provide a predictive comparison of its potential therapeutic activities. The focus is on the well-documented anticancer and anti-inflammatory properties of this class of compounds.

I. Overview of Biological Activities

The 4-oxo-4H-chromene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2] Research into its derivatives has revealed promising anti-inflammatory and anticancer properties.[2] This guide will compare the known efficacy of the related natural products, Khellin and Visnagin, to provide a benchmark for the potential of this compound.

II. Comparative In Vitro Efficacy

The in vitro cytotoxic activity of Khellin and Visnagin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below. No direct IC50 values for this compound are currently available in the cited literature.

Table 1: Comparative Cytotoxicity (IC50) of Chromone Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
Khellin Hep-G2Liver Carcinoma13.3 ± 0.78[3]
MCF7Breast Carcinoma13.3 ± 0.94[3]
HCT-116Colon Carcinoma> 13.3[3]
HeLaCervical Carcinoma> 35.5[3]
Visnagin Hep-G2Liver Carcinoma10.9 ± 0.68[3]
HCT-116Colon Carcinoma12.3 ± 0.94[3]
MCF7Breast Carcinoma13.7 ± 0.942[3]
HeLaCervical Carcinoma35.5 ± 1.2[3]
Doxorubicin (Control) --< 10[3]

Data presented as Mean ± SD.

III. Comparative In Vivo Efficacy

In vivo studies have primarily focused on the anti-inflammatory effects of Visnagin. These studies provide valuable insight into the potential in vivo applications of chromone derivatives.

Table 2: In Vivo Anti-inflammatory Efficacy of Visnagin

CompoundAnimal ModelConditionDosageKey FindingsReference
Visnagin RatAdjuvant-induced arthritisNot specifiedExhibited anti-inflammatory effects by decreasing MDH1 activity and expression, increasing anti-inflammatory IL-10 levels, and reducing levels of inflammatory cytokines.[4]
Visnagin MouseAcetic acid-induced writhing, Carrageenan-induced inflammation10, 20, and 30 mg/kgAttenuated writhing response and suppressed inflammation by decreasing leukocyte infiltration and levels of TNF-α, IL-1β, and IL-6.[2][5]

IV. Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of chromone derivatives are attributed to their interaction with various cellular signaling pathways. While the specific mechanism for this compound is not yet elucidated, studies on its analogs suggest several potential targets.

Anti-inflammatory Signaling

Chromone derivatives have been shown to exert their anti-inflammatory effects by modulating key inflammatory pathways. A notable mechanism is the inhibition of the p38 MAPK signaling cascade .[4][6] This pathway is crucial for the production of pro-inflammatory cytokines. Some derivatives have also been found to inhibit the TRAF6-ASK1-p38 pathway , which is dependent on reactive oxygen species (ROS).[7][8]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38_MAPK->Cytokines Chromone Chromone Derivatives Chromone->TRAF6 Inhibition Chromone->p38_MAPK Inhibition

Caption: Potential anti-inflammatory signaling pathway modulated by chromone derivatives.

Anticancer Signaling

The anticancer activity of chromone derivatives may involve multiple mechanisms. One proposed mechanism is the inhibition of topoisomerase enzymes , which are critical for DNA replication and repair in cancer cells.[9] Another potential target is the Bcr-Abl tyrosine kinase , an oncoprotein associated with certain types of leukemia.[9]

anticancer_pathway cluster_dna DNA Replication & Repair cluster_proliferation Cell Proliferation & Survival Topoisomerase Topoisomerase Apoptosis Apoptosis Topoisomerase->Apoptosis Bcr_Abl Bcr-Abl Tyrosine Kinase Bcr_Abl->Apoptosis Chromone Chromone Derivatives Chromone->Topoisomerase Inhibition Chromone->Bcr_Abl Inhibition

Caption: Potential anticancer mechanisms of chromone derivatives.

V. Experimental Protocols

This section provides an overview of the methodologies used to assess the in vitro and in vivo efficacy of chromone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Khellin, Visnagin) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

mtt_workflow A Seed Cancer Cells in 96-well plate B Treat with Chromone Derivatives A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

This model is commonly used to evaluate the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: Animals are divided into groups and treated with the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or different doses of the test compound (e.g., Visnagin) via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

  • Biochemical Analysis: At the end of the experiment, blood and tissue samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

in_vivo_workflow A Acclimatize Animals B Administer Test Compounds (e.g., Visnagin) A->B C Induce Paw Edema with Carrageenan B->C D Measure Paw Volume over time C->D E Calculate % Inhibition D->E F Biochemical Analysis (Cytokines) D->F

References

Comparative Cross-Reactivity Analysis of Chromone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4H-chromene-2-carboxylate is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A critical aspect of drug development is understanding a compound's selectivity, or its tendency to interact with off-target molecules, which can lead to unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity of chromone-based compounds, leveraging available data on structurally related analogs to infer the potential selectivity profile of this compound. Due to a lack of publicly available, extensive cross-reactivity screening data for this compound itself, this guide focuses on the selectivity of other well-characterized chromone derivatives against key drug target families, namely Sirtuins and Phosphodiesterases (PDEs).

Data Presentation: Selectivity of Chromone Analogs

The following tables summarize the in vitro inhibitory activity and selectivity of various chromone derivatives against different enzyme families. This data provides a framework for understanding how modifications to the chromone scaffold can influence potency and selectivity.

Table 1: Selectivity of Chromone-Based Sirtuin 2 (SIRT2) Inhibitors

Compound IDChromone/Chroman-4-one ScaffoldSIRT2 IC₅₀ (µM)SIRT1 Inhibition (%) @ 200 µMSIRT3 Inhibition (%) @ 200 µMReference
1a 8-bromo-6-chloro-2-pentylchroman-4-one4.5<10<10[1][2]
(-)-1a Enantiomer of 1a1.5Not reportedNot reported[1][2]
(+)-1a Enantiomer of 1a4.5Not reportedNot reported[1][2]
3a 8-bromo-6-chloro-2-pentylchromone5.5<10<10[1][2]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Inhibition percentages at a fixed concentration provide a measure of selectivity against other sirtuin isoforms.[1][2]

Table 2: Selectivity Profile of a Chromone-Based Phosphodiesterase 10A (PDE10A) Inhibitor

Compound IDTarget PDEIC₅₀ (nM)Selectivity Fold vs. Other PDEsReference
3e PDE10A6.5>95-fold[3]

This table highlights a chromone derivative with high selectivity for its primary target, PDE10A, over other phosphodiesterase family members.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for assessing the selectivity of chromone derivatives.

Sirtuin Inhibition Assay (Fluorometric)

This assay quantifies the deacetylase activity of sirtuins and is used to determine the inhibitory potential of test compounds.

Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic acetylated peptide substrate

  • NAD+ (cofactor)

  • Developer solution

  • Assay buffer (e.g., Tris-buffered saline)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the respective sirtuin enzyme, and the fluorogenic peptide substrate.

  • Compound Addition: Varying concentrations of the test compounds (or vehicle control) are added to the wells of the microplate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for deacetylation.

  • Development: A developer solution is added to each well, which generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.[1][4][5]

Phosphodiesterase (PDE) Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDE enzymes.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-11)

  • Radiolabeled substrate: [³H]cAMP or [³H]cGMP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Scintillation fluid

  • Microplates and filtration apparatus

Procedure:

  • Reaction Setup: The reaction is carried out in microplates containing the assay buffer, a specific PDE enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.

  • Incubation: The mixture is incubated at 30°C for a defined time.

  • Reaction Termination and Separation: The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate, often using affinity chromatography or filtration.

  • Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.

  • Data Analysis: The inhibitory activity is calculated, and IC₅₀ values are determined to assess the potency and selectivity of the compound against different PDE isoforms.[3][6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_screening Primary & Secondary Screening cluster_analysis Data Analysis & Interpretation TestCompound Test Compound (e.g., Ethyl 4-oxo-4H- chromene-2-carboxylate) PrimaryAssay Primary Target Assay (e.g., specific kinase, GPCR) TestCompound->PrimaryAssay Screening HitValidation Hit Validation & Dose-Response PrimaryAssay->HitValidation Identified Hits KinasePanel Kinase Panel (>100 kinases) HitValidation->KinasePanel Confirmed Hit GPCRPanel GPCR Panel HitValidation->GPCRPanel OtherPanels Other Target Panels (e.g., PDEs, Ion Channels) HitValidation->OtherPanels DataAnalysis Data Analysis (IC50/Ki Determination) KinasePanel->DataAnalysis GPCRPanel->DataAnalysis OtherPanels->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile SAR Structure-Activity Relationship (SAR) SelectivityProfile->SAR

Caption: General workflow for assessing the cross-reactivity of a test compound.

Conclusion

While direct cross-reactivity data for this compound is limited, the analysis of structurally related chromone derivatives provides valuable insights into the potential selectivity of this compound class. The presented data on SIRT2 and PDE inhibitors demonstrates that modifications to the chromone scaffold can yield highly selective compounds. For a comprehensive understanding of the cross-reactivity of this compound, it is imperative to perform broad-panel screening against various target families, such as kinases, GPCRs, and other enzymes, using the standardized experimental protocols outlined in this guide. Such studies are crucial for the development of safe and effective therapeutic agents based on the promising chromone scaffold.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. For researchers and scientists engaged in this pursuit, a precise understanding of a molecule's spatial arrangement is paramount for elucidating its biological activity and optimizing its therapeutic potential. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for confirming the structure of Ethyl 4-oxo-4H-chromene-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry.

This technical document delves into the experimental data and protocols supporting the structural elucidation of this compound and its derivatives. By presenting a side-by-side analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this guide offers a clear perspective on the strengths and limitations of each method, empowering researchers to make informed decisions in their analytical workflows.

At a Glance: Comparing Analytical Techniques

The precise determination of a molecule's structure can be approached through various analytical methods. While X-ray crystallography provides a definitive solid-state conformation, techniques like NMR and Mass Spectrometry offer valuable insights into the molecule's structure in solution and its elemental composition.

Analytical TechniqueInformation ProvidedPhaseKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.SolidUnambiguous determination of absolute stereochemistry and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow. The determined structure may not represent the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule.LiquidProvides detailed structural information in solution, which is often more biologically relevant. Allows for the study of dynamic processes.Structure determination can be complex for larger molecules. Does not directly provide bond lengths and angles.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.GasHigh sensitivity and accuracy in determining molecular formula.Does not provide information on the 3D arrangement of atoms or stereochemistry.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can construct an electron density map and, from that, a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles.

Crystallographic Data of this compound Derivatives
ParameterEthyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylateEthyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate
Molecular Formula C₁₉H₁₆O₄C₁₈H₁₃FO₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 11.533 (2) Å, b = 10.519 (2) Å, c = 13.189 (3) Å, β = 98.431 (16)°a = 10.499 (2) Å, b = 11.996 (2) Å, c = 12.001 (2) Å, β = 109.918 (15)°
Volume (ų) 1582.4 (5)1418.4 (5)
Z 44

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][2]

The analysis of these structures reveals that the chromone core is essentially planar, and the ethyl ester substituent adopts a conformation that minimizes steric hindrance. This information is critical for understanding how the molecule might interact with biological targets.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer Mounted Crystal diffraction_data Diffraction Pattern diffractometer->diffraction_data electron_density Electron Density Map diffraction_data->electron_density Phase Determination model_building Model Building electron_density->model_building refinement Structural Refinement model_building->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for structure determination using single-crystal X-ray crystallography.

Alternative Analytical Techniques for Structural Confirmation

While X-ray crystallography provides a static, solid-state picture, other techniques offer complementary information about the molecule's structure in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity of atoms and their spatial relationships. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and arrangement of its functional groups.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 8.14dd8.3, 1.5H-5
7.71ddd8.5, 7.1, 1.6H-7
7.57d8.5H-8
7.41t7.6H-6
7.07s-H-3
4.41q7.1-OCH₂CH₃
1.41t7.1-OCH₂CH₃
¹³C NMR 178.4s-C-4
160.5s-C=O (ester)
155.9s-C-8a
152.2s-C-2
134.7s-C-7
125.9s-C-5
125.7s-C-6
124.4s-C-4a
118.8s-C-8
114.7s-C-3
63.0s--OCH₂CH₃
14.1s--OCH₂CH₃

Data obtained from the supplementary information of "Organophotoredox Catalysed Stereoselective Reductive Dimerization of Chromone-2-Carboxylic Esters".

The observed chemical shifts and coupling constants are consistent with the proposed structure of this compound, confirming the connectivity of the atoms and the presence of the chromone core and the ethyl ester group.

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_data_proc_nmr Data Processing & Analysis dissolution Dissolution in Deuterated Solvent spectrometer NMR Spectrometer dissolution->spectrometer fid Free Induction Decay (FID) spectrometer->fid ft Fourier Transform fid->ft spectrum NMR Spectrum ft->spectrum analysis Spectral Analysis spectrum->analysis structure_confirm Structure Confirmation analysis->structure_confirm

A simplified workflow for structural confirmation using NMR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₀O₄), the expected exact mass is 218.0579. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the molecule.

Comparative Analysis: Weaving Together the Structural Narrative

A comprehensive structural confirmation of this compound is best achieved by integrating the data from multiple analytical techniques.

comparative_analysis cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_data Solid-State 3D Structure (from derivatives) confirmed_structure Confirmed Structure of This compound xray_data->confirmed_structure Provides core scaffold conformation nmr_data Solution-State Connectivity & Conformation nmr_data->confirmed_structure Confirms atom connectivity in solution ms_data Molecular Formula Confirmation ms_data->confirmed_structure Verifies elemental composition

The logical relationship between different analytical techniques for comprehensive structural confirmation.

The crystallographic data from the derivatives of this compound strongly suggest a planar chromone core with a defined orientation of the ethyl ester group in the solid state.[1][2] NMR spectroscopy complements this by confirming the connectivity and relative arrangement of the protons and carbons in solution, which is consistent with the solid-state structure. Finally, mass spectrometry provides the definitive elemental composition, ensuring that the analyzed molecule has the correct molecular formula. Together, these techniques provide a robust and comprehensive confirmation of the structure of this compound.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-purity this compound (or its derivative) is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, or acetone) to form a saturated or near-saturated solution. Single crystals are grown by slow evaporation of the solvent at a constant temperature, by vapor diffusion, or by slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish correlations between protons and carbons.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into a frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.

  • Spectral Analysis: The chemical shifts of the signals are referenced to the residual solvent peak or TMS. The integrals of the ¹H signals are measured to determine the relative number of protons. The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to determine the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The high-resolution mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using a formula calculator, which is compared to the expected formula of C₁₂H₁₀O₄.

References

A Comparative Guide to the Structure-Activity Relationships of Ethyl 4-oxo-4H-chromene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold, particularly derivatives of ethyl 4-oxo-4H-chromene-2-carboxylate, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from various studies to aid researchers in the design and development of novel therapeutic agents.

General Synthesis and Screening Workflow

The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation. This process allows for the systematic exploration of the chemical space and the identification of potent and selective compounds.

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start Starting Materials (e.g., Substituted Phenols, Diethyl Oxalate) synthesis Synthesis of This compound Scaffold start->synthesis Claisen Condensation derivatization Derivatization/ Functionalization synthesis->derivatization Modification at C2, C3, C6, etc. purification Purification and Characterization (NMR, MS, etc.) derivatization->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id lead_id->derivatization Optimization in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo

Caption: General workflow for the synthesis and biological evaluation of chromene derivatives.

Anticancer Activity: SAR and Mechanistic Insights

Derivatives of 4-oxo-4H-chromene have shown significant potential as anticancer agents, with activities attributed to various mechanisms including the inhibition of key signaling pathways and disruption of cellular machinery.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the chromene ring.

Position of Substitution Observed Activity Key Findings
C2-Position Modifications at the C2 position can significantly impact cytotoxicity.Introduction of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide moieties has been shown to be effective.[2]
C4-Position The substituent at the C4-position plays a crucial role in activity against multi-drug resistant (MDR) cancer cells.Studies on 4H-chromene derivatives have revealed that modifications at this position are critical for selective activity against MDR cell lines like HL60/MX2.[3]
C6-Position Substitution at the C6-position with aryl groups influences anticancer potency.SAR studies have been conducted to understand the impact of different substituents at this position on cytotoxicity.[3]
Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for 4-oxo-4H-chromene derivatives in cancer cells. These compounds can induce apoptosis and inhibit cell proliferation by modulating these pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain chromene derivatives have been found to suppress this pathway, leading to apoptosis in cancer cells.[1]

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Proliferation, Anti-apoptosis) Chromene Chromene Derivative Chromene->IKK Inhibition NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The SAR studies in this area aim to optimize the antimicrobial potency and spectrum.

Structure-Activity Relationship (SAR) for Antimicrobial Activity
Compound Series Target Organisms MIC Range (µg/mL) Key Findings
4-Hydroxy-chromene-2-one derivativesS. aureus, E. coli, C. albicans16 - >256The nature of the substituent on the benzopyran moiety significantly influences antimicrobial activity. Some derivatives showed strong inhibitory potential against C. albicans.[4][5]
2-Amino-4H-chromene derivativesGram-positive and Gram-negative bacteriaModerate to PotentMicrowave-assisted synthesis has yielded derivatives with good potency against various bacterial strains.[6]
Thiazole-substituted chromenesPathogenic bacteria and fungiSignificant ActivityHybrid molecules incorporating a thiazole ring have demonstrated promising antimicrobial effects.[7]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Chromene derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory process.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
Derivative Class In Vitro Model IC50 / Inhibition Key Findings
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamidesfMLF-activated human neutrophilsSingle-digit µMThese compounds are potent inhibitors of superoxide anion generation and elastase release.[2]
2-Phenyl-4H-chromen-4-one derivativesLPS-stimulated RAW264.7 cellsPotent NO inhibitionSpecific derivatives were found to suppress the release of pro-inflammatory cytokines.[8]
2-Oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylatesLPS-induced mice modelSignificant reduction in TNF-α and IL-6Certain compounds demonstrated potent in vivo anti-inflammatory activity.[9]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these chromene derivatives are often mediated through the inhibition of pro-inflammatory signaling cascades.

Toll-like receptor 4 (TLR4) is a key sensor for bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus. Activation of TLR4 triggers downstream signaling through mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory mediators. Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit this pathway.[8][10][11]

TLR4_MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Chromene 2-Phenyl-4H-chromen-4-one Derivative Chromene->TLR4 Inhibition Chromene->MAPK Inhibition AP1_n->Cytokines

Caption: Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.

Experimental Protocols

General Procedure for the Synthesis of 4-oxo-4H-chromene-2-carboxylic acid ethyl ester derivatives

A common synthetic route involves the Claisen condensation of a substituted 2-hydroxyacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide, followed by acid-catalyzed cyclization. Further modifications can be introduced at various positions of the chromene ring.

Step 1: Synthesis of the chromone ester A mixture of an appropriately substituted 2-hydroxyacetophenone and diethyl oxalate is added to a solution of sodium in absolute ethanol. The mixture is refluxed, then cooled, and the resulting precipitate is filtered. The solid is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product, which is then recrystallized.

Step 2: Derivatization The parent this compound can be further modified. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Substitutions on the benzene ring are typically introduced from the starting 2-hydroxyacetophenone.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized chromene derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

References

Unveiling the Inhibitory Potential: A Head-to-Head Comparison of Ethyl 4-oxo-4H-chromene-2-carboxylate and Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – December 24, 2025 – In the dynamic landscape of drug discovery, the quest for novel and effective enzyme inhibitors is paramount. This guide provides a comprehensive head-to-head comparison of Ethyl 4-oxo-4H-chromene-2-carboxylate's potential inhibitory activity against two key enzymes, Xanthine Oxidase (XO) and Carbonic Anhydrase (CA), benchmarked against their respective standard inhibitors, Allopurinol and Acetazolamide. This analysis is supported by available experimental data on related compounds and detailed in vitro assay protocols, offering valuable insights for researchers, scientists, and drug development professionals.

While direct inhibitory data for this compound is not extensively available in the current literature, the broader family of chromone derivatives has demonstrated significant potential as inhibitors of both Xanthine Oxidase and Carbonic Anhydrase. This guide synthesizes the available data to provide a comparative framework and underscore the therapeutic promise of the chromone scaffold.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for standard inhibitors and representative chromone derivatives against Xanthine Oxidase and Carbonic Anhydrase. It is important to note that direct IC50 values for this compound were not found in the reviewed literature; the data for chromone derivatives is presented to illustrate the potential of this chemical class.

Target EnzymeCompoundClassIC50 ValueReference
Xanthine Oxidase Allopurinol Standard Inhibitor ~0.13 - 8.62 µg/mL [1][2]
~0.82 - 22.97 µM [1][3][4]
A 2-phenylthiazole-4-carboxylic acid derivativeChromone Derivative Analog48.6 nM[5]
A 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivativeChromone Derivative Analog0.21 µM[5]
N-(1,3-diaryl-3-oxopropyl)amide derivativeChromone Derivative Analog2.45 µM[5]
Carbonic Anhydrase II (hCA II) Acetazolamide Standard Inhibitor ~2.4 - 4515 nM (Ki) [6]
IC50: 177.03 ± 6.08 nM [7]
Schiff's bases of 3-formyl-chromoneChromone Derivative1.9 - 102 nM (Ki)[8]
4-substituted-3-pyridinesulfonamidesChromone Derivative Analog9.9 - 140 nM (Ki)[9]
Carbonic Anhydrase IX (hCA IX) Acetazolamide Standard Inhibitor --
Schiff's bases of 3-formyl-chromoneChromone Derivative6.3 - 48 nM (Ki)[8]
4-substituted-3-pyridinesulfonamidesChromone Derivative Analog4.6 - 313 nM (Ki)[9]
Carbonic Anhydrase XII (hCA XII) Acetazolamide Standard Inhibitor --
Schiff's bases of 3-formyl-chromoneChromone Derivative5.9 - 50 nM (Ki)[8]
4-substituted-3-pyridinesulfonamidesChromone Derivative Analog3.4 - 21.6 nM (Ki)[9]

Signaling Pathways and Inhibition

The following diagrams illustrate the biochemical pathways targeted by these inhibitors.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor Allopurinol / Chromone Derivatives Inhibitor->XO1 Inhibitor->XO2

Xanthine Oxidase Catalytic Pathway and Inhibition.

Carbonic_Anhydrase_Pathway CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Inhibitor Acetazolamide / Chromone Derivatives Inhibitor->CA

Carbonic Anhydrase Catalytic Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for the in vitro inhibition assays are crucial for the reproducibility and comparison of results.

Xanthine Oxidase Inhibition Assay Protocol

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a strong absorbance at 290-295 nm.[10]

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Allopurinol (Standard Inhibitor)

  • Test Compound (this compound)

  • Potassium phosphate buffer (pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the buffer.

    • Dissolve Allopurinol and the test compound in DMSO to create stock solutions, followed by serial dilutions in the buffer.

  • Assay in 96-well Plate:

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the inhibitor solution (Allopurinol or test compound) at various concentrations.

    • Add 25 µL of the xanthine oxidase solution and pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of the xanthine substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Xanthine Oxidase Solution Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Xanthine Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Buffer to Wells Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 295 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for Xanthine Oxidase Inhibition Assay.
Carbonic Anhydrase Inhibition Assay Protocol

The stopped-flow technique is a common method to measure the inhibition of carbonic anhydrase-catalyzed CO2 hydration.

Materials:

  • Purified human Carbonic Anhydrase isoforms (e.g., hCA II, hCA IX)

  • Acetazolamide (Standard Inhibitor)

  • Test Compound (this compound)

  • Tris-HCl buffer (pH 7.4)

  • CO2-saturated water

  • Phenol red (pH indicator)

  • DMSO (for dissolving compounds)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the carbonic anhydrase isoform in buffer.

    • Prepare fresh CO2-saturated water.

    • Dissolve Acetazolamide and the test compound in DMSO to create stock solutions, followed by serial dilutions in the buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the enzyme with various concentrations of the inhibitor (Acetazolamide or test compound) at room temperature for 10 minutes.

  • Stopped-Flow Measurement:

    • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated solution containing the pH indicator in the stopped-flow instrument.

    • The change in absorbance of the pH indicator (due to the pH drop from carbonic acid formation) is monitored over time (typically at 557 nm for phenol red).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the absorbance change.

    • The percentage of inhibition is calculated by comparing the rates with and without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare CA Solution Pre_Incubate Pre-incubate Enzyme and Inhibitor Prep_Enzyme->Pre_Incubate Prep_CO2 Prepare CO2-Saturated Water Mix_Reactants Rapid Mixing in Stopped-Flow Instrument Prep_CO2->Mix_Reactants Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Pre_Incubate Pre_Incubate->Mix_Reactants Monitor_Absorbance Monitor Absorbance Change Mix_Reactants->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Calculate_Rates->Determine_IC50

Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

While a direct comparative analysis of this compound against standard inhibitors is currently limited by the lack of specific inhibitory data, the existing research on the broader chromone class is highly encouraging. Derivatives of the chromone scaffold have demonstrated potent, often nanomolar, inhibitory activity against both Xanthine Oxidase and various Carbonic Anhydrase isoforms.

This guide provides the necessary framework, including established experimental protocols and comparative data on standard inhibitors, to facilitate future research into the inhibitory potential of this compound. The promising activity of related compounds suggests that this molecule is a compelling candidate for further investigation and could represent a valuable lead in the development of novel therapeutics targeting diseases associated with Xanthine Oxidase and Carbonic Anhydrase dysregulation. Further in vitro studies are warranted to elucidate its specific inhibitory profile and establish a direct comparison with the current standards of care.

References

A Comparative Guide to the Biological Evaluation of Ethyl 4-oxo-4H-chromene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ethyl 4-oxo-4H-chromene-2-carboxylate and related chromene derivatives. While direct comparative data on the reproducibility of assays involving this specific compound is limited in publicly available literature, this document synthesizes findings from various studies to offer insights into its performance in common biological assays alongside its analogs. The information presented herein is intended to aid researchers in designing and interpreting experiments involving this class of compounds.

I. Comparative Analysis of Biological Activities

Chromene derivatives, including this compound, are a significant class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological properties.[1] These compounds have been extensively studied for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The biological activity of chromene derivatives is often influenced by the nature and position of substituents on the chromene ring.[1]

The following tables summarize the reported biological activities of various chromene derivatives, providing a comparative perspective on their efficacy in different assays. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Chromene Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivativeHuman tumor cellsMTT Assay< 1[3]
4H-chromene-based azo chromophoreHCT-116, MCF-7, HepG-2Not Specified0.3 - 2 µg/mL[3]
4H-benzo[h] chromene derivative (Compound 59)MCF-7, HepG-2, HCT-116Not Specified0.7 - 3.0 µg/mL[3]
4H-benzo[h] chromene derivative (Compound 60)MCF-7, HepG-2, HCT-116Not Specified0.8 - 1.4 µg/mL[3]
2-(trifluoromethyl)-2H-chromene-3-carboxylate derivative (Compound 5)Human cancer cellsCytotoxicity Assay< 20[3][4]
Chromene-Azo Sulfonamide Hybrid (Compound 7f)HepG-2, MCF-7, HCT-116Not SpecifiedOutperformed Cisplatin[5]
Chromene-Azo Sulfonamide Hybrid (Compound 7g)HepG-2, MCF-7, HCT-116Not SpecifiedOutperformed Cisplatin[5]
Table 2: Anti-inflammatory Activity of Chromene Derivatives
Compound/DerivativeAssayTargetIC50 (µM)Reference
4-oxo-4H-furo[2,3-h]chromene derivative (Compound 2f)COX-2 InhibitionCOX-213.7[6]
4-oxo-4H-furo[2,3-h]chromene derivative (Compound 2f)LOX-5 InhibitionLOX-517.3[6]
4-oxo-4H-furo[2,3-h]chromene derivative (Compound 2f)LOX-15 InhibitionLOX-158.2[6]
4H-chromene derivative (Compound 2d)Carrageenan-induced rat paw edemaIn vivoPotent effect at 10 & 20 mg/kg[7]
2-phenyl-4H-chromen-4-one derivative (Compound 8)LPS-induced inflammationTLR4/MAPK pathwayDownregulated NO, IL-6, TNF-α[3]
Table 3: Antimicrobial Activity of Chromene Derivatives
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylate (Compound 67)Klebsiella planticola MTCC 530Promising Activity[3][4]
2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylate (Compound 67)Micrococcus luteus MTCC 2470Promising Activity[3][4]
Table 4: Neuroprotective Activity of Chromene Derivatives
Compound/DerivativeTargetAssayIC50 (µM)Reference
Chromenone derivative (Compound 2l)Acetylcholinesterase (AChE)Ellman's method0.08 ± 0.03[8]
Chromenone derivative (Compound 3q)Butyrylcholinesterase (BChE)Ellman's method0.04 ± 0.01[8]
Chromenone derivative (Compound 3h)AChE (dual inhibitor)Ellman's method0.15 ± 0.01[8]
Chromenone derivative (Compound 3h)BChE (dual inhibitor)Ellman's method0.09 ± 0.01[8]
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3b)AChENot Specified10.4[6]
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3b)BChENot Specified7.7[6]
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3e)AChENot Specified5.4[6]
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivative (Compound 3e)BChENot Specified9.9[6]

II. Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating and comparing the biological activity of compounds. Below are methodologies for key assays mentioned in the literature for evaluating chromene derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[10][11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][11]

Anti-inflammatory Activity: COX Inhibitor Screening Assay

This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.

Principle: The peroxidase activity is determined by monitoring the color change of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13] A decrease in color development indicates inhibition of COX activity.[13]

Protocol (based on a commercial kit): [13]

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Add assay buffer, heme, and the test compound to the wells of a 96-well plate.

    • Add the COX enzyme to all wells except the background control.

  • Initiation of Reaction:

    • Add arachidonic acid to all wells to initiate the reaction.

  • Absorbance Measurement:

    • Read the absorbance at 590 nm after a specified time (e.g., two minutes).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity is considered the MIC.

Protocol:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: Observe the wells for turbidity. The lowest concentration of the compound without visible growth is the MIC.

Neuroprotective Activity: Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound solution, and the cholinesterase enzyme (AChE or BChE).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: Add the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound and its analogs can provide a clearer understanding of their mechanism of action and the experimental procedures used to study them.

Signaling Pathways

G cluster_0 Microtubule Disruption cluster_1 NF-κB Pathway Inhibition Chromene Derivative Chromene Derivative Tubulin Polymerization Tubulin Polymerization Chromene Derivative->Tubulin Polymerization Inhibition Mitotic Arrest Mitotic Arrest Tubulin Polymerization->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Chromene Derivative_2 Chromene Derivative NF-κB Activation NF-κB Activation Chromene Derivative_2->NF-κB Activation Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Activation->Pro-inflammatory Genes Upregulates Cell Survival Cell Survival NF-κB Activation->Cell Survival Promotes

Caption: Potential anticancer mechanisms of chromene derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) MAPK Pathway->Inflammatory Cytokines (TNF-α, IL-6) NO Production NO Production MAPK Pathway->NO Production Chromene Derivative Chromene Derivative Chromene Derivative->MAPK Pathway Inhibition

Caption: Anti-inflammatory action via the TLR4/MAPK pathway.

Experimental Workflow

G Compound Synthesis & Characterization Compound Synthesis & Characterization Purity & Stability Analysis Purity & Stability Analysis Compound Synthesis & Characterization->Purity & Stability Analysis In vitro Assay In vitro Assay Purity & Stability Analysis->In vitro Assay Data Analysis (e.g., IC50) Data Analysis (e.g., IC50) In vitro Assay->Data Analysis (e.g., IC50) Lead Compound Identification Lead Compound Identification Data Analysis (e.g., IC50)->Lead Compound Identification In vivo Studies In vivo Studies Lead Compound Identification->In vivo Studies

Caption: A typical drug discovery workflow.

References

Safety Operating Guide

Safe Disposal of Ethyl 4-oxo-4H-chromene-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3), a compound utilized in various chemical applications, including the synthesis of bioactive molecules and pharmaceuticals.[1] Adherence to these protocols is essential due to the compound's toxicological profile.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[2] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Clothing: Wear protective clothing to prevent skin contact.[2][3]

  • Eye Protection: Although not explicitly stated in the provided search results, standard laboratory practice dictates the use of safety glasses or goggles.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Wash skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Contaminated work clothing should not be allowed out of the workplace.[2]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Data sourced from the Sigma-Aldrich Safety Data Sheet.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[2] Do not let the product enter drains.[2]

Experimental Protocol for Waste Neutralization (if applicable and permitted by local regulations): Note: The provided search results do not contain a specific protocol for the chemical neutralization of this compound for disposal. The recommended procedure is incineration by a licensed professional. The following is a general representation of a chemical waste handling workflow and should not be performed without institution-specific protocols and safety clearance.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (14736-31-3), and relevant hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5] The storage area should be secure and accessible only to authorized personnel.[2]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate the immediate danger area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Cover drains to prevent the material from entering waterways.[2]

  • Cleanup: Carefully take up the spilled material.[2] Avoid generating dust.[2] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

  • Decontamination: Clean the affected area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.

Disposal Workflow Diagram

cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response A Don Appropriate PPE (Gloves, Lab Coat, Goggles) B Segregate Waste (Label Container) A->B C Is the container empty? B->C D Rinse container three times with appropriate solvent C->D Yes G Package for Disposal C->G No E Dispose of rinsate as hazardous waste D->E F Dispose of container as non-hazardous waste (if permitted) E->F H Store in designated hazardous waste area G->H I Arrange for pickup by licensed waste contractor H->I S1 Evacuate and Ventilate S2 Contain Spill (Cover Drains) S1->S2 S3 Clean up with absorbent material (Avoid Dust) S2->S3 S4 Place in labeled hazardous waste container S3->S4 S4->G

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Ethyl 4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Ethyl 4-oxo-4H-chromene-2-carboxylate (CAS: 14736-31-3), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Assessment

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound.

Protection Area Equipment Specification & Purpose
Eye/Face Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Chemical-Resistant GlovesWear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1]
Body Laboratory CoatA standard, fully-buttoned lab coat is required to protect skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA Approved RespiratorUse in areas with inadequate ventilation or when there is a risk of generating dust or aerosols. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Quantitative and Physical Data

Quantitative toxicological data such as LD50/LC50 values for this compound are not currently available in the public domain.[1] Researchers should proceed with the assumption that the compound is hazardous.

Property Value
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Yellow Solid
Melting Point 71-72 °C
Boiling Point 325 °C
Flash Point 143 °C
Density 1.289 g/cm³
Storage Temperature 0-8 °C

Data sourced from Chem-Impex and Echemi.[2][3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Step 1: Preparation

  • Thoroughly review this safety guide and the available Safety Data Sheet (SDS) for any related compounds.

  • Ensure a chemical fume hood is operational and available for use.

  • Verify that an eyewash station and safety shower are unobstructed and accessible.

Step 2: Engineering Controls

  • Conduct all handling operations, especially weighing and solution preparation, inside a certified chemical fume hood or a well-ventilated enclosure to maintain low airborne concentrations.[1]

Step 3: Donning PPE

  • Put on all required PPE as detailed in the table above before entering the handling area.

Step 4: Chemical Handling

  • Avoid direct contact with skin and eyes.[1]

  • Handle the solid material carefully to prevent the formation of dust.

  • Avoid breathing any dust, vapor, mist, or gas.[1]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Step 5: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after work is complete.

  • Clean the work area and decontaminate any equipment used.

Emergency Procedures: Spill Response Workflow

In the event of a spill, a swift and organized response is crucial to mitigate hazards. The following workflow outlines the necessary steps for managing a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Response & Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure spill_detected Spill Detected assess_risk Assess Spill Size & Risk spill_detected->assess_risk alert_area Alert Personnel in Immediate Area assess_risk->alert_area  Minor Spill (Manageable by lab personnel) evacuate Evacuate Immediate Area assess_risk->evacuate  Major Spill (Large quantity, high risk) don_ppe Don Additional PPE (if necessary) alert_area->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Residue into Labeled Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report_minor Report Incident to Supervisor decontaminate->report_minor alert_ehs Alert Supervisor & EHS evacuate->alert_ehs isolate_area Isolate the Area (Close doors, restrict access) alert_ehs->isolate_area await_response Await EHS Response isolate_area->await_response

Caption: Workflow for handling a chemical spill in the laboratory.

Logistical Plan: Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store containers in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal:

  • Waste Collection: Collect all waste material (including contaminated consumables) in a dedicated, clearly labeled, and leak-proof container for hazardous waste.

  • Labeling: The label must include the full chemical name: "Waste this compound." Do not use abbreviations.

  • Disposal Protocol: This material must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[4] Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-4H-chromene-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。